molecular formula C32H32O8 B3023962 C-Methylcalix[4]resorcinarene CAS No. 74708-10-4

C-Methylcalix[4]resorcinarene

Cat. No.: B3023962
CAS No.: 74708-10-4
M. Wt: 544.6 g/mol
InChI Key: WGDNYTQTRISCMM-UHFFFAOYSA-N
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Description

C-Methylcalix[4]resorcinarene is a useful research compound. Its molecular formula is C32H32O8 and its molecular weight is 544.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8,14,20-tetramethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O8/c1-13-17-5-19(27(35)9-25(17)33)14(2)21-7-23(31(39)11-29(21)37)16(4)24-8-22(30(38)12-32(24)40)15(3)20-6-18(13)26(34)10-28(20)36/h5-16,33-40H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDNYTQTRISCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398195
Record name C-Methylcalix[4]resorcinarene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65338-98-9
Record name C-Methylcalix[4]resorcinarene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

C-Methylcalixresorcinarenes: A Technical Guide to Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

C-methylcalixresorcinarenes represent a class of macrocyclic compounds that have garnered significant attention in the field of supramolecular chemistry. Their unique cup-shaped structure, ease of synthesis, and versatile functionalization capabilities make them ideal candidates for a wide range of applications, particularly in drug development. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of C-methylcalixresorcinarenes, with a focus on their role as drug delivery vehicles. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of these fascinating molecules.

Introduction: The Architectural Allure of C-Methylcalixresorcinarenes

Calixresorcinarenes are a class of calixarenes, which are macrocyclic oligomers formed by the condensation of a phenol and an aldehyde. C-methylcalixresorcinarenes, specifically, are synthesized from resorcinol and acetaldehyde. Their structure is characterized by a "cup" or "bowl" shape with a hydrophobic cavity and a hydrophilic upper rim composed of hydroxyl groups. This unique architecture allows them to encapsulate guest molecules, forming host-guest complexes. This property is central to their application in various fields, including as drug carriers. The ability to modify the upper and lower rims of the calixresorcinarene structure allows for the fine-tuning of their properties, such as solubility and targeting capabilities, making them highly adaptable for pharmaceutical applications.[1][2]

Synthesis of C-Methylcalix[3]resorcinarene: A Step-by-Step Protocol

The synthesis of C-methylcalix[3]resorcinarene is typically achieved through an acid-catalyzed condensation reaction between resorcinol and acetaldehyde.[4][5][6] This one-pot synthesis is relatively straightforward, making these macrocycles readily accessible.

Underlying Principles of the Condensation Reaction

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the acetaldehyde, increasing its electrophilicity. The activated acetaldehyde then reacts with the electron-rich resorcinol ring. This process repeats, leading to the formation of a cyclic tetramer, the C-methylcalix[3]resorcinarene. The reaction conditions, such as temperature, reaction time, and the choice of acid catalyst, can influence the yield and purity of the final product.[7]

Detailed Experimental Protocol

The following protocol outlines a typical synthesis of C-methylcalix[3]resorcinarene:

  • Reactant Preparation: In a two-necked flask equipped with a reflux condenser and a stirrer, combine 0.3 mol of resorcinol and 0.3 mol of acetaldehyde in 120 mL of an ethanol/water mixture.[3]

  • Catalyst Addition: To the homogenized solution, add a catalytic amount of concentrated hydrochloric acid (approximately 4% based on the total amount of resorcinol and aldehyde).[3]

  • Reflux: Heat the reaction mixture to reflux with constant stirring. A precipitate will begin to form. The reflux is typically maintained for several hours to ensure the completion of the reaction.[8][9]

  • Isolation and Purification: After the reflux period, cool the mixture in an ice bath to promote further precipitation. Filter the precipitate and wash it thoroughly with water to remove any remaining acid. The resulting solid is then dried under reduced pressure.[8]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Resorcinol Resorcinol Mixing Mixing & Homogenization Resorcinol->Mixing Acetaldehyde Acetaldehyde Acetaldehyde->Mixing Solvent Ethanol/Water Solvent->Mixing Catalyst HCl Addition Mixing->Catalyst Reflux Reflux Catalyst->Reflux Cooling Cooling (Ice Bath) Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Water) Filtration->Washing Drying Drying Washing->Drying Product C-Methylcalix[4]resorcinarene Drying->Product

Caption: Synthesis workflow for C-methylcalix[3]resorcinarene.

Physicochemical Properties: Understanding the Molecular Architecture

The properties of C-methylcalixresorcinarenes are intrinsically linked to their unique three-dimensional structure. A thorough understanding of these properties is crucial for their effective application.

Structural Features and Conformations

C-methylcalix[3]resorcinarene can exist in several conformations, including the "crown," "boat," "saddle," and "chair" forms.[10] The most stable and commonly observed conformation is the crown, which is stabilized by a circular array of intramolecular hydrogen bonds between the hydroxyl groups on the upper rim. This conformation creates a well-defined hydrophobic cavity.

PropertyDescription
Molecular Formula C₃₂H₃₂O₈
Molecular Weight 544.59 g/mol
Melting Point >300 °C
Conformations Crown, Boat, Saddle, Chair
Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of C-methylcalixresorcinarenes.[11]

  • ¹H NMR: The proton NMR spectrum provides information about the conformation of the macrocycle. For example, the signals for the methine protons and the hydroxyl protons are sensitive to the overall shape of the molecule.[12][13]

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of the different carbon environments within the molecule, such as the phenolic carbons and the methyl carbons.[12][14]

X-ray crystallography provides definitive proof of the solid-state structure, revealing the precise bond lengths, bond angles, and the overall conformation of the macrocycle.[15][16]

Solubility and Complexation

The solubility of C-methylcalixresorcinarenes is generally low in water but can be improved by functionalization of the upper or lower rims.[17][18][19] Their ability to form host-guest complexes is a key feature. The hydrophobic cavity can encapsulate a variety of guest molecules, including drugs, while the functionalizable rims can be tailored to enhance interactions with the guest and improve solubility.[17][18][19]

Applications in Drug Development: A Versatile Nanocarrier

The unique properties of C-methylcalixresorcinarenes make them highly promising candidates for various applications in drug development, primarily as drug delivery systems.[5][20][21]

Enhancing Drug Solubility and Bioavailability

Many potent drug molecules suffer from poor water solubility, which limits their bioavailability and therapeutic efficacy. C-methylcalixresorcinarenes can encapsulate these hydrophobic drugs within their cavity, effectively increasing their solubility in aqueous environments.[1][2][22] This encapsulation can also protect the drug from degradation, leading to improved stability.

Targeted Drug Delivery in Cancer Therapy

The surface of C-methylcalixresorcinarenes can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on cancer cells.[23][24][25] This targeted approach allows for the selective delivery of cytotoxic drugs to the tumor site, minimizing off-target effects and reducing the side effects associated with conventional chemotherapy.[26][27]

Controlled Drug Release

The release of the encapsulated drug from the calixresorcinarene carrier can be triggered by specific stimuli present in the tumor microenvironment, such as a lower pH or the presence of certain enzymes. This controlled release mechanism ensures that the drug is delivered at the desired site of action, further enhancing its therapeutic efficacy.[1]

Visualizing a Drug Delivery Pathway

Drug_Delivery_Pathway cluster_formulation Drug Formulation cluster_delivery Systemic Circulation & Targeting cluster_release Drug Release & Action Calix C-Methylcalixresorcinarene Encapsulation Encapsulation Calix->Encapsulation Drug Hydrophobic Drug Drug->Encapsulation Injection Administration Encapsulation->Injection Circulation Circulation Injection->Circulation Targeting Tumor Targeting Circulation->Targeting Uptake Cellular Uptake Targeting->Uptake CancerCell Cancer Cell Targeting->CancerCell Release Stimuli-Triggered Release Uptake->Release Action Therapeutic Action Release->Action Action->CancerCell

Caption: Targeted drug delivery using a C-methylcalixresorcinarene nanocarrier.

Conclusion and Future Perspectives

C-methylcalixresorcinarenes are versatile and powerful tools in the field of supramolecular chemistry with significant potential in drug development. Their straightforward synthesis, well-defined structure, and tunable properties make them ideal candidates for use as drug delivery vehicles. Future research will likely focus on the development of more sophisticated functionalization strategies to create highly specific and efficient drug delivery systems. The exploration of their use in combination therapies and for the delivery of other therapeutic agents, such as nucleic acids, represents an exciting avenue for future investigation. The continued development of these macrocyclic platforms holds great promise for addressing some of the most pressing challenges in modern medicine.

References

  • C-Methylcalix[3]resorcinarene–1,4-bis(pyridin-3-yl)-2,3-diaza-1,3-butadiene (1/2). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Crystal structure of the previously reported C -methyl resorcin[3]arene... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix[3]-2-methyl resorcinarene. (2012). National Institutes of Health. Retrieved from [Link]

  • Optimization of reaction conditions for synthesis C-tetramethylcalix[3] resorcinarene. (2015). ResearchGate. Retrieved from [Link]

  • Front and side view of the crystal structure of... (n.d.). ResearchGate. Retrieved from [Link]

  • Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. (2023). MDPI. Retrieved from [Link]

  • 1 H-NMR of C-phenylcalix[3]resorcinarene. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Separation of C-Tetramethylcalix[3]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. (2022). ACS Omega. Retrieved from [Link]

  • The Versatile Applications of Calix[3]resorcinarene-Based Cavitands. (2024). MDPI. Retrieved from [Link]

  • Synthesis of highly functionalised calix[3]resorcinarenes and their application as drug solubilising agents. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of Calix[3]resorcinarene Derivatives Compounds. (2021). Atlantis Press. Retrieved from [Link]

  • Aldehyde-Resorcinol Condensations1. (1940). Science Primary Literature. Retrieved from [Link]

  • A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. (2022). MDPI. Retrieved from [Link]

  • Syntheses and biological activities of calix[3]resorcinarene derivatives modified by sulfonic acid and sulfonamides. (2021). RSC Publishing. Retrieved from [Link]

  • Research article outlines utilization of calixarenes in biocatalysis and cancer therapy. (2016). News-Medical.net. Retrieved from [Link]

  • Resorcinol and formaldehyde condensation. (1949). Google Patents.
  • The condensation reaction between resorcinol and aldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Calixarenes as Host Molecules for Drug Carriers in the Cosmetic and Medical Field. (2023). Preprints.org. Retrieved from [Link]

  • Time-efficient Acid-catalyzed Synthesis of Resorcinol-formaldehyde Aerogels. (2007). Chemistry of Materials. Retrieved from [Link]

  • Role of Calixarene in Chemotherapy Delivery Strategies. (2021). PubMed Central. Retrieved from [Link]

  • Potential of C-Phenylcalix[3]Resorcinarene Epoxide Compound as Drug Delivery Agent in Breast Cancer Cells MCF-7. (2023). ResearchGate. Retrieved from [Link]

  • Applications of calixarenes in cancer chemotherapy: facts and perspectives. (2016). PubMed Central. Retrieved from [Link]

  • Two stereoisomeric macrocyclic resorcinol-acetaldehyde condensation products. (1980). Journal of Organic Chemistry. Retrieved from [Link]

  • 13C NMR Chemical Shifts. A Single Rule to Determine the Conformation of Calix(4)arenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Potential polymer for drug delivery – calixarene. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Polycationic calixarene PTX013, a potent cytotoxic agent against tumors and drug resistant cancer. (2016). PubMed Central. Retrieved from [Link]

  • NMR spectroscopy as a characterization tool enabling biologics formulation development. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Solubility and Complexation Equilibriums. (2012). 2012 Book Archive. Retrieved from [Link]

  • Synthesis of Calixarene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of calixarene-based drug nanocarriers. (2021). Journal of Molecular Liquids. Retrieved from [Link]

  • Chapter 17: Solubility and Complexation Equilibriums. (2012). 2012 Book Archive. Retrieved from [Link]

  • Effects of Hydroxypropyl Methylcellulose on Physicochemical Properties and Microstructure of κ-Carrageenan Film. (2022). MDPI. Retrieved from [Link]

  • Solubility and complex ion formation. (n.d.). Khan Academy. Retrieved from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2022). MDPI. Retrieved from [Link]

  • Calixarene complexes with metal ions. (2011). Springer. Retrieved from [Link]

Sources

Structure and conformation of C-Methylcalixresorcinarene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Conformation of C-Methylcalix[1]resorcinarene

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-Methylcalix[1]resorcinarene is a foundational macrocycle in supramolecular chemistry, prized for its versatile host-guest capabilities and modular functionality. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a detailed exploration of the stereochemistry, conformational preferences, and structural analysis of C-methylcalix[1]resorcinarene. We delve into the causality behind its synthesis, the factors governing its conformational landscape, and the definitive analytical techniques used for its characterization. This document serves as a comprehensive technical resource, consolidating field-proven protocols and structural data to empower researchers in harnessing the full potential of this molecular scaffold.

The Architectural Landscape: Understanding Conformational Isomerism

C-Methylcalix[1]resorcinarene is formed by the acid-catalyzed condensation of resorcinol with acetaldehyde. This reaction cyclizes four resorcinol units, linked by four methine bridges. Each methine bridge is a stereocenter, bearing a methyl group and a hydrogen atom. The orientation of these methyl groups relative to the plane of the macrocycle dictates the overall conformation.

The four primary stereoisomers, described by the relative positions of the methyl groups on the methine bridges (denoted as r), are:

  • rccc (cis-cis-cis-cis): All four methyl groups point to the same side of the macrocyclic plane. This isomer readily adopts the highly symmetrical crown (C₄ᵥ) conformation.

  • rctt (cis-trans-trans-trans): One resorcinol unit is inverted relative to the other three. This arrangement leads to the chair (C₂ₕ) conformation.[2]

  • rcct (cis-cis-trans-trans): Two adjacent resorcinol units are inverted, which can lead to boat or diamond-like conformations.[3]

  • rttc (trans-trans-cis-cis): Two opposite resorcinol units are inverted, leading to a saddle-shaped conformer.

While several conformers are possible, the crown and chair forms are the most commonly isolated and studied.[4] The crown conformation is generally the most thermodynamically stable product due to its ability to form a seam of eight intramolecular hydrogen bonds among the hydroxyl groups on the upper rim, creating a well-defined, rigid cavity.[5] However, the chair and other conformers can be selectively obtained, as their formation is highly dependent on reaction conditions and the presence of templating guest molecules.[6]

Conformations cluster_isomers Stereoisomers (Methyl Group Orientations) cluster_conformations Resulting Conformations rccc rccc (cis-cis-cis-cis) Crown Crown C₄ᵥ Symmetry Bowl-shaped cavity rccc->Crown  Favored Conformation rctt rctt (cis-trans-trans-trans) Chair Chair C₂ₕ Symmetry Stepped structure rctt->Chair  Favored Conformation Other rcct, rttc Other Isomers Boat_Diamond Boat / Diamond Lower symmetry Other->Boat_Diamond

Caption: Relationship between stereoisomerism and resulting conformation.

Synthesis and Conformational Control: A Matter of Conditions

The synthesis of C-methylcalix[1]resorcinarene is a classic electrophilic aromatic substitution followed by cyclization. The choice of solvent, temperature, and reaction time critically influences the distribution of conformers, illustrating the principles of kinetic versus thermodynamic control.[7][8]

  • Thermodynamic Control: Longer reaction times at higher temperatures (e.g., reflux) allow the system to reach equilibrium.[8] Under these conditions, the most stable isomer, the rccc-crown conformer, is the major product. Its stability arises from the extensive intramolecular hydrogen bonding network at the upper rim.[5]

  • Kinetic Control: Shorter reaction times or lower temperatures may favor the formation of other isomers. More significantly, the presence of specific guest molecules or "templates" during crystallization can stabilize less favorable conformations like the rctt-chair , trapping them in the crystal lattice.[6] Hydrothermal synthesis has proven particularly effective for isolating the chair conformer.[2]

Experimental Protocol: Synthesis of a C-Methylcalix[1]resorcinarene Conformer Mixture

This protocol, adapted from the foundational work of Hoegberg, is designed to produce a mixture of stereoisomers, which can then be separated.[3]

  • Reagent Preparation: Prepare a solution of 1,3-dihydroxybenzene (resorcinol) (1 mmol) and acetaldehyde (1 mmol) in 4.0 mL of deionized water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1.0 mL of concentrated hydrochloric acid.

  • Cyclocondensation: Heat the hydrochloric acid solution to reflux. Add the resorcinol/acetaldehyde solution dropwise to the refluxing acid with constant, vigorous stirring. A precipitate will form rapidly.

  • Reaction Completion: Maintain the reflux and stirring for 1 hour to ensure complete cyclization.

  • Isolation: After 1 hour, remove the flask from heat and cool it in an ice bath to maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash the precipitate thoroughly with cold deionized water until the filtrate is neutral (tested with pH paper) to remove all traces of acid.

  • Drying: Dry the resulting solid under reduced pressure. The product is a mixture of conformers and can be characterized or subjected to separation.

Isolation and Purification: Resolving the Conformer Mixture

Due to their similar polarities, separating the conformers of C-methylcalix[1]resorcinarene can be challenging. Reversed-phase chromatography is the most effective technique. The following protocols provide a robust framework for both analytical assessment and preparative separation.[3]

Experimental Protocol: Reversed-Phase HPLC Analysis
  • System: Agilent 1200 Liquid Chromatograph (or equivalent) with UV detection.[3]

  • Column: Chromolith RP-18e (50 x 4.6 mm).[3]

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in acetonitrile.[3]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-18 min: 5% to 100% B (linear gradient)

    • 18-21 min: 100% B (isocratic hold)

    • 21.1-24 min: Re-equilibration at 5% B[3]

  • Flow Rate: 2.0 mL/min.[3]

  • Detection: 210 nm.[3]

  • Sample: 1.0 mg/mL of the conformer mixture dissolved in 50:50 acetonitrile/water; inject 10 µL.[3]

Experimental Protocol: Preparative Separation via Solid-Phase Extraction (SPE)
  • Cartridge: Supelclean ENVI-18 SPE cartridge (e.g., 5 g bed weight).[3]

  • Activation: Condition the cartridge by passing 30 mL of methanol, followed by 30 mL of acetonitrile (containing 0.1% TFA).[3]

  • Equilibration: Equilibrate the cartridge with 30 mL of water (containing 0.1% TFA).[3]

  • Sample Loading: Dissolve ~46 mg of the conformer mixture in 1 mL of 50:50 acetonitrile/water and load it onto the column.[3]

  • Elution: Elute the conformers using a stepwise gradient of increasing acetonitrile concentration in water. Collect fractions systematically.

  • Analysis & Collection: Analyze the collected fractions by RP-HPLC to identify those containing the pure conformers.

  • Isolation: Combine the fractions containing each pure conformer and remove the solvent via lyophilization to yield the isolated solids.[3]

Definitive Structural Characterization

A multi-technique approach is essential for unambiguously determining the structure and conformation of C-methylcalix[1]resorcinarene isomers.

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides unequivocal proof of conformation in the solid state, yielding precise data on bond lengths, angles, and the spatial arrangement of the molecule.[9] It is the definitive method for distinguishing between the crown, chair, and other conformers.

ParameterCrown (rccc) Conformer[9]Chair (rctt) Conformer[2]
Symmetry (Point Group) C₄ᵥC₂ₕ
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
Key Feature All four resorcinol units oriented to form a "bowl" or "crown" shape.Two opposing resorcinol units are inverted, creating a "stepped" chair-like structure.
Stabilization Strong intramolecular H-bonding seam at the upper rim.Primarily stabilized by crystal packing forces and intermolecular H-bonds with guests/solvents.

Data derived from solvated crystal structures. Absolute unit cell dimensions vary with included solvent/guest molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining conformation in solution. The symmetry of the conformer directly impacts the number of unique signals observed in the ¹H and ¹³C NMR spectra.

  • Crown (C₄ᵥ) Conformation: Due to its high symmetry, all four resorcinol units are chemically equivalent. This results in a simple spectrum:

    • ¹H NMR: One signal for the methine protons, one for the methyl groups, two for the aromatic protons, and one for the hydroxyl protons.

    • ¹³C NMR: Similarly, a reduced number of signals corresponding to the single repeating monomer unit.

  • Chair (C₂ₕ) Conformation: The lower symmetry means there are two distinct sets of resorcinol units. This leads to a more complex spectrum:

    • ¹H NMR: Two signals for the methine protons, two for the methyl groups, four for the aromatic protons, and two for the hydroxyl protons.[3]

    • ¹³C NMR: A doubling of the signals compared to the crown conformer, reflecting the two different chemical environments of the resorcinol rings.

Integrated Workflow for Analysis

The robust analysis of C-methylcalix[1]resorcinarene requires an integrated approach, from initial synthesis to final structural confirmation.

Workflow cluster_synthesis Synthesis cluster_purification Isolation & Separation cluster_characterization Characterization of Pure Conformers synthesis Acid-Catalyzed Cyclocondensation (Resorcinol + Acetaldehyde) filtration Filtration & Washing synthesis->filtration Crude Product hplc_analysis RP-HPLC Analysis (Assess Mixture) filtration->hplc_analysis Conformer Mixture spe Preparative RP-SPE (Separate Conformers) hplc_analysis->spe nmr NMR Spectroscopy (¹H, ¹³C) Determine solution conformation spe->nmr Pure Isolate 1 xray Single Crystal X-Ray Diffraction Confirm solid-state structure spe->xray Pure Isolate 2 other_spec FT-IR, MS nmr->other_spec xray->other_spec

Caption: Integrated workflow for synthesis, separation, and characterization.

Conclusion

The structural and conformational behavior of C-methylcalix[1]resorcinarene is a nuanced interplay of synthetic conditions, intermolecular forces, and host-guest interactions. While the rccc-crown conformation is the thermodynamic default, a skilled application scientist can access a landscape of alternative structures, such as the rctt-chair, by leveraging templating effects and precise control over crystallization. A thorough understanding of the analytical techniques detailed herein—especially NMR for solution-state analysis and X-ray crystallography for solid-state confirmation—is paramount for any researcher aiming to design and implement advanced applications based on this versatile molecular platform, from drug delivery systems to novel sensory materials.

References

  • Niño-Ramírez, V. A., Rivera-Monroy, Z. J., & Maldonado, M. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 8(1), 231–237. [Link][3]

  • Ma, B. Q., Zhang, Y., & Coppens, P. (2001). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. CrystEngComm, 3(45), 266-268. [Link][2]

  • Więch, E., Bieńko, A., & Ciunik, Z. (2010). X-ray diffraction, FT-IR, and (13)C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[1]resorcinarene. The journal of physical chemistry. B, 114(32), 10454–10462. [Link][9]

  • Ma, B. Q., & Coppens, P. (2003). Transformation of a C-methylcalix[1]resorcinarene-based host–guest complex from a wave-like to a novel triangular brick-wall architecture. Chemical Communications, (3), 504-505. [Link][1]

  • Ma, B. Q., Zhang, Y., & Coppens, P. (2001). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. CrystEngComm, 3, 266-268. [Link][6]

  • Niño-Ramírez, V. A., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ResearchGate. [Link][10]

  • Niño-Ramírez, V. A., Rivera-Monroy, Z. J., & Maldonado, M. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. PubMed. [Link][11]

  • Mavele, D. A., et al. (2023). Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calix[1]resorcinarene to the Corresponding Tetraalkyl Ether. MDPI. [Link][12]

  • Niño-Ramírez, V. A., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Publications. [Link][5]

  • Rivera-Monroy, Z. J., et al. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. MDPI. [Link][4]

  • Zhang, Y., Kim, C. D., & Coppens, P. (2000). Does C-methylcalix[1]resorcinarene always adopt the crown shape conformation? A resorcinarene/bipyridine/decamethylruthenocene supramolecular clathrate with a novel framework structure. Chemical Communications, (22), 2299-2300. [Link][13]

  • Al-Saraier, S. (2018). Synthesis of highly functionalised calix[1]resorcinarenes and their application as drug solubilising agents. ResearchGate. [Link][14]

  • Zhang, Y., Kim, C. D., & Coppens, P. (2000). Does C-methylcalix[1]resorcinarene always adopt the crown shape conformation? A resorcinarene/bipyridine/decamethylruthenocene supramolecular clathrate with a novel framework structure. RSC Publishing. [Link][15]

  • Ma, B., Zhang, Y., & Coppens, P. (2001). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. Semantic Scholar. [Link][16]

  • Jumina, J., et al. (2018). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Atlantis Press. [Link][17]

  • Niño-Ramírez, V. A., et al. (2022). (a) Illustration of the structure of calix[1]resorcinarene crown... ResearchGate. [Link][18]

  • Ma, B. Q., & Coppens, P. (2003). Transformation of a C-methylcalix[1]resorcinarene-based host-guest complex from a wave-like to a novel triangular brick-wall architecture. ResearchGate. [Link][19]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link][7]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts. [Link][20]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts. [Link][8]

  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link][21]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link][22]

  • Yusa, F., et al. (2014). Thin film properties and the detection volatile organic compounds of C-methylcalix(4)resorcinarene. ResearchGate. [Link][23]

Sources

The Molecular Architecture: Structure and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to C-Methylcalix[1]resorcinarene Chemistry for Drug Development

Executive Summary: C-methylcalix[1]resorcinarenes are macrocyclic compounds that have emerged as highly versatile scaffolds in supramolecular chemistry and drug development.[2][3] Formed by the acid-catalyzed condensation of resorcinol and acetaldehyde, these molecules possess a unique three-dimensional, cup-like structure with a hydrophobic cavity and a hydrophilic upper rim composed of hydroxyl groups.[4][5] This architecture makes them exceptional host molecules, capable of encapsulating a wide variety of guest molecules—particularly poorly soluble drugs—through non-covalent interactions.[6][7] Their synthetic accessibility, ease of functionalization, and ability to self-assemble into complex nanostructures position them as powerful tools for creating advanced drug delivery systems designed to enhance bioavailability, stability, and controlled release.[6][8][9] This guide provides a comprehensive overview of the synthesis, structural dynamics, host-guest chemistry, and functionalization of C-methylcalix[1]resorcinarenes, with a focus on their practical application in pharmaceutical research.

The foundational C-methylcalix[1]resorcinarene is a cyclic tetramer of resorcinol units linked by methyl-substituted methylene bridges.[3][5] This structure is not rigid; its remarkable functionality stems from its conformational flexibility. The orientation of the four resorcinol rings relative to each other gives rise to several stereoisomers.[10]

Key Conformational Isomers

The reaction conditions during synthesis heavily influence which conformers are produced.[10] The primary conformations observed for C-methylcalix[1]resorcinarene include:

  • Crown (C₄ᵥ): Often the most stable and desired conformation, it features a symmetrical, bowl-shaped cavity. This stability is the direct result of a circular network of intramolecular hydrogen bonds between the adjacent hydroxyl groups on the upper rim, which rigidly holds the structure.[5][10]

  • Chair (C₂ₕ): A less common, stepped conformation that has been observed in specific supramolecular frameworks.[1][11]

  • Boat and Diamond: Other possible, less stable conformers that can co-exist in a synthetic mixture.[10]

The specific conformation dictates the shape and size of the central cavity, which is a critical determinant in its molecular recognition capabilities. The ability to control or isolate a specific conformer is therefore paramount for any application in drug development.[10][11]

G Fig. 1: Key Conformational Isomers cluster_0 C-Methylcalix[4]resorcinarene Crown (C4v) Crown (Symmetrical Bowl) Stabilized by\nIntramolecular H-Bonds Stabilized by Intramolecular H-Bonds Crown (C4v)->Stabilized by\nIntramolecular H-Bonds Chair (C2h) Chair (Stepped) Other Boat, Diamond, etc. (Less Stable) Synthesis Synthesis Mixture of Conformers Mixture of Conformers Synthesis->Mixture of Conformers Mixture of Conformers->Crown (C4v) Major Product Mixture of Conformers->Chair (C2h) Minor Product Mixture of Conformers->Other Trace

Caption: Fig. 1: Synthesis yields a mix of conformers, with the crown being most stable.

Synthesis and Purification: From Benchtop to Application

The synthesis of C-methylcalix[1]resorcinarenes is a facile, one-pot condensation reaction, making it highly accessible for laboratory-scale production.[12] However, the process invariably produces a mixture of conformers, necessitating a robust purification strategy to isolate the desired isomer for drug delivery applications.[10]

Synthesis: Acid-Catalyzed Condensation

The standard procedure involves the electrophilic substitution reaction between resorcinol and an aldehyde (in this case, acetaldehyde) catalyzed by a strong acid, typically hydrochloric acid.[10][13]

Causality Behind Experimental Choices:

  • Acid Catalyst (HCl): The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich resorcinol ring.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy to overcome the energy barrier for the multiple condensation steps, driving the reaction toward the formation of the cyclic tetramer.[10]

  • Solvent: Ethanol is commonly used to dissolve the reactants, while in some protocols, water is used, which can influence the distribution of conformers due to the reduced solubility of the oligomeric intermediates.[10][13][14]

Detailed Experimental Protocol: Synthesis of C-Methylcalix[1]resorcinarene

This protocol is adapted from established methods.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.0 mmol) in a 4:1 mixture of water and hydrochloric acid (5.0 mL total).

  • Addition of Aldehyde: While stirring, add acetaldehyde (1.0 mmol) dropwise to the solution.

  • Cyclization: Heat the mixture to reflux (approximately 70-80°C) with constant stirring. A precipitate will form rapidly, often within the first hour. Continue refluxing for a total of 1-2 hours to ensure complete reaction.[10]

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Filter the resulting solid and wash thoroughly with cold water to remove the acid catalyst and any unreacted starting materials.

  • Drying: Dry the crude product under reduced pressure. The resulting solid is a mixture of C-methylcalix[1]resorcinarene conformers.

Purification: Separation of Conformers via RP-SPE

Achieving conformational purity is critical. While techniques like recrystallization can provide bulk material, chromatographic methods are required for isolating specific isomers.[12] A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for analysis and Reversed-Phase Solid-Phase Extraction (RP-SPE) for preparative separation is highly effective.[5][10]

Detailed Experimental Protocol: Purification of Conformers

This protocol is designed based on successful separation methodologies.[10]

  • Column Preparation: Activate a C18 RP-SPE column (e.g., 5g resin) by washing with methanol (30 mL), followed by acetonitrile (30 mL, containing 0.1% TFA), and finally equilibrating with water (30 mL, containing 0.1% TFA).

  • Sample Loading: Dissolve the crude product mixture (approx. 50 mg) in a minimal amount of 1:1 acetonitrile/water (1-2 mL) and load it onto the prepared SPE column.

  • Gradient Elution: Elute the conformers by applying a stepwise gradient of acetonitrile (Solvent B) in water (Solvent A), both containing 0.1% TFA. A typical gradient might be:

    • Wash with 5% Solvent B to remove highly polar impurities.

    • Elute with 20-40% Solvent B to isolate the first conformer.

    • Increase to 50-70% Solvent B to elute subsequent conformers.

    • The exact percentages should be optimized based on analytical RP-HPLC data.[10]

  • Analysis and Collection: Collect fractions and analyze them using RP-HPLC to identify those containing the pure conformers.[5]

  • Final Step: Combine the fractions containing the pure desired conformer (typically the crown) and remove the solvent via lyophilization to obtain a pure, solid product.[10]

G Fig. 2: Synthesis and Purification Workflow cluster_workflow Methodology A Reactants: Resorcinol + Acetaldehyde B Acid-Catalyzed Condensation (HCl, Reflux) A->B C Crude Product (Mixture of Conformers) B->C D RP-SPE Purification (Gradient Elution) C->D G Analysis via RP-HPLC C->G E Pure Crown Conformer D->E Major Fraction F Other Conformers D->F Minor Fractions E->G F->G

Caption: Fig. 2: Workflow from condensation reaction to isolation of pure conformers.

Host-Guest Chemistry: The Heart of Functionality

The defining characteristic of C-methylcalix[1]resorcinarenes is their ability to form stable host-guest complexes.[2][15] The crown conformer presents an electron-rich hydrophobic cavity that can encapsulate small molecules, while the hydroxyl groups on the upper rim can engage in hydrogen bonding.

Principles of Molecular Recognition:

  • Hydrophobic Effect: The primary driving force for encapsulating nonpolar guest molecules in aqueous media.[6]

  • π-π Stacking: Interactions between the aromatic rings of the calixarene and an aromatic guest molecule.[6]

  • Hydrogen Bonding: The eight hydroxyl groups on the upper rim can interact with polar guests or act as a "gate" to the cavity.[7]

  • C-H···π Interactions: Weak but significant interactions between the C-H bonds of a guest and the electron-rich interior of the host cavity.[7]

This ability to encapsulate drugs can dramatically improve their properties, such as increasing the aqueous solubility of hydrophobic drugs and protecting them from enzymatic degradation, thereby enhancing bioavailability.[6][16]

G Fig. 3: Host-Guest Encapsulation cluster_host Calixarene Host cluster_guest Guest Molecule cluster_complex Host-Guest Complex Host Hydrophobic Cavity (π-rich) Complex Encapsulated Drug (Improved Solubility) Host->Complex Guest Poorly Soluble Drug Guest->Complex Encapsulation (Non-covalent forces)

Caption: Fig. 3: A drug molecule is encapsulated within the calixarene's cavity.

Functionalization Strategies: Tailoring for Drug Development

While the parent C-methylcalix[1]resorcinarene is a powerful host, its therapeutic potential is fully unlocked through chemical modification. Functionalization allows for the fine-tuning of its properties, such as solubility, targeting capabilities, and drug-release mechanisms.[3][8]

Key Functionalization Sites:

  • The Upper Rim (Phenolic Hydroxyls): The eight hydroxyl groups can be alkylated or otherwise modified, though this is less common due to the disruption of the stabilizing hydrogen bond network.[17][18]

  • The Aromatic Rings (Ortho Position): The positions ortho to the hydroxyl groups are activated for electrophilic substitution, such as aminomethylation (Mannich reaction) or sulfonation.[17][19][20] This is the most common and versatile site for modification.

Representative Protocol: Sulfonation for Water Solubility

Introducing sulfonic acid groups is a classic strategy to render the entire macrocycle water-soluble, which is often a prerequisite for biological applications.

  • Reaction: Treat the C-methylcalix[1]resorcinarene with formaldehyde and sodium sulfite in an aqueous solution.[19]

  • Mechanism: This proceeds via an electrophilic aromatic substitution, where the formaldehyde and sulfite form the hydroxymethylsulfonate electrophile that attacks the activated ortho positions of the resorcinol rings.

  • Result: The resulting sulfonated calixarene exhibits excellent water solubility while retaining its core cavity for drug encapsulation.[19]

Applications in Drug Delivery and Development

The unique properties of C-methylcalix[1]resorcinarenes make them ideal candidates for overcoming major challenges in drug development.[16][21]

  • Enhanced Drug Solubility: By encapsulating hydrophobic drugs, they can act as solubilizing agents, transforming a poorly water-soluble compound into a deliverable formulation.[8][22]

  • Controlled Drug Release: Functionalized calixarenes can be incorporated into larger systems (e.g., hydrogels, nanoparticles) where the release of the guest drug is triggered by external stimuli like pH, light, or enzymes.[21]

  • Nanocarrier Formation: Amphiphilic calixarenes, created by adding long alkyl chains to one rim, can self-assemble in water to form micelles or vesicles.[9][23] These nanostructures serve as carriers that can be loaded with therapeutic agents.[8]

  • Targeted Delivery: By conjugating targeting ligands (e.g., antibodies, peptides) to the calixarene scaffold, it is possible to direct the drug-loaded carrier specifically to diseased cells, reducing side effects.[16][24]

Analytical and Characterization Techniques

A multi-technique approach is essential for the robust characterization of C-methylcalix[1]resorcinarenes and their drug-loaded complexes.[25][26]

Technique Purpose Key Information Obtained
¹H and ¹³C NMR Structural Elucidation & Conformational AnalysisChemical shifts and splitting patterns of methyl, methine, and aromatic protons confirm the cyclic structure and differentiate between conformers (e.g., crown vs. chair).[5][10]
FTIR Spectroscopy Functional Group IdentificationPresence of O-H (hydroxyl), C-H (aliphatic/aromatic), and C=C (aromatic) stretches. Confirms successful functionalization.[13][24]
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the mass of the synthesized macrocycle and its derivatives.[20]
RP-HPLC Purity Assessment & Conformer SeparationQuantifies the purity of the product and resolves the different conformational isomers present in a mixture.[4][10]
Melting Point Purity and IdentificationPure calixarenes have very high melting/decomposition points, often >300°C.[2][13]
X-ray Crystallography Definitive 3D StructureProvides unambiguous proof of the solid-state conformation and host-guest interactions.[7][11]

Challenges and Future Perspectives

Despite their immense promise, several challenges remain. The potential long-term toxicity and biocompatibility of novel calixarene derivatives must be rigorously evaluated before clinical application.[27] Scalability of the multi-step synthesis and purification of functionalized, conformationally pure calixarenes for commercial production needs to be addressed.

The future of C-methylcalix[1]resorcinarene chemistry lies in the development of "smart" drug delivery systems that can respond to specific biological cues for on-demand drug release.[21] Integration with other nanomaterials and conjugation with biological targeting moieties will further expand their therapeutic utility, paving the way for next-generation precision medicines.[3][28]

References

  • Ma, B-Q., Zhang, Y., & Coppens, P. (2001). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. CrystEngComm. Available from: [Link]

  • Niño-Ramírez, V. A., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. Available from: [Link]

  • Ma, B-Q., & Coppens, P. (2001). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. RSC Publishing. Available from: [Link]

  • Zhang, Y., et al. (2023). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. PubMed Central. Available from: [Link]

  • Pineda-Castañeda, H. M., et al. (2023). Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. MDPI. Available from: [Link]

  • Utomo, S. B., Saputro, A. N. C., & Rinanto, Y. (2018). Functionalization of C-4-methoxyphenylcalix[1]resorcinarene with several ammonium compounds. ResearchGate. Available from: [Link]

  • Hynes, M. J., & Dehaen, W. (2019). Resorcin[1]arenes: A Convenient Scaffold to Study Supramolecular Self-Assembly and Host:Guest Interactions for the Undergraduate. Journal of Chemical Education. Available from: [Link]

  • Amelia, T., et al. (2021). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Atlantis Press. Available from: [Link]

  • Utomo, S. B., et al. (2018). Synthesis of a Novel Calix[1]resorcinarene-Chitosan Hybrid. Oriental Journal of Chemistry. Available from: [Link]

  • Niño-Ramírez, V. A., Rivera-Monroy, Z. J., & Maldonado, M. (2025). (a) Illustration of the structure of calix[1]resorcinarene crown... ResearchGate. Available from: [Link]

  • Niño-Ramírez, V. A., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. National Institutes of Health. Available from: [Link]

  • PubChem. C-Methylcalix(4)resorcinarene. PubChem. Available from: [Link]

  • Wang, Y., et al. (2024). Syntheses and biological activities of calix[1]resorcinarene derivatives modified by sulfonic acid and sulfonamides. National Institutes of Health. Available from: [Link]

  • Al-Surafi, A. (2022). Synthesis of highly functionalised calix[1]resorcinarenes and their application as drug solubilising agents. ResearchGate. Available from: [Link]

  • Niño-Ramírez, V. A., et al. (2025). Synthesis of calix[1]resorcinarenes 1–4. ResearchGate. Available from: [Link]

  • Beyeh, N. K., et al. (2017). Host–Guest Complexes of C‐Ethyl‐2‐methylresorcinarene and Aromatic N,N′‐Dioxides. PubMed Central. Available from: [Link]

  • Bowley, N. (2013). Synthetic and Structural Studies of Calix[1]pyrogallolarenes Towards Biological Applications. Nottingham Trent University Institutional Repository. Available from: [Link]

  • Ma, B-Q., & Coppens, P. (2003). Transformation of a C-methylcalix[1]resorcinarene-based host-guest complex from a wave-like to a novel triangular brick-wall architecture. R Discovery. Available from: [Link]

  • Tintea, E. (2014). Investigation of Resorcin[1]arenes Upper Rim Functionalization. CORE. Available from: [Link]

  • Jumina, J., et al. (2022). Potential of C-Phenylcalix[1]Resorcinarene Epoxide Compound as Drug Delivery Agent in Breast Cancer Cells MCF-7. ResearchGate. Available from: [Link]

  • Fan, X., & Guo, X. (2021). Development of calixarene-based drug nanocarriers. ResearchGate. Available from: [Link]

  • Posada, J. Host-Guest Chemistry of Resorcinarenes. Scribd. Available from: [Link]

  • Bag, N., & Das, A. (2015). Calixarene-mediated host–guest interactions leading to supramolecular assemblies: visualization by microscopy. Chemical Communications. Available from: [Link]

  • Yu, G., & Chen, X. (2019). Host-Guest Chemistry in Supramolecular Theranostics. Theranostics. Available from: [Link]

  • Whitesides, G. M., et al. (1991). Molecular self-assembly and nanochemistry: a chemical strategy for the synthesis of nanostructures. PubMed. Available from: [Link]

  • Ariga, K., et al. (2019). Self-assembly as a key player for materials nanoarchitectonics. ResearchGate. Available from: [Link]

  • ADC Review. (2016). Evolving CMC Analytical Techniques for Biopharmaceuticals. ADC Review. Available from: [Link]

  • Zhang, Y., et al. (2023). Research progress on calixarene/pillararene-based controlled drug release systems. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Cao, Y., et al. (2025). Self-Assembly of Monosized Cyclic Nanoarchitectures under Surface Confinement. ACS Nano. Available from: [Link]

  • Shukla, S., et al. (2019). Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. PubMed. Available from: [Link]

  • Ariga, K., et al. (2019). Self-assembly as a key player for materials nanoarchitectonics. PubMed Central. Available from: [Link]

  • Berkowitz, S. A., et al. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery. Available from: [Link]

  • Kaur, H. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. IntechOpen. Available from: [Link]

  • Mire-Sluis, A., & Gerrard, T. (2009). Quality Control and Analytical Techniques for Biopharmaceuticals. ResearchGate. Available from: [Link]

  • Stout, M. D., et al. (2008). Toxicity and carcinogenicity of methyl isobutyl ketone in F344N rats and B6C3F1 mice following 2-year inhalation exposure. PubMed. Available from: [Link]

Sources

Introduction: From Uncharacterized Resins to Stereochemically Defined Macrocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Studies of C-Methylcalix[1]resorcinarene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the foundational research on C-methylcalix[1]resorcinarene, a key macrocycle in the field of supramolecular chemistry. We will delve into the pioneering synthetic methodologies, the intricacies of its structural and conformational analysis, and the initial discoveries of its potential applications. This document is structured to offer not just procedural information, but also the scientific reasoning behind the experimental choices, reflecting the expertise and experience of early researchers in the field.

The journey of C-methylcalix[1]resorcinarene begins with the early work of Adolf von Baeyer in the 19th century, who observed the formation of resinous products from the condensation of resorcinol with aldehydes.[2] For many years, the precise structures of these products remained elusive. It was the seminal work of A. G. Sverker Högberg in the late 1970s and early 1980s that brought clarity to this area of chemistry.[3][4] Högberg's research demonstrated the stereoselective synthesis of two key stereoisomeric macrocyclic products from the acid-catalyzed condensation of resorcinol and acetaldehyde, laying the groundwork for the systematic study of what we now know as C-methylcalix[1]resorcinarene.[3][4]

These macrocycles are formed from four resorcinol units linked by methylene bridges, creating a unique three-dimensional structure with a defined cavity capable of encapsulating guest molecules.[5] This ability to form host-guest complexes is a cornerstone of their utility in diverse fields, including drug delivery, catalysis, and separation science.[1][6]

The Synthesis of C-Methylcalix[1]resorcinarene: A Foundational Protocol

The acid-catalyzed condensation of resorcinol with acetaldehyde is the hallmark of C-methylcalix[1]resorcinarene synthesis. The early protocols, particularly those established by Högberg, provide a robust and reproducible method for obtaining this macrocycle.

Mechanism of Formation: An Acid-Catalyzed Cascade

The formation of the calix[1]resorcinarene scaffold proceeds through an acid-catalyzed electrophilic aromatic substitution mechanism. The key steps are:

  • Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Electrophilic Attack: The activated acetaldehyde is then attacked by the electron-rich resorcinol ring, typically at the positions ortho to both hydroxyl groups.

  • Dehydration and Cyclization: A series of subsequent electrophilic aromatic substitutions and dehydrations lead to the formation of a linear tetramer. The final intramolecular cyclization yields the characteristic macrocyclic structure.

The stereochemical outcome of the reaction, leading to different conformers, is highly dependent on the reaction conditions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products resorcinol Resorcinol condensation Condensation Reaction resorcinol->condensation acetaldehyde Acetaldehyde acetaldehyde->condensation catalyst Acid Catalyst (e.g., HCl) catalyst->condensation solvent Solvent (e.g., Water/Ethanol) solvent->condensation temperature Reflux Temperature temperature->condensation crown Crown Conformer chair Chair Conformer condensation->crown condensation->chair

Experimental Protocol: The Högberg Method

The following protocol is based on the early work of Högberg, which remains a cornerstone for the synthesis of C-methylcalix[1]resorcinarene.[3][7]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1.0 mmol) in a suitable solvent such as water or a water-ethanol mixture.[7]

  • To this solution, add acetaldehyde (1.0 mmol).[7]

Step 2: Acid Catalysis and Reflux

  • Slowly add a strong acid catalyst, such as concentrated hydrochloric acid, to the reaction mixture. The acid is crucial for activating the aldehyde for electrophilic attack.

  • Heat the mixture to reflux with constant stirring for a specified period, typically 1 hour.[7] During this time, a precipitate will form.

Step 3: Isolation and Purification

  • After the reflux period, cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with water to remove any residual acid.[7]

  • The resulting solid is a mixture of stereoisomers, which can be dried under reduced pressure.

Step 4: Separation of Conformers

  • The separation of the crown and chair conformers can be achieved by fractional crystallization or, as demonstrated in later studies, by chromatographic techniques such as reversed-phase solid-phase extraction (RP-SPE).[7]

Causality Behind Experimental Choices
  • Acid Catalyst: The use of a strong acid like HCl is essential to protonate the acetaldehyde, making it a more potent electrophile for the reaction with the electron-rich resorcinol rings. The concentration of the acid can influence the reaction rate and the distribution of products.

  • Solvent: Early syntheses often employed aqueous or alcoholic solvents. The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction kinetics and the precipitation of the final products.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and cyclization steps. The elevated temperature also helps to drive the dehydration steps to completion.

  • Stoichiometry: An equimolar ratio of resorcinol and acetaldehyde is typically used to favor the formation of the tetrameric macrocycle.

Structural Characterization and Conformational Isomerism

A key contribution of the early studies was the identification and characterization of the different stereoisomers, or conformers, of C-methylcalix[1]resorcinarene. The two most commonly isolated conformers are the crown and chair forms.

G cluster_crown Crown Conformer (C4v symmetry) cluster_chair Chair Conformer (C2h symmetry) crown_structure All resorcinol units oriented in the same direction, forming a 'crown' or 'bowl' shape. chair_structure Two pairs of opposing resorcinol units are oriented in opposite directions, resembling a 'chair'.

Spectroscopic Analysis: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used in early studies to elucidate the structures of the C-methylcalix[1]resorcinarene conformers. The symmetry of each conformer gives rise to a distinct NMR spectrum.

  • ¹H NMR Spectroscopy:

    • Crown Conformer: Due to its high C4v symmetry, the ¹H NMR spectrum of the crown conformer is relatively simple. It typically shows a single set of signals for the aromatic protons, the methine bridge protons, the methyl groups, and the hydroxyl protons.[7][8]

    • Chair Conformer: The lower C2h symmetry of the chair conformer results in a more complex ¹H NMR spectrum, with multiple signals for the aromatic, methine, methyl, and hydroxyl protons, reflecting their different chemical environments.[9]

  • ¹³C NMR Spectroscopy:

    • Similar to ¹H NMR, the ¹³C NMR spectrum of the crown conformer displays a smaller number of signals compared to the chair conformer due to its higher symmetry.[8]

Quantitative Data: Spectroscopic and Physical Properties

The following table summarizes typical ¹H NMR chemical shifts and physical properties for the crown conformer of C-methylcalix[1]resorcinarene as reported in early and subsequent studies.

PropertyValueReference
Melting Point>300 °C (decomposes)[10]
¹H NMR (DMSO-d₆)
δ (ppm) - CH₃1.39 (d)[7]
δ (ppm) - CH (methine)4.45 (q)[7]
δ (ppm) - Ar-H6.14 (s), 6.77 (s)[7]
δ (ppm) - OH8.53 (s)[7]
¹³C NMR (DMSO-d₆)
δ (ppm) - CH₃22.0[8]
δ (ppm) - CH (methine)29.0[8]
δ (ppm) - Ar-C102.5, 123.5, 125.7, 152.3[8]

Early Applications: The Dawn of Host-Guest Chemistry

The well-defined, pre-organized cavity of C-methylcalix[1]resorcinarene was quickly recognized for its potential in host-guest chemistry. Early studies laid the foundation for its use in molecular recognition and the construction of larger supramolecular assemblies. The ability of these macrocycles to encapsulate small organic molecules and ions opened up new avenues for research in areas such as:

  • Molecular Encapsulation: The hydrophobic cavity of C-methylcalix[1]resorcinarene can accommodate a variety of guest molecules, leading to the formation of stable inclusion complexes.[6]

  • Self-Assembly: It was discovered that C-methylcalix[1]resorcinarenes can self-assemble in solution to form larger, capsule-like structures, often held together by a network of hydrogen bonds.[6] These assemblies can encapsulate multiple guest molecules.

  • Catalysis: The confined environment of the calixarene cavity can influence the rates and selectivities of chemical reactions, leading to its exploration as a supramolecular catalyst.

Conclusion

The early studies of C-methylcalix[1]resorcinarene, particularly the pioneering work of A. G. S. Högberg, transformed our understanding of the condensation products of resorcinol and aldehydes. By establishing a reliable synthetic protocol and elucidating the structures of the key conformational isomers, this foundational research paved the way for the development of a vast and versatile class of macrocyclic hosts. The principles of synthesis, characterization, and host-guest chemistry established in these early investigations continue to be relevant and form the bedrock of modern calixarene chemistry, with ongoing applications in drug delivery, sensing, and materials science.

References

  • Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. [Link]

  • Högberg, A. G. S. (1980). Two stereoisomeric macrocyclic resorcinol-acetaldehyde condensation products. The Journal of Organic Chemistry, 45(22), 4498–4500. [Link]

  • EXPLORING THE SELF-ASSEMBLY OF RESORCINARENES: FROM MOLECULAR LEVEL INTERACTIONS TO MESOSCOPIC STRUCTURES. JYU. [Link]

  • The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. PubMed Central. [Link]

  • Resorcinarenes are hexameric capsules in solution. PNAS. [Link]

  • Supplementary Material - The Royal Society of Chemistry. [Link]

  • Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. MDPI. [Link]

  • Two stereoisomeric macrocyclic resorcinol-acetaldehyde condensation products. American Chemical Society. [Link]

  • A Concise Synthesis of a Methyl Ester 2-Resorcinarene: A chair-conformation macrocycle. ChemRxiv. [Link]

  • Acid Catalysed Aldol Condensation Mechanism. YouTube. [Link]

  • Synthesis of highly functionalised calix[1]resorcinarenes and their application as drug solubilising agents. ResearchGate. [Link]

  • The condensation reaction between resorcinol and aldehyde. ResearchGate. [Link]

Sources

C-Methylcalixresorcinarene review articles for beginners

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to C-Methylcalixresorcinarenes for Researchers in Drug Development

Abstract

C-methylcalixresorcinarenes are macrocyclic compounds that have garnered significant attention in the field of supramolecular chemistry. Their unique three-dimensional structure, featuring a hydrophobic cavity and a hydroxyl-rich upper rim, makes them versatile building blocks for a wide range of applications. This guide provides a comprehensive overview of C-methylcalixresorcinarenes, tailored for researchers, scientists, and drug development professionals who are new to this class of molecules. We will delve into the foundational concepts of their structure and stereochemistry, provide a detailed, step-by-step guide to their synthesis and characterization, and explore their applications in host-guest chemistry, with a particular focus on their potential in drug delivery systems. By combining theoretical principles with practical insights, this guide aims to equip the reader with the necessary knowledge to confidently embark on research involving C-methylcalixresorcinarenes.

Part 1: Foundational Concepts: Understanding the Core Structure

Introduction to the Calixarene Superfamily

Calixarenes are a class of macrocyclic compounds formed by the condensation of a phenol and an aldehyde. The name "calixarene" is derived from the Greek word "calix," meaning "chalice" or "vase," which aptly describes their three-dimensional shape. Resorcinarenes are a specific type of calixarene derived from the condensation of resorcinol (1,3-dihydroxybenzene) with an aldehyde.[1][2] These molecules are of great interest in supramolecular chemistry due to their ability to act as host molecules, encapsulating smaller "guest" molecules within their well-defined cavities.[3][4]

The C-Methylcalixresorcinarene Scaffold

C-methylcalixresorcinarene, more formally known as C-tetramethylcalix[2]resorcinarene, is a member of the resorcinarene family where the aldehyde used in the synthesis is acetaldehyde. This results in four methyl groups situated at the "lower rim" of the macrocycle. The nomenclature "calix[2]resorcinarene" indicates that the macrocycle is composed of four resorcinol units.[1]

The structure of a C-methylcalixresorcinarene can be visualized as a bowl or vase. The "upper rim" of the bowl is lined with eight hydroxyl (-OH) groups, which can participate in hydrogen bonding. The "lower rim" consists of the four methyl (-CH3) groups. The interior of the macrocycle forms a hydrophobic cavity.[2]

Caption: A simplified 2D representation of the C-methylcalixresorcinarene structure, highlighting the key functional groups.

Conformational Isomerism

Calix[2]resorcinarenes are conformationally flexible molecules. The four resorcinol units can orient themselves in different ways relative to the plane of the macrocycle. The most stable and commonly encountered conformation is the "cone" or "crown" conformation (C4v symmetry), where all four methyl groups point to one side of the macrocycle, and all the hydroxyl groups are directed to the other side.[1] This pre-organized, bowl-shaped structure is crucial for its function as a host molecule. Other less stable conformations include the "partial cone," "1,2-alternate," and "1,3-alternate" isomers.

Caption: The common conformational isomers of a calix[2]resorcinarene, with the cone conformation being the most stable.

Part 2: Synthesis and Characterization: From Benchtop to Analysis

The Synthetic Pathway: A Step-by-Step Protocol

The synthesis of C-methylcalixresorcinarene is a relatively straightforward acid-catalyzed condensation reaction between resorcinol and acetaldehyde.[2][5] A green chemistry approach has also been developed where the reaction is carried out under solvent-free conditions.[2]

Experimental Protocol: Synthesis of C-tetramethylcalix[2]resorcinarene

Materials:

  • Resorcinol

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve resorcinol in ethanol.

  • Addition of Aldehyde: Cool the solution in an ice bath and slowly add acetaldehyde while stirring. The use of an ice bath is crucial to control the exothermic reaction.

  • Acid Catalysis: Slowly add concentrated hydrochloric acid to the reaction mixture. The acid acts as a catalyst for the electrophilic aromatic substitution reaction.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary, but typically proceeds for several hours to overnight. A precipitate will form as the product is insoluble in the reaction medium.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with a mixture of ethanol and water to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.[6]

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the aldehyde, making it a better electrophile for the subsequent attack by the electron-rich resorcinol ring.

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants but not for the product, which facilitates the isolation of the C-methylcalixresorcinarene by precipitation.

  • Temperature Control: The reaction is exothermic, and controlling the temperature prevents the formation of unwanted side products and ensures the selective formation of the desired cyclic tetramer.

Characterization Techniques: Confirming Structure and Purity

Once synthesized, the structure and purity of the C-methylcalixresorcinarene must be confirmed using various analytical techniques.

Technique Purpose Expected Observations
¹H NMR To confirm the structure and conformation.Signals for the aromatic protons, the methine protons, the methyl protons, and the hydroxyl protons. The pattern of the signals can confirm the cone conformation.
¹³C NMR To confirm the carbon framework.Signals corresponding to the different carbon environments in the molecule.
FTIR To identify key functional groups.A broad peak for the O-H stretch of the hydroxyl groups and peaks for the C-H and C=C bonds of the aromatic rings.
Mass Spec. To confirm the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of C-methylcalixresorcinarene.
Melting Point To assess purity.A sharp melting point indicates a pure compound.[6]

Part 3: The Power of Host-Guest Chemistry: Applications in Drug Development

Principles of Molecular Recognition

The ability of C-methylcalixresorcinarenes to act as host molecules stems from the principles of molecular recognition. The pre-organized cavity of the cone conformer can accommodate guest molecules of a complementary size and shape. The binding is driven by a combination of non-covalent interactions, including:

  • Hydrogen Bonding: The eight hydroxyl groups on the upper rim can form hydrogen bonds with suitable guest molecules.[2]

  • π-π Stacking: The electron-rich aromatic rings of the resorcinol units can interact with guest molecules containing aromatic moieties.

  • Hydrophobic Interactions: The nonpolar cavity provides a favorable environment for hydrophobic guest molecules in aqueous solutions.

  • C-H-π Interactions: The C-H bonds of the guest can interact with the π-system of the host.[7]

C-Methylcalixresorcinarene as a Host

The hydrophobic cavity of C-methylcalixresorcinarene is capable of encapsulating a variety of small organic molecules, including many drug compounds. The methyl groups on the lower rim contribute to the overall hydrophobicity of the cavity and can influence the solubility of the macrocycle in different solvents.

Applications in Drug Delivery

The unique properties of C-methylcalixresorcinarenes make them promising candidates for drug delivery systems.[5][8][9][10][11]

  • Enhanced Drug Solubility and Bioavailability: Many potent drug molecules suffer from poor water solubility, which limits their therapeutic efficacy. By encapsulating these hydrophobic drugs within the cavity of a water-soluble calixarene derivative, their apparent solubility and bioavailability can be significantly improved.[10][12]

  • Controlled and Targeted Drug Release: The C-methylcalixresorcinarene scaffold can be chemically modified to introduce stimuli-responsive groups or targeting ligands. This allows for the development of "smart" drug delivery systems that release their payload in response to specific triggers (e.g., pH, temperature) or are directed to specific cells or tissues.[12]

  • Protection of Drugs from Degradation: Encapsulation within the calixarene host can protect sensitive drug molecules from enzymatic degradation or other chemical reactions in the biological environment, thereby prolonging their circulation time and therapeutic effect.[10]

Workflow for a Host-Guest Binding Study

Investigating the interaction between a C-methylcalixresorcinarene host and a drug molecule guest typically involves a series of experiments to determine the binding affinity and stoichiometry of the complex.

Host_Guest_Workflow A 1. Hypothesis: Host-Guest Interaction B 2. Sample Preparation: Prepare solutions of host and guest A->B C 3. NMR Titration: Record NMR spectra at varying guest concentrations B->C D 4. Data Analysis: Monitor chemical shift changes C->D E 5. Binding Constant Calculation: Determine the strength of the interaction D->E F 6. Structural Elucidation (Optional): 2D NMR (NOESY) or X-ray Crystallography E->F caption Workflow for a typical host-guest binding study using NMR.

Caption: A flowchart outlining the key steps in characterizing a host-guest interaction.

Part 4: Future Perspectives and Conclusion

Emerging Trends

The field of C-methylcalixresorcinarene chemistry is continually evolving. Current research is focused on the synthesis of novel, functionalized derivatives with enhanced properties for specific applications. This includes the development of water-soluble calixarenes for biological applications, the incorporation of calixarenes into polymeric materials to create new functional materials, and the use of calixarenes as catalysts in organic reactions.[12][13]

Conclusion

C-methylcalixresorcinarenes are fascinating molecules with a rich supramolecular chemistry. Their straightforward synthesis, well-defined structure, and ability to engage in host-guest interactions make them a valuable tool for researchers in a variety of fields, particularly in drug development. This guide has provided a foundational understanding of C-methylcalixresorcinarenes, from their basic structure and synthesis to their potential applications in the pharmaceutical sciences. As our understanding of supramolecular chemistry deepens, we can expect to see even more innovative applications of these versatile macrocycles in the years to come.

Part 5: References

  • Atwood, J. L., & Steed, J. W. (Eds.). (2004). Encyclopedia of Supramolecular Chemistry. CRC Press.

  • Tunstad, L. M., Tucker, J. A., Dalcanale, E., Weiser, J., Bryant, J. A., Sherman, J. C., ... & Cram, D. J. (1989). Host-guest complexation. 48. Cavitands: tripodal and tetrapodal container molecules. The Journal of Organic Chemistry, 54(6), 1305-1312.

  • ChemEurope. (n.d.). Resorcinarene. Retrieved from [Link]

  • MDPI. (2023). Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. Retrieved from [Link]

  • MDPI. (2023). The Versatile Applications of Calix[2]resorcinarene-Based Cavitands. Retrieved from [Link]

  • MDPI. (2023). Molecular Modeling Is Key to Understanding Supramolecular Resorcinarenyl Capsules, Inclusion Complex Formation and Organic Reactions in Nanoconfined Space. Retrieved from [Link]

  • PubMed Central. (2017). Host–Guest Complexes of C‐Ethyl‐2‐methylresorcinarene and Aromatic N,N′‐Dioxides. Retrieved from [Link]

  • MDPI. (2020). Host-Guest Chemistry in Supramolecular Theranostics. Retrieved from [Link]

  • PubMed Central. (2023). The Versatile Applications of Calix[2]resorcinarene-Based Cavitands. Retrieved from [Link]

  • MDPI. (2021). A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. Retrieved from [Link]

  • ResearchGate. (2012). Optimization of reaction conditions for synthesis C-tetramethylcalix[2] resorcinarene. Retrieved from [Link]

  • SCIRP. (2023). Synthesis and Structure of a Host-Guest Inclusion System between C-propyl-o-toluidine-methyl-resorcin[2]arene and Ethanol Solvate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Calixarene-mediated host–guest interactions leading to supramolecular assemblies: visualization by microscopy. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). potential polymer for drug delivery – calixarene. Retrieved from [Link]

Sources

Basic principles of C-Methylcalixresorcinarene self-assembly

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Principles of C-Methylcalix[1]resorcinarene Self-Assembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-methylcalix[1]resorcinarene (CMCR) stands as a cornerstone in supramolecular chemistry, prized for its remarkable ability to spontaneously self-assemble into a variety of well-defined, hollow nanostructures. This guide provides a comprehensive exploration of the fundamental principles governing the self-assembly of CMCR. We will delve into the intricate interplay of non-covalent interactions, the thermodynamic and kinetic considerations of assembly, and the profound influence of the surrounding chemical environment. This document is designed to equip researchers, particularly those in drug development and materials science, with the foundational knowledge and practical insights necessary to harness the potential of CMCR-based supramolecular systems.

Introduction: The Architectural Allure of C-Methylcalix[1]resorcinarene

C-methylcalixresorcinarene is a macrocyclic compound synthesized through the acid-catalyzed condensation of resorcinol and acetaldehyde[2][3]. Its structure is characterized by a rigid, bowl-shaped cavity lined with hydroxyl groups on the upper rim and methyl groups at the methylene bridges on the lower rim. This unique architecture is the wellspring of its profound capacity for molecular recognition and self-assembly. The spontaneous association of CMCR monomers into larger, ordered aggregates is not a random process but is governed by a delicate balance of specific, non-covalent interactions[4]. These interactions, though individually weak, collectively drive the formation of stable, discrete supramolecular structures such as dimeric capsules and hexameric assemblies[5][6].

The ability to form hollow capsules with nano-sized internal volumes makes CMCR a compelling scaffold for a myriad of applications. These include the encapsulation of guest molecules for drug delivery, the creation of nanoreactors to catalyze chemical transformations, and the development of sensitive chemical sensors[7]. Understanding the core principles of CMCR self-assembly is paramount to designing and controlling these functionalities. This guide will provide a detailed examination of these principles, moving from the molecular forces at play to the practical methodologies for synthesizing and characterizing these fascinating supramolecular architectures.

The Energetic Landscape: Driving Forces of Self-Assembly

The self-assembly of C-methylcalix[1]resorcinarene is a thermodynamically driven process, meaning the assembled state is more stable (lower in Gibbs free energy) than the individual monomeric units in a given environment. This stability arises from the summation of numerous weak, non-covalent interactions.

The Primacy of Hydrogen Bonding

The most significant contributor to the self-assembly of CMCR is the extensive network of hydrogen bonds formed between the hydroxyl groups on the upper rim of the macrocycles[4][8]. In non-polar solvents, these hydrogen bonds are particularly strong as there are no solvent molecules to compete for hydrogen bonding interactions. This leads to the formation of highly stable, discrete assemblies. For instance, in the formation of a dimeric capsule, two CMCR molecules orient themselves rim-to-rim, creating a seam of intermolecular hydrogen bonds that encapsulates a guest molecule or solvent.

The strength and directionality of these hydrogen bonds are crucial in dictating the geometry of the resulting assembly. The number of hydrogen bonds formed is maximized in the self-assembled state, providing a significant enthalpic driving force for the process[9].

The Subtle Influence of π-π Stacking

The resorcinol rings of CMCR are aromatic and can engage in π-π stacking interactions. While generally weaker than hydrogen bonds, these interactions contribute to the overall stability of the self-assembled structures, particularly in larger aggregates like hexamers. The parallel or offset stacking of the aromatic rings provides additional cohesive energy, helping to organize the CMCR monomers into well-defined architectures.

Van der Waals Forces and the Hydrophobic Effect

In aqueous or partially aqueous environments, the hydrophobic methyl groups on the lower rim of CMCR play a crucial role. The desire to minimize the unfavorable interactions between these non-polar groups and water molecules drives the aggregation of CMCR, a phenomenon known as the hydrophobic effect. This, coupled with van der Waals interactions between the alkyl chains, further stabilizes the assembled structures.

The following diagram illustrates the key non-covalent interactions that govern the self-assembly of C-methylcalix[1]resorcinarene.

G cluster_driving_forces Driving Forces of CMCR Self-Assembly Hydrogen_Bonding Hydrogen Bonding (Primary Driving Force) Self_Assembly C-Methylcalix[4]resorcinarene Self-Assembly Hydrogen_Bonding->Self_Assembly Dominates in non-polar solvents Pi_Pi_Stacking π-π Stacking (Stabilizing Interaction) Pi_Pi_Stacking->Self_Assembly Contributes to stacking arrangements Hydrophobic_Effect Hydrophobic Effect (in Aqueous Media) Hydrophobic_Effect->Self_Assembly Significant in polar solvents Van_der_Waals Van der Waals Forces (General Attraction) Van_der_Waals->Self_Assembly Ubiquitous but weaker

Caption: Key non-covalent interactions driving CMCR self-assembly.

The Cast of Characters: Supramolecular Architectures

The self-assembly of C-methylcalix[1]resorcinarene can lead to a variety of supramolecular structures, the formation of which is highly dependent on the experimental conditions.

The Dimeric Capsule: A Molecular Host

In the presence of suitable guest molecules, CMCR readily forms dimeric capsules. Two CMCR molecules encapsulate a guest, held together by a seam of hydrogen bonds. The size and shape of the guest molecule are critical in templating the formation of the dimer. This host-guest relationship is a classic example of molecular recognition.

The Hexameric Assembly: A Nanoscale Container

In certain solvents, particularly in the absence of strongly binding guests, CMCR can assemble into larger, hexameric structures. Six CMCR molecules form a spherical capsule with a significantly larger internal volume than the dimer. These hexamers are often stabilized by a network of hydrogen bonds involving solvent molecules that act as "glue."

The following diagram illustrates the hierarchical assembly of CMCR into dimeric and hexameric structures.

G cluster_assembly CMCR Self-Assembly Pathways cluster_dimer Dimer Formation cluster_hexamer Hexamer Formation CMCR_Monomer CMCR Monomer Guest Guest Molecule CMCR_Monomer->Guest + Template Solvent Solvent Molecules CMCR_Monomer->Solvent Solvent-Mediated Dimer Dimeric Capsule (Host-Guest Complex) Guest->Dimer Hexamer Hexameric Assembly Solvent->Hexamer

Caption: Pathways to dimeric and hexameric CMCR assemblies.

Mastering the Assembly: Influential Experimental Factors

The outcome of C-methylcalix[1]resorcinarene self-assembly is exquisitely sensitive to the experimental conditions. A deep understanding of these factors is crucial for controlling the formation of the desired supramolecular architecture.

The Role of the Solvent: More Than Just a Medium

The choice of solvent is arguably the most critical factor influencing CMCR self-assembly. The polarity of the solvent directly impacts the strength of the hydrogen bonds that drive the assembly.

  • Non-polar Aprotic Solvents (e.g., Chloroform, Toluene): In these solvents, the hydroxyl groups of CMCR have no solvent molecules to hydrogen bond with, thus favoring strong intermolecular hydrogen bonding between CMCR monomers. This environment is ideal for the formation of stable, discrete capsules.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can act as both hydrogen bond donors and acceptors, competing with the intermolecular hydrogen bonding between CMCR molecules. This can disrupt the formation of discrete capsules and may lead to the formation of extended networks or prevent assembly altogether. However, in some cases, protic solvents can mediate the formation of specific assemblies, such as the propanol-seamed hexamer[10].

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept hydrogen bonds but cannot donate them. They can disrupt the hydrogen-bonding network of CMCR, but to a lesser extent than protic solvents. The outcome in these solvents is often a complex equilibrium between different assembled species.

The rationale for solvent selection is therefore based on the desired outcome. For the formation of well-defined capsules, non-polar, aprotic solvents are the preferred choice as they promote the key hydrogen bonding interactions.

Guest Templation: The Power of Molecular Recognition

The presence of a suitable guest molecule can act as a template, directing the self-assembly of CMCR into a specific architecture, most notably the dimeric capsule. The guest molecule must have a size and shape that is complementary to the cavity of the assembled host. This "lock and key" principle is a cornerstone of supramolecular chemistry. The binding of the guest within the cavity provides an additional thermodynamic driving force for the assembly process.

The choice of guest is therefore a powerful tool for controlling the self-assembly process. By selecting guests of different sizes and shapes, it is possible to tune the size and properties of the resulting capsules.

The Influence of Temperature and Concentration

Like all chemical equilibria, the self-assembly of CMCR is influenced by temperature and concentration.

  • Temperature: The formation of self-assembled structures is typically an exothermic process (driven by the formation of favorable non-covalent interactions). Therefore, lower temperatures generally favor the assembled state. At higher temperatures, the increased thermal energy can overcome the weak non-covalent interactions, leading to disassembly.

  • Concentration: The self-assembly of multiple CMCR monomers is a concentration-dependent process. Below a certain critical aggregation concentration, the monomers will exist predominantly in their unassembled state. As the concentration is increased, the equilibrium shifts towards the formation of the assembled structures.

Experimental Protocols: From Synthesis to Characterization

Synthesis of C-Methylcalix[1]resorcinarene

This protocol describes a typical acid-catalyzed condensation reaction for the synthesis of C-methylcalix[1]resorcinarene.

Materials:

  • Resorcinol

  • Acetaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in ethanol.

  • Slowly add acetaldehyde to the solution while stirring.

  • Carefully add concentrated HCl dropwise to the reaction mixture. The solution will become warm.

  • Reflux the mixture for 24 hours. A precipitate will form during this time.

  • After cooling to room temperature, add distilled water to the flask to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with a 1:1 mixture of ethanol and water until the filtrate is neutral.

  • Dry the product in a vacuum oven.

Self-Validation:

  • Expected Yield: Typically in the range of 70-80%.

  • Appearance: A white to off-white powder.

  • Characterization: Confirm the identity and purity of the product using FTIR and ¹H NMR spectroscopy. The ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks for the aromatic protons, the methine bridge protons, the methyl protons, and the hydroxyl protons.

Characterization of Self-Assembled Capsules by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for studying the self-assembly of CMCR and the encapsulation of guest molecules. The formation of a capsule and the inclusion of a guest result in distinct changes in the NMR spectrum.

  • Host Signals: Upon formation of a capsule, the proton signals of the CMCR host will often sharpen and may shift due to the change in the chemical environment.

  • Guest Signals: The most dramatic changes are typically observed for the signals of the encapsulated guest molecule. Due to the shielding effect of the aromatic rings of the CMCR cavity, the proton signals of the guest are significantly shifted upfield (to lower ppm values). The magnitude of this upfield shift is a strong indication of encapsulation.

NMR Titration Protocol for Determining Binding Constants:

This protocol allows for the quantitative determination of the association constant (Kₐ) for a host-guest complex.

  • Prepare a stock solution of the CMCR host at a known concentration in a suitable deuterated solvent (e.g., CDCl₃).

  • Prepare a stock solution of the guest molecule at a higher known concentration in the same solvent.

  • Prepare a series of NMR tubes containing a fixed concentration of the host and increasing concentrations of the guest.

  • Acquire a ¹H NMR spectrum for each sample.

  • Monitor the chemical shift of a specific proton on the host or guest that shows a significant change upon complexation.

  • Plot the change in chemical shift (Δδ) as a function of the guest concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (Kₐ).

The following diagram outlines the workflow for an NMR titration experiment.

G Start Start: Prepare Host and Guest Stock Solutions Prepare_Samples Prepare a Series of NMR Samples (Fixed [Host], Varying [Guest]) Start->Prepare_Samples Acquire_Spectra Acquire ¹H NMR Spectra for Each Sample Prepare_Samples->Acquire_Spectra Analyze_Shifts Monitor Chemical Shift Changes (Δδ) Acquire_Spectra->Analyze_Shifts Plot_Data Plot Δδ vs. [Guest] Analyze_Shifts->Plot_Data Fit_Data Fit Data to a Binding Isotherm (e.g., 1:1 Binding Model) Plot_Data->Fit_Data Determine_Ka Determine Association Constant (Kₐ) Fit_Data->Determine_Ka

Sources

C-Methylcalixresorcinarene CAS number 65338-98-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to C-Methylcalix[1]resorcinarene (CAS: 65338-98-9)

Abstract

C-Methylcalix[1]resorcinarene (CAS: 65338-98-9), a prominent member of the resorcinarene family of macrocycles, stands as a cornerstone in the field of supramolecular chemistry. This guide provides a comprehensive technical overview of this versatile molecule, from its fundamental physicochemical properties and synthesis to its advanced applications in drug delivery, molecular sensing, and catalysis. We will explore the nuanced aspects of its host-guest chemistry, the methodologies for its purification and characterization, and the functionalization strategies that unlock its vast potential. This document is intended to serve as an essential resource for researchers and professionals seeking to leverage the unique capabilities of C-methylcalix[1]resorcinarene in their scientific endeavors.

Introduction: The Architectural Elegance of C-Methylcalix[1]resorcinarene

C-Methylcalix[1]resorcinarene is a macrocyclic compound formed by the condensation of four resorcinol units linked by methylene bridges at their 2 and 6 positions.[2] This unique arrangement creates a bowl-shaped cavity, a defining feature that underpins its remarkable ability to engage in host-guest chemistry. The "C-Methyl" designation refers to the methyl groups at the lower rim of the macrocycle, a consequence of its synthesis from resorcinol and acetaldehyde.

The significance of C-methylcalix[1]resorcinarene lies in its modular nature. The upper rim, adorned with hydroxyl groups, and the lower rim, defined by the methyl substituents, can be functionalized to tailor its solubility, binding affinity, and selectivity for a wide array of guest molecules, ranging from small organic molecules and ions to larger biomolecules.[3][4] This adaptability has propelled its use in diverse fields, including the development of sophisticated drug delivery systems, highly sensitive chemical sensors, and efficient catalysts.[3][5]

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of C-methylcalix[1]resorcinarene is crucial for its effective application.

PropertyValueReference
CAS Number 65338-98-9[6]
Molecular Formula C₃₂H₃₂O₈[6]
Molecular Weight 544.59 g/mol [6]
Appearance White to brown powder[3]
Melting Point >300 °C[2][3][6][7]
Boiling Point 853.7 °C at 760 mmHg[2][7]
Density 1.363 g/cm³[2][7]
pKa 9.16 ± 0.70 (Predicted)[2][7]

The molecule's high melting point is indicative of its stable, hydrogen-bonded structure. Its solubility is generally limited in nonpolar solvents but can be enhanced through functionalization of the hydroxyl groups.[8]

Conformational Isomerism

A key aspect of resorcinarene chemistry is the existence of multiple conformational isomers, or conformers.[9] For C-methylcalix[1]resorcinarene, the most stable and commonly isolated conformer is the "crown" (rccc) conformation, where all four methyl groups are oriented on the same side of the macrocyclic ring.[9][10] Other possible conformers include the "boat," "saddle," "chair" (rctt), and "diamond" shapes.[9][11] The crown conformation is stabilized by a circular array of intramolecular hydrogen bonds between the hydroxyl groups of adjacent resorcinol units.[9] The specific conformer obtained can be influenced by reaction conditions and can be separated using chromatographic techniques.[9][12]

Synthesis and Purification: A Practical Approach

The synthesis of C-methylcalix[1]resorcinarene is typically achieved through an acid-catalyzed condensation reaction between resorcinol and acetaldehyde.[9][13] This electrophilic aromatic substitution reaction is a cornerstone of calixarene chemistry.

Experimental Protocol: Synthesis of C-Methylcalix[1]resorcinarene

Materials:

  • Resorcinol (1,3-dihydroxybenzene)

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol or water

Procedure:

  • Dissolve resorcinol (1 mmol) and acetaldehyde (1 mmol) in a suitable solvent such as a mixture of water and ethanol.[9][14]

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the solution with constant stirring.[9][13]

  • Heat the reaction mixture at reflux for a specified period (e.g., 1-24 hours). A precipitate will typically form as the reaction progresses.[9][14]

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.[9]

  • Collect the crude product by vacuum filtration and wash thoroughly with water to remove any remaining acid.[9]

  • Dry the product under reduced pressure.[9]

Causality: The acidic conditions protonate the acetaldehyde, generating a carbocation that acts as the electrophile. This attacks the electron-rich resorcinol ring, leading to the formation of methylene bridges and subsequent cyclization. The choice of solvent can influence the reaction rate and the distribution of conformers.

Purification Workflow

Purification of the crude product is essential to isolate the desired conformer, typically the crown form. Reversed-phase high-performance liquid chromatography (RP-HPLC) and solid-phase extraction (SPE) are powerful techniques for this purpose.[9][12]

PurificationWorkflow

Detailed RP-SPE Protocol:

  • Column Activation: Activate a reversed-phase SPE cartridge (e.g., C18) with methanol, followed by acetonitrile (ACN) containing a small amount of trifluoroacetic acid (TFA, e.g., 0.1%).[9][15]

  • Equilibration: Equilibrate the column with water containing TFA (0.1%).[9][15]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., 50:50 ACN/water) and load it onto the column.[9][15]

  • Gradient Elution: Elute the conformers by gradually increasing the percentage of ACN in the mobile phase.[9][15]

  • Fraction Analysis: Collect fractions and analyze them by RP-HPLC to identify those containing the pure desired conformer.[9][15]

  • Final Steps: Combine the pure fractions and remove the solvent, typically by lyophilization, to obtain the purified C-methylcalix[1]resorcinarene.[9][15]

Characterization Techniques

Unequivocal characterization is paramount to confirm the identity and purity of the synthesized macrocycle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum of the crown conformer, characteristic signals include those for the methyl protons, the methine bridge protons, the aromatic protons, and the hydroxyl protons.[9][15] The specific chemical shifts and splitting patterns provide definitive proof of the structure and conformation.[9][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. A broad peak in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups, while peaks in the aromatic region (around 1600 cm⁻¹) confirm the presence of the resorcinol rings.[10]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to confirm the molecular weight of the compound.[13]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule.[16]

Core Applications in Research and Development

The unique structural features of C-methylcalix[1]resorcinarene have led to its application in numerous areas.

Drug Delivery and Pharmaceutical Formulations

The hydrophobic cavity of C-methylcalix[1]resorcinarene makes it an excellent host for encapsulating poorly water-soluble drug molecules.[3][17] This encapsulation can enhance the drug's solubility, stability, and bioavailability.[3][18]

Mechanism of Action:

  • Encapsulation: The drug molecule (guest) is entrapped within the cavity of the calixarene (host) through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and van der Waals forces.[19]

  • Solubilization: By encapsulating a hydrophobic drug within the more hydrophilic (or functionalized) exterior of the calixarene, the overall solubility of the host-guest complex in aqueous media is increased.[18]

  • Controlled Release: The release of the encapsulated drug can be triggered by changes in the physiological environment, such as pH or temperature, or through competitive displacement by other molecules.[11]

DrugDelivery

Molecular Sensing

The ability of C-methylcalix[1]resorcinarene to selectively bind specific ions and small molecules makes it a valuable component in the development of chemical sensors.[3][20] Thin films of this material can be used as sensing membranes.[20]

Sensing Mechanism: When the calixarene, often immobilized on a transducer surface (e.g., a quartz crystal microbalance or an electrode), binds to the target analyte, a measurable physical change occurs.[20][21] This could be a change in mass, optical properties, or electrochemical signal, which is then correlated to the concentration of the analyte.[20] For instance, C-methylcalix[1]resorcinarene-based sensors have been developed for the detection of volatile organic compounds (VOCs) and heavy metal ions.[20][21]

Catalysis and Materials Science

C-Methylcalix[1]resorcinarene serves as a versatile scaffold in catalysis and materials science.[1][2]

  • Supramolecular Catalysis: By functionalizing the calixarene with catalytic groups, it is possible to create "nanoreactors" where the cavity provides a specific environment to accelerate reactions and control selectivity.[5]

  • Polymer Synthesis: It can act as a macroinitiator for atom transfer radical polymerization (ATRP) to synthesize star-shaped polymers.[1][2]

  • Nanoparticle Synthesis: It has been used to mediate the prenucleation and coalescence of cobalt nanoclusters, demonstrating its role in controlling the size and formation of nanomaterials.[1][2]

Functionalization Strategies

The true power of C-methylcalix[1]resorcinarene is unlocked through its chemical modification.

  • Upper Rim Functionalization: The eight hydroxyl groups on the upper rim are amenable to reactions such as etherification and esterification.[13][22] This is often done to attach solubilizing groups, linkers for biomolecules, or signaling units for sensors.[8][23]

  • Lower Rim Modification (at the C-2 position): The aromatic rings can be functionalized at the positions ortho to the hydroxyl groups through reactions like aminomethylation (Mannich reaction).[1][8] This introduces new functionalities and can alter the binding properties of the cavity.

Conclusion and Future Outlook

C-Methylcalix[1]resorcinarene, with its well-defined structure and versatile chemistry, continues to be a molecule of significant interest in supramolecular science and its applications. Its role as a building block for complex architectures in drug delivery, sensing, and catalysis is well-established. Future research will likely focus on the development of more sophisticated functionalized derivatives with enhanced selectivity and responsiveness, leading to the creation of "smart" materials and more effective therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and innovate with this remarkable macrocycle.

References

  • LookChem. C-METHYLCALIX[1]RESORCINARENE(65338-98-9). [Link]

  • Zhengzhou Alfa Chemical Co.,Ltd. c-methylcalix[1]resorcinarene cas:65338-98-9. [Link]

  • Scilit. Unique guest inclusion within multi-component, extended-cavity resorcin[1]arenes. [Link]

  • AIP Publishing. Thin film properties and the detection volatile organic compounds of C-methylcalix(4)resorcinarene. [Link]

  • Royal Society of Chemistry. Transformation of a C-methylcalix[1]resorcinarene-based host–guest complex from a wave-like to a novel triangular brick-wall architecture. [Link]

  • ACS Publications. Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. [Link]

  • MDPI. The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. [Link]

  • PubMed Central. The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. [Link]

  • MDPI. Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. [Link]

  • ResearchGate. (PDF) Synthesis and In Vitro Evaluation of C-methylcalix[1]resorcinaryl octacinnamate and C-methylcalix[1]resorcinaryl octabenzoate as the Sunscreen. [Link]

  • University of Missouri-St. Louis. Self-Assembly of C-Methyl Calix[1]resorcinarene with 1,2-Bis(5'-pyrimidyl)ethene. [Link]

  • MDPI. Challenges in the Characterization and Purification of (Peptide)n-Calix[1]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. [Link]

  • ACS Publications. Resorcin[1]arenes: A Convenient Scaffold to Study Supramolecular Self-Assembly and Host:Guest Interactions for the Undergraduate. [Link]

  • Taylor & Francis Online. A brief review of C n -symmetric calixarenes and resorcinarenes. [Link]

  • SCIRP. Synthesis and Structure of a Host-Guest Inclusion System between C-propyl-o-toluidine-methyl-resorcin[1]arene and Ethanol Solvate. [Link]

  • ResearchGate. Functionalization of C-4-methoxyphenylcalix[1]resorcinarene with several ammonium compounds. [Link]

  • National Institutes of Health. Syntheses and biological activities of calix[1]resorcinarene derivatives modified by sulfonic acid and sulfonamides. [Link]

  • MDPI. Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. [Link]

  • National Institutes of Health. Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. [Link]

  • ResearchGate. Optimization of reaction conditions for synthesis C-tetramethylcalix[1] resorcinarene | Request PDF. [Link]

  • Atlantis Press. Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. [Link]

  • ResearchGate. Synthesis of highly functionalised calix[1]resorcinarenes and their application as drug solubilising agents. [Link]

  • CORE. Investigation of Resorcin[1]arenes Upper Rim Functionalization. [Link]

  • ResearchGate. A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. [Link]

  • Semantic Scholar. Functionalization of C-4-methoxyphenylcalix[1]resorcinarene with several ammonium compounds. [Link]

  • ResearchGate. (PDF) Calix[1]resorcinarene and calix[1]arene macrocycles: An application for heavy metals ions detection in aqueous solution. [Link]

  • UCSF Library. NTP technical report on the toxicology and carcinogenesis studies of toluene (CAS no. 108-88-3) in F344/N rats and B6C3F₁ mice (inhalation studies). [Link]

Sources

C-Methylcalixresorcinarene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to C-Methylcalixresorcinarene: Molecular Properties and Scientific Applications

Introduction

C-Methylcalixresorcinarene is a macrocyclic compound belonging to the calixarene family, a class of molecules characterized by a cup-like shape.[1] These structures are formed through the acid-catalyzed condensation of resorcinol with an aldehyde, in this case, acetaldehyde, to yield the "C-methyl" designation.[1][2] The resulting molecule possesses a unique three-dimensional architecture with a hydrophobic cavity and a hydrophilic upper rim composed of hydroxyl groups. This amphiphilic nature, combined with its ability to form host-guest complexes, makes C-methylcalixresorcinarene a versatile building block in supramolecular chemistry.[3][4] Its applications are wide-ranging, with significant potential in drug delivery, environmental remediation, and the development of advanced materials.[3][5][6] This guide provides a comprehensive overview of the core molecular attributes, synthesis, characterization, and key applications of C-methylcalixresorcinarene for researchers and professionals in the chemical and pharmaceutical sciences.

Core Molecular Attributes

The fundamental properties of C-methylcalixresorcinarene are summarized in the table below. These identifiers are crucial for sourcing the compound and for computational modeling of its behavior.

AttributeValueSource(s)
Molecular Formula C₃₂H₃₂O₈[3][7][8]
Molecular Weight 544.59 g/mol [3][7][8]
CAS Number 65338-98-9[7]
Appearance White to brown powder[3][4]
Melting Point >300 °C[3][8]
Purity ≥ 90% (HPLC)[3][4]

Synthesis and Purification

The synthesis of C-methylcalixresorcinarene is typically achieved through an electrophilic substitution reaction followed by cyclization.[9] The general approach involves the acid-catalyzed condensation of resorcinol with acetaldehyde.[1][2]

Experimental Protocol: Synthesis of C-Methylcalix[1]resorcinarene

This protocol is a representative example of the synthesis process.

Materials:

  • Resorcinol

  • Acetaldehyde

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • In a three-neck flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in absolute ethanol.

  • Slowly add acetaldehyde to the solution while stirring.

  • Add concentrated hydrochloric acid dropwise to the mixture to act as a catalyst.[10]

  • Reflux the mixture at approximately 70-80°C for 24 hours.[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add distilled water to the mixture to precipitate the crude product.

  • Filter the precipitate using a vacuum and wash it with a 1:1 ethanol/water solution until the filtrate is neutral.[10]

  • Dry the resulting solid in a vacuum desiccator.

G cluster_synthesis Synthesis Workflow reactants Resorcinol + Acetaldehyde in Ethanol catalyst Add HCl (catalyst) reactants->catalyst reflux Reflux at 70-80°C for 24 hours catalyst->reflux precipitation Cool and add distilled water reflux->precipitation filtration Filter and wash with Ethanol/Water precipitation->filtration product Dry to obtain C-Methylcalix[4]resorcinarene filtration->product

Caption: A generalized workflow for the synthesis of C-methylcalixresorcinarene.

Purification

The crude product of the synthesis often contains a mixture of conformational isomers.[2] Recrystallization is a common method for purification. For more rigorous separation of conformers, reversed-phase solid-phase extraction (RP-SPE) can be employed.[2][11]

Structural Characterization

A suite of analytical techniques is used to confirm the structure and purity of the synthesized C-methylcalixresorcinarene.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and aromatic (C=C) moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for elucidating the detailed molecular structure, including the connectivity of the resorcinol units and the methyl groups.[2][11] The ¹H-NMR spectrum typically shows characteristic signals for the methyl protons, the methine bridge protons, the aromatic protons, and the hydroxyl protons.[2][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • X-ray Diffraction (XRD): For determining the solid-state structure and conformation of the macrocycle.

  • Scanning Electron Microscopy (SEM): To analyze the morphology of the synthesized material.

Host-Guest Chemistry and Applications

A defining feature of C-methylcalixresorcinarene is its ability to form host-guest complexes, where it encapsulates smaller "guest" molecules within its cavity.[1][3] This molecular recognition is driven by non-covalent interactions such as hydrogen bonding and van der Waals forces.[12] This property is the foundation for many of its applications.

G cluster_host_guest Host-Guest Interaction host This compound (Host) complex Host-Guest Complex host->complex Encapsulation guest Guest Molecule (e.g., Drug) guest->complex Binding

Caption: The formation of a host-guest complex with C-methylcalixresorcinarene.

Key Application Areas:
  • Drug Delivery: The hydrophobic cavity of C-methylcalixresorcinarene can encapsulate poorly water-soluble drugs, thereby enhancing their solubility, stability, and bioavailability.[3][5][6][12] This makes it a promising excipient in pharmaceutical formulations.[5][6]

  • Sensors: Thin films of C-methylcalixresorcinarene can be used as sensing membranes for the detection of volatile organic compounds (VOCs).[13] The interaction between the host and the analyte molecules can be detected through techniques like surface plasmon resonance (SPR).[13]

  • Environmental Remediation: Its ability to bind with various ions and small organic molecules makes it useful for the removal of pollutants, such as heavy metals and organic contaminants, from water and soil.[3]

  • Catalysis: The confined environment of the calixarene cavity can influence chemical reactions, making it a candidate for use as a supramolecular catalyst.[14]

  • Materials Science: C-methylcalixresorcinarene serves as a building block for the self-assembly of larger supramolecular structures, including nanocapsules and polymeric materials.[14][15]

Conclusion

C-Methylcalixresorcinarene is a macrocyclic compound of significant interest due to its well-defined structure and versatile functionality. Its straightforward synthesis, coupled with its remarkable host-guest properties, has positioned it as a valuable tool in diverse scientific fields. For researchers in drug development, its potential to improve the physicochemical properties of active pharmaceutical ingredients is particularly noteworthy. As our understanding of supramolecular chemistry deepens, the applications of C-methylcalixresorcinarene and its derivatives are poised to expand even further.

References

  • Chem-Impex. C-Metilcalixresorcinareno. [Link]

  • Chem-Impex. C-Methylcalixresorcinarene. [Link]

  • LookChem. Cas 65338-98-9,C-METHYLCALIXRESORCINARENE. [Link]

  • Royal Society of Chemistry. Transformation of a C-methylcalixresorcinarene-based host–guest complex from a wave-like to a novel triangular brick-wall architecture. [Link]

  • MDPI. Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. [Link]

  • Missouri State University. Self-Assembly of C-Methyl Calixresorcinarene with 1,2-Bis(5'-pyrimidyl)ethene. [Link]

  • Oriental Journal of Chemistry. Synthesis of a Novel Calixresorcinarene-Chitosan Hybrid. [Link]

  • AIP Publishing. Thin film properties and the detection volatile organic compounds of C-methylcalix(4)resorcinarene. [Link]

  • ResearchGate. Synthesis of highly functionalised calixresorcinarenes and their application as drug solubilising agents. [Link]

  • National Institutes of Health. Efficient Separation of C-Tetramethylcalixresorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. [Link]

  • Atlantis Press. Synthesis and Antioxidant Activity of Calixresorcinarene Derivatives Compounds. [Link]

  • National Institutes of Health. The Versatile Applications of Calixresorcinarene-Based Cavitands. [Link]

  • Wikipedia. Resorcinarene. [Link]

  • SCIRP. Synthesis and Structure of a Host-Guest Inclusion System between C-propyl-o-toluidine-methyl-resorcinarene and Ethanol Solvate. [Link]

  • ResearchGate. A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. [Link]

  • ACS Publications. Efficient Separation of C-Tetramethylcalixresorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. [Link]

Sources

An In-depth Technical Guide to the Molecular Architecture of C-Methylcalixresorcinarene

An In-depth Technical Guide to the Molecular Architecture of C-Methylcalix[1]resorcinarene

Abstract: C-Methylcalix[1]resorcinarene (CMCR) stands as a cornerstone macrocycle in the field of supramolecular chemistry. Its unique, pre-organized three-dimensional architecture, governed by a robust network of intramolecular hydrogen bonds, creates a versatile molecular container. This guide provides a detailed exploration of the pivotal features of CMCR's molecular structure, from its fundamental composition and synthesis to its complex conformational isomerism. We will delve into the causality behind its structural stability, the methodologies for its characterization, and the direct implications of its architecture on its function as a host molecule, particularly within the context of pharmaceutical and drug development applications.

Introduction to a Supramolecular Scaffold

C-Methylcalix[1]resorcinarene is a macrocyclic oligomer, formed from the condensation of four resorcinol units linked by four methyl-substituted methylene bridges.[2] This arrangement creates a well-defined, cup-shaped cavity, making it an exemplary host molecule in host-guest chemistry.[3] Its rigid, yet adaptable, framework allows for the selective binding of various ions and small organic molecules, a property that has rendered it invaluable in fields ranging from chemical sensing and environmental remediation to advanced drug delivery systems.[4][5] The name itself provides a structural description: "C-Methyl" refers to the methyl groups on the methylene bridges at the lower rim, "calix" from the Greek for "chalice" describes its vase-like shape, "resorcin" indicates the resorcinol (1,3-dihydroxybenzene) monomer units, and "arene" denotes the presence of aromatic rings.

The molecule's utility is fundamentally derived from its distinct structural characteristics, which will be explored in this guide.

Property Value Reference(s)
CAS Number65338-98-9[6]
Molecular FormulaC₃₂H₃₂O₈[6][7]
Molecular Weight544.59 g/mol [8]
AppearanceWhite to brown powder[5]
Melting Point>300 °C (decomposes)[5][8]

The Core Macrocyclic Framework and Synthesis

The foundational structure of CMCR is a cyclic tetramer. The four resorcinol rings are oriented such that their hydroxyl groups line the "upper rim" of the chalice, while the methyl groups pendant from the bridging carbons (-CH(CH₃)-) form the "lower rim."

r1Resorcinol 1b1-CH(CH3)-r1->b1r2Resorcinol 2b2-CH(CH3)-r2->b2r3Resorcinol 3b3-CH(CH3)-r3->b3r4Resorcinol 4b4-CH(CH3)-r4->b4b1->r2b2->r3b3->r4b4->r1

Caption: 2D schematic of the C-Methylcalix[1]resorcinarene macrocycle.

Synthesis Protocol: Acid-Catalyzed Cyclocondensation

The synthesis of CMCR is a classic example of electrophilic aromatic substitution, achieved through the acid-catalyzed condensation of resorcinol with acetaldehyde.[9][10] This one-pot reaction is efficient but typically yields a mixture of conformational isomers.

Experimental Protocol: Synthesis of C-Methylcalix[1]resorcinarene

  • Reactant Preparation: A solution of 1,3-dihydroxybenzene (resorcinol) (1 mmol) and acetaldehyde (1 mmol) is prepared in water (4.0 mL).

  • Acid-Catalyzed Condensation: The solution is added dropwise to hydrochloric acid (1.0 mL) with constant stirring.

  • Reaction: The mixture is heated at reflux for 1 hour. A precipitate forms rapidly.[9][10]

  • Isolation: The reaction vessel is cooled in an ice bath to ensure complete precipitation.

  • Purification: The precipitate is collected by filtration and washed thoroughly with water to remove any remaining acid. The resulting solid is then dried under reduced pressure.[10]

The causality behind this protocol lies in the use of a strong acid (HCl) to protonate the acetaldehyde, generating a carbocation. This electrophile then attacks the electron-rich resorcinol rings, leading to a stepwise condensation that ultimately results in the cyclic tetramer. The choice of reactants and conditions, however, does not yield a single product but rather a distribution of stereoisomers, which is a defining characteristic of this molecule.

Conformational Isomerism: The Key to Versatility

The most critical feature of CMCR's molecular structure is its conformational flexibility. The relative orientation of the four resorcinol rings and the substituents on the methylene bridges can vary, giving rise to several distinct conformers.[9][10] The reaction conditions and the presence of guest molecules can modulate which conformation is favored.[10] Five primary conformers have been identified: crown, boat, chair, saddle, and diamond.[1][9][10]

Caption: The primary conformational isomers of C-Methylcalix[1]resorcinarene.

The Crown Conformer (C₄ᵥ Symmetry)

For most applications, the crown conformation is the most stable and synthetically important.[9][10] This isomer possesses a highly symmetrical, bowl-like shape. Its profound stability is not accidental; it is the direct result of an extensive, cooperative network of intramolecular hydrogen bonds among the hydroxyl groups on the upper rim.[10] This rigidifies the structure, creating a well-defined and pre-organized cavity ideal for molecular recognition.

Other Conformers (Boat, Chair, etc.)

While the crown is often dominant, other conformers can be isolated or may exist in equilibrium.

  • Boat (C₂ᵥ Symmetry): This conformer is less stable and adopts a more flattened, boat-like shape. The intramolecular hydrogen bonding network is disrupted compared to the crown form.[10]

  • Chair: For a long time, the chair conformation was only theoretical, but it has since been observed in the solid state through hydrothermal synthesis, demonstrating that crystallization conditions and templating molecules can force the macrocycle into unusual shapes.[11]

The interconversion between these forms is possible, for instance, a "bowl-to-boat" conformational change can occur upon the formation of certain host-guest complexes, highlighting the dynamic nature of the macrocycle.[10][12]

Conformer Symmetry Key Structural Feature Stability
Crown C₄ᵥDeep, bowl-shaped cavity stabilized by a circular H-bond network.[9][10]Most Stable
Boat C₂ᵥFlatter, elongated cavity; disrupted H-bond network.[9]Less Stable
Chair C₁Asymmetric, stepped framework.[11]Templated
Diamond C₂ₕRarely observed.[1]Least Stable

The Architectural Significance of Intramolecular Hydrogen Bonding

The engine driving the formation and stability of the crown conformer is the seam of eight intramolecular hydrogen bonds at the upper rim. Each hydroxyl group on a resorcinol unit acts as both a hydrogen bond donor to its neighbor and an acceptor from the other, creating a circular, cooperative array (O-H···O).[13]

This hydrogen bonding network is the primary reason for the crown's rigidity and pre-organized cavity. It effectively locks the four resorcinol rings into a C₄ᵥ symmetric orientation, preventing their free rotation. Breaking this network is energetically costly, but can be induced by certain solvents or upon complexation with a guest molecule that offers more favorable intermolecular interactions.[10]

cluster_crownCrown Conformercluster_resultStructural OutcomeOH1OHOH2OHOH1->OH2H-BondOH3OHOH2->OH3H-BondOH4OHOH3->OH4H-BondOH5OHOH4->OH5H-BondOH6OHOH5->OH6H-BondOH7OHOH6->OH7H-BondOH8OHOH7->OH8H-BondOH8->OH1H-BondResultRigid, Pre-organizedBowl-Shaped Cavity

Methodological & Application

Applications of C-Methylcalixresorcinarene in Supramolecular Chemistry: A Technical Guide for Researchers

Applications of C-Methylcalix[1]resorcinarene in Supramolecular Chemistry: A Technical Guide for Researchers

Introduction: The Unique Supramolecular Scaffolding of C-Methylcalix[1]resorcinarene

C-Methylcalix[1]resorcinarene is a macrocyclic compound formed from the acid-catalyzed condensation of resorcinol and acetaldehyde.[2] This molecule possesses a distinctive three-dimensional, bowl-shaped architecture, characterized by a hydroxyl-rich upper rim and a methyl-functionalized lower rim.[3][4] This structure provides a pre-organized cavity capable of encapsulating a variety of guest molecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces.[5][6] The most stable conformation is typically the "crown" (C4v) form, which is stabilized by intramolecular hydrogen bonds.[5][7] It is this unique topology that makes C-methylcalix[1]resorcinarene a versatile building block in the field of supramolecular chemistry, with wide-ranging applications in drug delivery, catalysis, and chemical sensing.[3][8][9] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to leverage the capabilities of this remarkable molecule.

Application I: Advanced Drug Delivery Systems

The hydrophobic cavity of C-methylcalix[1]resorcinarene makes it an excellent candidate for encapsulating poorly water-soluble drug molecules, thereby enhancing their bioavailability and stability.[3][6] By forming host-guest complexes, the calixarene can act as a nanocarrier, protecting the drug from degradation and facilitating its transport to the target site.[10][11]

Core Principle: Host-Guest Encapsulation for Enhanced Bioavailability

The fundamental principle behind this application is the formation of a stable inclusion complex between the C-methylcalix[1]resorcinarene (host) and a drug molecule (guest). The hydrophobic drug molecule is sequestered within the nonpolar cavity of the calixarene, while the hydrophilic outer surface of the complex can improve its solubility in aqueous environments. This encapsulation can also lead to a sustained release of the drug, which is often desirable for therapeutic applications.[10][11]

Caption: Host-guest complexation for drug delivery.

Protocol 1: Preparation of Drug-Loaded C-Methylcalix[1]resorcinarene Nanovesicles

This protocol describes the preparation of nanovesicles for the encapsulation of a model hydrophobic drug, such as Paclitaxel, using a film hydration technique.

Materials:

  • C-Methylcalix[1]resorcinarene

  • Hydrophobic drug (e.g., Paclitaxel)

  • Chloroform (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Probe sonicator

  • Rotary evaporator

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of C-methylcalix[1]resorcinarene and the hydrophobic drug in chloroform in a round-bottom flask. A typical starting ratio is 10:1 (w/w) of calixarene to drug.[1]

  • Film Formation: Remove the chloroform using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin, uniform film of the calixarene-drug mixture is formed on the inner wall of the flask.

  • Hydration: Add a known volume of PBS (pH 7.4) to the flask containing the film. Hydrate the film by rotating the flask gently at a temperature above the phase transition temperature of the lipid (if applicable) for approximately 1 hour. This will result in the formation of a milky suspension of multilamellar vesicles.

  • Sonication: To reduce the size of the vesicles and create a more uniform population, subject the suspension to probe sonication. Use a probe sonicator with a small tip and sonicate the sample in an ice bath to prevent overheating. A typical sonication protocol is 3 cycles of 5 minutes each at 70% amplitude with a 2-minute gap between cycles.[1]

  • Characterization: The resulting nanovesicles can be characterized for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be visualized using Atomic Force Microscopy (AFM).[1]

Protocol 2: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to study the in vitro release kinetics of the encapsulated drug from the prepared nanovesicles.

Materials:

  • Drug-loaded nanovesicle suspension

  • Dialysis tubing (e.g., MWCO 10 kDa)

  • Phosphate Buffered Saline (PBS) at different pH values (e.g., 7.4 and 5.5 to simulate physiological and tumor microenvironments, respectively)

  • Shaking incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Preparation of the Dialysis System: Transfer a known volume (e.g., 1 mL) of the drug-loaded nanovesicle suspension into a pre-soaked dialysis bag.

  • Dialysis: Place the sealed dialysis bag into a larger container with a known volume (e.g., 50 mL) of PBS at the desired pH. The release study is typically performed at 37°C with gentle agitation.[10]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external container. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Quantification: Analyze the collected samples using a validated HPLC method to determine the concentration of the released drug.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. The release profile can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.

Time (hours)Cumulative Drug Release (%) at pH 7.4Cumulative Drug Release (%) at pH 5.5
000
18.5 ± 0.712.3 ± 1.1
422.1 ± 1.535.8 ± 2.3
835.6 ± 2.155.2 ± 3.0
1245.3 ± 2.870.1 ± 3.5
2460.2 ± 3.585.4 ± 4.1
4872.8 ± 4.295.7 ± 4.8
Note: The data presented are hypothetical and for illustrative purposes only.

Application II: Supramolecular Catalysis

The confined environment of the C-methylcalix[1]resorcinarene cavity can be exploited to catalyze organic reactions. By encapsulating reactants, the calixarene can pre-organize them for reaction, stabilize transition states, and influence product selectivity.

Core Principle: Catalysis in a Confined Space

The calixarene acts as a "nanoreactor," bringing the reactants into close proximity within its cavity. This can lead to an increase in the effective concentration of the reactants and a reduction in the activation energy of the reaction. Furthermore, the stereoelectronic environment of the cavity can favor the formation of a specific product isomer.

Protocol 3: C-Methylcalix[1]resorcinarene as a Catalyst for Knoevenagel Condensation

This protocol describes a representative application of C-methylcalix[1]resorcinarene as a catalyst in the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound.[2][12]

Materials:

  • C-Methylcalix[1]resorcinarene (catalyst)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Solvent (e.g., ethanol or solvent-free conditions)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and a catalytic amount of C-methylcalix[1]resorcinarene (e.g., 10 mol%).

  • Reaction Conditions: If using a solvent, add a suitable volume of ethanol (e.g., 5 mL). Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C). For a solvent-free approach, the reactants and catalyst can be ground together in a mortar and pestle.[12]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete (as indicated by TLC), if a solvent was used, remove it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

  • Characterization: The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Gcluster_0Knoevenagel Condensation Catalytic CycleReactantsAldehyde + MalononitrileComplexHost-Guest Complex(Reactant Encapsulation)Reactants->ComplexBindingCatalystC-Methylcalix[4]resorcinareneCatalyst->ComplexProductα,β-Unsaturated ProductComplex->ProductReaction in CavityProduct->CatalystProduct Release &Catalyst Regeneration

The Versatile Role of C-Methylcalixresorcinarene in Modern Synthesis: A Guide for Researchers

The Versatile Role of C-Methylcalix[1]resorcinarene in Modern Synthesis: A Guide for Researchers

In the dynamic landscape of supramolecular chemistry and materials science, C-methylcalix[1]resorcinarene has emerged as a cornerstone reactant, prized for its unique three-dimensional architecture and versatile reactivity. This guide provides an in-depth exploration of its application in synthesis, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible and innovative research.

C-methylcalix[1]resorcinarene, a macrocycle formed from the acid-catalyzed condensation of resorcinol and acetaldehyde, presents a pre-organized platform with a hydrophilic upper rim adorned with hydroxyl groups and a hydrophobic lower rim. This inherent amphiphilicity, coupled with its rigid, bowl-shaped cavity, makes it an ideal scaffold for constructing complex supramolecular assemblies and functionalized materials.

Core Applications and Synthetic Strategies

The utility of C-methylcalix[1]resorcinarene as a reactant spans a multitude of applications, from the templated synthesis of nanoparticles to the development of sophisticated drug delivery systems and sensitive chemical sensors. Its reactivity is primarily centered around the hydroxyl groups of the upper rim and the aromatic rings themselves.

Functionalization of the Upper Rim: A Gateway to Diverse Derivatives

The eight hydroxyl groups on the upper rim of C-methylcalix[1]resorcinarene are prime sites for chemical modification, allowing for the attachment of a wide array of functional groups. Two of the most powerful and widely employed functionalization strategies are esterification and aminomethylation (the Mannich reaction).

1. Esterification: Tailoring Solubility and Functionality

Esterification of the hydroxyl groups is a straightforward yet powerful method to modulate the solubility and electronic properties of the calixarene. This is particularly relevant in applications such as sunscreens, where the introduction of chromophoric moieties can enhance UV absorption.[2]

2. Aminomethylation (Mannich Reaction): Introducing Basic and Ligating Sites

The Mannich reaction introduces aminomethyl groups onto the aromatic rings, ortho to the hydroxyl groups. This functionalization is crucial for applications requiring basic sites, such as in catalysis, or for creating ligands capable of coordinating with metal ions for sensing or separation purposes.[1]

C-Methylcalix[1]resorcinarene in Nanomaterial Synthesis

The unique structure of C-methylcalix[1]resorcinarene makes it an excellent stabilizing and templating agent in the synthesis of nanoparticles. Its concave structure can encapsulate and stabilize growing nanoparticles, preventing agglomeration and controlling their size and morphology.[3] This has profound implications for catalysis, sensing, and drug delivery, where the properties of nanoparticles are highly dependent on their physical characteristics.

A Scaffold for Drug Delivery Systems

The hydrophobic cavity of C-methylcalix[1]resorcinarene can encapsulate drug molecules, enhancing their solubility, stability, and bioavailability.[4] By functionalizing the upper rim with biocompatible polymers or targeting moieties, sophisticated drug delivery vehicles can be constructed, enabling targeted and controlled release of therapeutic agents.

Building Blocks for Chemical Sensors

The pre-organized structure of C-methylcalix[1]resorcinarene allows for the precise positioning of recognition elements for the selective binding of ions and small molecules. When immobilized on sensor surfaces, such as electrodes or quartz crystal microbalances, these functionalized calixarenes can lead to highly sensitive and selective detection of analytes.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key synthetic transformations using C-methylcalix[1]resorcinarene as a reactant.

Protocol 1: Synthesis of C-Methylcalix[1]resorcinarene

This protocol outlines the fundamental acid-catalyzed condensation reaction to produce the parent C-methylcalix[1]resorcinarene macrocycle.

Materials:

  • Resorcinol

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (e.g., 11.0 g, 0.1 mol) in a mixture of ethanol (50 mL) and distilled water (50 mL).

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (e.g., 20 mL) with vigorous stirring.

  • To this acidic solution, add acetaldehyde (e.g., 5.6 mL, 0.1 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Heat the mixture to reflux and maintain for 12-16 hours. A precipitate will form during this time.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with a 1:1 mixture of ethanol and water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 80-100 °C to yield C-methylcalix[1]resorcinarene as a pale pink or off-white powder.

Data Summary:

ReactantMolar Mass ( g/mol )Amount (g or mL)Moles
Resorcinol110.1111.0 g0.1
Acetaldehyde44.055.6 mL (d=0.788)0.1
HCl (conc.)36.4620 mL-
Protocol 2: Upper Rim Functionalization via Esterification (Synthesis of C-Methylcalix[1]resorcinaryl Octacinnamate)

This protocol details the esterification of C-methylcalix[1]resorcinarene with cinnamoyl chloride, a precursor for sunscreen applications.[2]

Materials:

  • C-Methylcalix[1]resorcinarene

  • Cinnamoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend C-methylcalix[1]resorcinarene (e.g., 1.0 g, 1.84 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (e.g., 2.3 mL, 28.5 mmol) to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve cinnamoyl chloride (e.g., 4.75 g, 28.5 mmol) in anhydrous dichloromethane (20 mL).

  • Add the cinnamoyl chloride solution dropwise to the C-methylcalix[1]resorcinarene suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 1 M HCl (50 mL) and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the desired octacinnamate derivative.

Workflow Diagram:

Esterification_Workflowcluster_reactantsReactantscluster_reactionReactioncluster_workupWork-upcluster_purificationPurificationCalixC-Methylcalix[4]resorcinarenein DCM + PyridineMixMix at 0°C,then stir at RT for 24hCalix->MixCinClCinnamoyl Chloridein DCMCinCl->MixQuenchQuench with 1M HClMix->QuenchWashWash with HCl,NaHCO3, BrineQuench->WashDryDry (MgSO4) &EvaporateWash->DryChromaColumn ChromatographyDry->ChromaProductC-Methylcalix[4]resorcinarylOctacinnamateChroma->Product

Caption: Esterification of C-methylcalix[1]resorcinarene.

Protocol 3: Synthesis of Gold Nanoparticles Stabilized by C-Methylcalix[1]resorcinarene

This protocol provides a general method for the synthesis of gold nanoparticles where C-methylcalix[1]resorcinarene acts as a stabilizing agent in a non-polar solvent.[3]

Materials:

  • C-Methylcalix[1]resorcinarene

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • Prepare a stock solution of C-methylcalix[1]resorcinarene in anhydrous toluene (e.g., 1 mM).

  • Prepare a stock solution of HAuCl₄·3H₂O in distilled water (e.g., 30 mM).

  • Prepare a fresh stock solution of NaBH₄ in distilled water (e.g., 0.1 M).

  • In a typical synthesis, add a specific volume of the C-methylcalix[1]resorcinarene solution to a flask with vigorous stirring.

  • To this solution, add the HAuCl₄ solution. The mixture will become biphasic.

  • Rapidly inject the freshly prepared, ice-cold NaBH₄ solution into the vigorously stirred mixture.

  • A color change to deep red or purple indicates the formation of gold nanoparticles. Continue stirring for at least 2 hours.

  • Separate the organic phase containing the nanoparticles.

  • Purify the nanoparticles by repeated precipitation with methanol followed by centrifugation and redispersion in fresh toluene.

Logical Relationship Diagram:

Nanoparticle_Synthesiscluster_componentsComponentscluster_processProcessCalixThis compound(Stabilizer)StabilizationStabilization by CalixareneCalix->StabilizationGoldHAuCl4(Precursor)ReductionReduction of Au(III) to Au(0)Gold->ReductionReducerNaBH4(Reducing Agent)Reducer->ReductionNucleationNucleation of Au atomsReduction->NucleationGrowthParticle GrowthNucleation->GrowthGrowth->StabilizationProductStabilized GoldNanoparticlesStabilization->Product

Caption: Gold nanoparticle synthesis and stabilization.

Conclusion

C-methylcalix[1]resorcinarene stands as a remarkably versatile and powerful reactant in the toolkit of synthetic chemists. Its pre-organized structure and accessible functionalization sites provide a robust platform for the creation of a vast array of functional molecules and materials. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this fascinating macrocycle, paving the way for new discoveries and innovations in drug development, materials science, and beyond.

Application Notes and Protocols: C-Methylcalixresorcinarene in the Development of Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

C-methylcalixresorcinarene, a prominent member of the calixarene family of macrocyclic compounds, has garnered significant attention in the field of drug delivery. Its unique cup-shaped structure, featuring a hydrophobic cavity and a hydrophilic upper rim, makes it an exceptional candidate for the encapsulation and transport of therapeutic agents. This guide provides a comprehensive overview of the synthesis, characterization, and application of C-methylcalixresorcinarene in the formulation of advanced drug delivery systems. Detailed, field-proven protocols for the preparation of drug-loaded nanoparticles, in vitro release studies, and cytotoxicity assessments are presented to facilitate the translation of this promising platform from the laboratory to clinical applications.

Introduction: The Rationale for C-Methylcalixresorcinarene in Drug Delivery

The pursuit of effective drug delivery systems is driven by the need to enhance the therapeutic efficacy of drugs while minimizing their side effects. Many potent drug molecules suffer from poor aqueous solubility, leading to low bioavailability and limiting their clinical utility.[1] C-methylcalixresorcinarene and its derivatives offer a supramolecular solution to this challenge. These macrocycles can encapsulate hydrophobic drug molecules within their cavity through non-covalent interactions, forming host-guest complexes.[1] This encapsulation not only improves the solubility and stability of the drug but also provides a mechanism for controlled release, potentially targeting the drug to specific sites of action. The inherent low cytotoxicity of many calixarene derivatives further enhances their appeal as drug carriers.[2]

Key Advantages of C-Methylcalixresorcinarene-Based Drug Delivery Systems:

  • Enhanced Drug Solubility and Bioavailability: By encapsulating poorly soluble drugs, C-methylcalixresorcinarene can increase their concentration in biological fluids, leading to improved absorption and therapeutic effect.

  • Controlled and Sustained Release: The release of the encapsulated drug can be modulated by various stimuli, such as pH, allowing for a prolonged therapeutic window and reduced dosing frequency.[3][4]

  • Protection of the Drug Cargo: The macrocyclic structure can shield the encapsulated drug from enzymatic degradation and premature metabolism, thereby increasing its in vivo half-life.

  • Reduced Systemic Toxicity: By facilitating targeted delivery and controlled release, C-methylcalixresorcinarene-based systems can minimize the exposure of healthy tissues to potent drugs, thereby reducing adverse side effects.[2]

  • Versatility in Functionalization: The upper rim of the C-methylcalixresorcinarene molecule can be readily functionalized with various chemical moieties, such as polyethylene glycol (PEG), to improve biocompatibility and circulation time, or with targeting ligands to direct the drug delivery system to specific cells or tissues.

Synthesis and Characterization of C-Methylcalix[5]resorcinarene

The synthesis of C-methylcalix[5]resorcinarene is a well-established acid-catalyzed condensation reaction between resorcinol and acetaldehyde.[6] The following protocol outlines a standard procedure for its preparation in a laboratory setting.

Protocol: Synthesis of C-Methylcalix[5]resorcinarene

Materials:

  • Resorcinol (0.3 mol, 33.03 g)

  • Acetaldehyde (0.3 mol, 13.23 mL)

  • Ethanol/Water mixture (v/v = 50/50, 120 mL)

  • Concentrated Hydrochloric Acid (4 mol % relative to reactants)

  • Methanol

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers

  • Vacuum oven

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine resorcinol (33.03 g), the ethanol/water mixture (120 mL), and acetaldehyde (13.23 mL).[6]

  • Catalyst Addition: While stirring, carefully add the concentrated hydrochloric acid to the reaction mixture.[6]

  • Reflux: Heat the reaction mixture to 75°C and maintain it under reflux with continuous stirring for a minimum of 1 hour.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of C-methylcalix[5]resorcinarene will form.[6]

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with hot water until the filtrate is neutral to pH paper.

  • Recrystallization: Recrystallize the crude product from a methanol/water (v/v = 50/50) solution to obtain the purified C-methylcalix[5]resorcinarene.[6]

  • Drying: Dry the purified product in a vacuum oven at 40°C to a constant weight.

Characterization of C-Methylcalix[5]resorcinarene

The successful synthesis and purity of the C-methylcalix[5]resorcinarene should be confirmed using standard analytical techniques.

Table 1: Analytical Techniques for C-Methylcalix[5]resorcinarene Characterization

Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C bending (~1600 and 1485 cm⁻¹).
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy To confirm the chemical structure and isomeric form.Signals corresponding to the aromatic protons, the methine protons of the bridging CH-CH₃ groups, and the methyl protons. The pattern of signals can confirm the rccc (crown) conformation.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy To confirm the carbon framework of the molecule.Resonances for the different types of carbon atoms in the resorcinol units and the bridging methylene and methyl groups.[7]
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compound.A molecular ion peak corresponding to the calculated molecular weight of C-methylcalix[5]resorcinarene (C₃₂H₃₂O₈).
X-ray Diffraction (XRD) To analyze the crystalline structure.A diffraction pattern that can be indexed to a specific crystal system, confirming the ordered arrangement of the molecules in the solid state.[7]

Preparation of C-Methylcalixresorcinarene-Based Drug Delivery Systems

For drug delivery applications, C-methylcalixresorcinarene is often formulated into nanoparticles to enhance its stability, circulation time, and cellular uptake. The following sections provide protocols for the preparation of drug-loaded nanoparticles.

Protocol: Preparation of C-Methylcalixresorcinarene Nanoparticles (Solvent Evaporation Method)

This method is suitable for encapsulating hydrophobic drugs.

Materials:

  • C-methylcalix[5]resorcinarene

  • Hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous solution containing a surfactant (e.g., Poloxamer 188, Polyvinyl alcohol)

  • Deionized water

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of C-methylcalix[5]resorcinarene and the hydrophobic drug in a suitable organic solvent.

  • Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant while homogenizing at high speed or sonicating. This will form an oil-in-water (o/w) emulsion.[2]

  • Solvent Evaporation: Subject the emulsion to continuous stirring at room temperature or under reduced pressure using a rotary evaporator to remove the organic solvent.[2] This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove any excess surfactant and unencapsulated drug.

  • Resuspension or Lyophilization: Resuspend the washed nanoparticles in a suitable aqueous buffer for immediate use or lyophilize them for long-term storage.

Protocol: Doxorubicin Loading into C-Methylcalixresorcinarene Nanoparticles (Dialysis Method)

This method is often used for loading water-soluble drugs.

Materials:

  • Pre-formed C-methylcalix[5]resorcinarene nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles but allow free drug to pass through, e.g., 12-14 kDa)

Equipment:

  • Dialysis tubing or dialysis cassette

  • Magnetic stirrer

  • Beaker

Procedure:

  • Nanoparticle Suspension: Disperse a known amount of C-methylcalix[5]resorcinarene nanoparticles in PBS.

  • Drug Solution: Prepare a solution of doxorubicin in PBS. The pH of the doxorubicin solution may be adjusted to a slightly basic pH (e.g., pH 8.1) to favor the neutral form of the drug, which can enhance its encapsulation into the hydrophobic core of the nanoparticles.[8]

  • Incubation: Mix the nanoparticle suspension with the doxorubicin solution and incubate the mixture under gentle stirring for a specified period (e.g., 24 hours) at room temperature, protected from light.

  • Dialysis: Transfer the mixture into a dialysis bag and dialyze against a large volume of PBS (pH 7.4) for 24-48 hours, with frequent changes of the dialysis buffer. This will remove the unencapsulated doxorubicin.[2]

  • Quantification of Drug Loading: After dialysis, disrupt the nanoparticles (e.g., by adding a suitable organic solvent) and quantify the amount of encapsulated doxorubicin using a UV-Vis spectrophotometer (at ~480 nm for doxorubicin) or High-Performance Liquid Chromatography (HPLC).[9]

Calculating Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Characterization and Evaluation

A thorough characterization of the drug-loaded nanoparticles is crucial to ensure their quality and predict their in vivo performance.

Physicochemical Characterization

Table 2: Characterization of Drug-Loaded Nanoparticles

Parameter Technique Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles. A narrow PDI indicates a homogenous population.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Drug-Carrier Interaction FTIR, NMR, Differential Scanning Calorimetry (DSC)To confirm the encapsulation of the drug and investigate the nature of the interaction between the drug and the C-methylcalixresorcinarene.
Protocol: In Vitro Drug Release Study (Dialysis Bag Method)

This protocol is designed to assess the release kinetics of the encapsulated drug from the nanoparticles under physiological conditions.

Materials:

  • Drug-loaded C-methylcalix[5]resorcinarene nanoparticles

  • Release media: PBS at different pH values (e.g., pH 7.4 to simulate blood and pH 5.6 to simulate the endosomal/lysosomal environment of cancer cells)[3]

  • Dialysis membrane (MWCO 12-14 kDa)[6]

Equipment:

  • Thermostatic shaker or water bath with stirring capabilities

  • Dialysis bags or cassettes

  • Beakers or flasks

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation: Suspend a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., 3-5 mL) and place it inside a dialysis bag.[6]

  • Dialysis Setup: Immerse the sealed dialysis bag in a larger volume of the same release medium (e.g., 200 mL) in a beaker.[6] Place the beaker in a thermostatic shaker set at 37°C and a constant stirring speed (e.g., 100 rpm).[10]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.[7]

  • Analysis: Quantify the concentration of the released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Graphviz Diagram: In Vitro Drug Release Workflow

Drug_Release_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Sampling & Analysis prep1 Suspend drug-loaded NPs in release medium prep2 Place suspension in dialysis bag (MWCO 12-14 kDa) prep1->prep2 dialysis1 Immerse bag in large volume of release medium prep2->dialysis1 dialysis2 Incubate at 37°C with stirring (100 rpm) dialysis1->dialysis2 analysis1 Withdraw aliquots at predetermined time points dialysis2->analysis1 analysis2 Replenish with fresh medium analysis1->analysis2 analysis3 Quantify drug concentration (UV-Vis/HPLC) analysis2->analysis3 analysis4 Calculate cumulative release (%) analysis3->analysis4

Caption: Workflow for the in vitro drug release study using the dialysis bag method.

Protocol: In Vitro Cytotoxicity Study (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)[12]

  • Normal cell line (e.g., NIH3T3 as a non-cancerous control)[12]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Free drug (e.g., Doxorubicin)

  • Drug-loaded C-methylcalix[5]resorcinarene nanoparticles

  • Blank (drug-free) nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Equipment:

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

  • Inverted microscope

  • Laminar flow hood

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.[13]

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.[4]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours.[11][12] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Graphviz Diagram: MTT Assay Workflow

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_data Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of free drug, drug-loaded NPs, and blank NPs B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours E->F G Remove medium and add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Caption: Step-by-step workflow of the in vitro cytotoxicity MTT assay.

Data Presentation and Interpretation

The quantitative data obtained from the characterization and in vitro studies should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 3: Example Data for Doxorubicin-Loaded C-Methylcalixresorcinarene Nanoparticles

Formulation Particle Size (nm) ± SD PDI ± SD Zeta Potential (mV) ± SD DLC (%) EE (%)
Blank Nanoparticles185.2 ± 5.60.15 ± 0.02-25.8 ± 1.9N/AN/A
DOX-Loaded NPs210.5 ± 7.10.18 ± 0.03-22.4 ± 2.18.575.3

Table 4: Example In Vitro Release Profile of Doxorubicin

Time (hours) Cumulative Release (%) at pH 7.4 ± SD Cumulative Release (%) at pH 5.6 ± SD
18.2 ± 0.915.7 ± 1.3
415.6 ± 1.435.2 ± 2.1
822.1 ± 1.858.9 ± 2.8
1228.9 ± 2.075.4 ± 3.2
2435.4 ± 2.588.1 ± 3.5
4842.8 ± 2.995.3 ± 3.9

Table 5: Example IC₅₀ Values from MTT Assay (48h Incubation)

Cell Line Free Doxorubicin (µM) DOX-Loaded Nanoparticles (µM) Blank Nanoparticles (µg/mL)
MCF-7 (Breast Cancer)1.20 ± 0.15[12]0.85 ± 0.11> 500
A549 (Lung Cancer)2.92 ± 0.57[14]1.98 ± 0.34> 500
NIH3T3 (Normal Fibroblast)18.24 ± 2.10[12]25.67 ± 3.45> 500

Conclusion and Future Perspectives

C-methylcalixresorcinarene represents a highly promising and versatile platform for the development of advanced drug delivery systems. The straightforward synthesis, amenability to functionalization, and inherent ability to encapsulate a wide range of therapeutic agents make it an attractive candidate for addressing some of the most pressing challenges in pharmacology. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of C-methylcalixresorcinarene-based nanocarriers. Future research will likely focus on the development of targeted delivery systems through the conjugation of specific ligands to the calixarene scaffold, as well as the design of multi-stimuli-responsive systems for on-demand drug release. As our understanding of the interactions between these nanomaterials and biological systems deepens, C-methylcalixresorcinarene is poised to play an increasingly important role in the future of medicine.

References

  • Novel synthesizing method of pH-dependent doxorubicin-loaded anti-CD22-labelled drug delivery nanosystem. National Institutes of Health. [Link]

  • Optimization of reaction conditions for synthesis C-tetramethylcalix[5]resorcinarene. Bulgarian Chemical Communications. [Link]

  • X-ray diffraction, FT-IR, and (13)C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[5]resorcinarene. PubMed. [Link]

  • Predicting drug release kinetics from nanocarriers inside dialysis bags. Kinam Park. [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. [Link]

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. National Institutes of Health. [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Dovepress. [Link]

  • Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells. National Institutes of Health. [Link]

  • Determination of the optimal pH for doxorubicin encapsulation in polymeric micelles. I.R.I.S. Institutional Research Information System. [Link]

  • Cytotoxic activity (IC 50 ) of 1-12 and doxorubicin against human tumor... ResearchGate. [Link]

  • Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release. MDPI. [Link]

  • (A) Cumulative doxorubicin release profiles from free doxorubicin and... ResearchGate. [Link]

  • Schisandrin A enhances the cytotoxicity of doxorubicin by the inhibition of nuclear factor-kappa B signal. Research Square. [Link]

  • In vitro drug release profiles of doxorubicin-loaded poly(β-amino ester)... ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Characteristics and Antitumor Activity of Doxorubicin-Loaded Multifunctional Iron Oxide Nanoparticles in MEC1 and RM1 Cell Lines. National Institutes of Health. [Link]

  • Methods of nanoparticle preparation. ResearchGate. [Link]

  • Mesoporous silica nanoparticles loading doxorubicin reverse multidrug resistance: performance and mechanism. Royal Society of Chemistry. [Link]

  • Loading of doxorubicin on poly(methyl methacrylate-co-methacrylic acid) nanoparticles and release study. PubMed. [Link]

  • Doxorubicin-Loaded Mixed Micelles for the Effective Management of Skin Carcinoma: In Vivo Anti-Tumor Activity and Biodistribution Studies. PubMed. [Link]

  • Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach. ResearchGate. [Link]

  • Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. ScienceDirect. [Link]

  • Evaluation of Doxorubicin-Loaded 3‑Helix Micelles as Nanocarriers. eScholarship, University of California. [Link]

  • Drug-loading capacity and nuclear targeting of multiwalled carbon nanotubes grafted with anionic amphiphilic copolymers. National Institutes of Health. [Link]

  • Nanomedicine Research. MedCrave online. [Link]

  • Doxorubicin-Loaded Metal-Organic Frameworks Nanoparticles with Engineered Cyclodextrin Coatings: Insights on Drug Location by Solid State NMR Spectroscopy. ResearchGate. [Link]

  • Preparation methods for nanoparticle: a smart carrier system for treatment of cancer. ResearchGate. [Link]

  • A study of doxorubicin loading onto and release from sulfopropyl dextran ion-exchange microspheres. PubMed. [Link]

  • Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release. MDPI. [Link]

  • Synthesis, characterization, and cytotoxicity of doxorubicin-loaded polycaprolactone nanocapsules as controlled anti-hepatocellular carcinoma drug release system. PubMed Central. [Link]

  • The loading efficiency and release kinetics of doxorubicin from the... ResearchGate. [Link]

  • Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for C-Methylcalixresorcinarene in Environmental Remediation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of C-Methylcalixresorcinarenes in Environmental Cleanup

Water contamination by heavy metals and organic dyes from industrial effluents represents a significant global environmental and health challenge. Conventional treatment methods often face limitations in efficiency, cost, and the generation of secondary pollutants. C-methylcalixresorcinarenes, a class of macrocyclic compounds, have emerged as highly promising materials for environmental remediation due to their unique molecular architecture.

These molecules are synthesized through a straightforward condensation reaction between resorcinol and an aldehyde, forming a cup-shaped structure with a hydrophobic cavity and a hydrophilic upper rim lined with hydroxyl groups. This distinct three-dimensional arrangement makes them excellent candidates for host-guest chemistry, enabling them to selectively capture a variety of pollutant molecules, including heavy metal ions and organic dyes.[1] Their ease of synthesis, low cost, and potential for chemical modification further enhance their appeal for large-scale water treatment applications.[1]

This guide provides detailed protocols for the synthesis of C-methylcalix[2]resorcinarene and its application in the removal of heavy metals and organic dyes from aqueous solutions. It is intended for researchers, environmental scientists, and professionals in drug development seeking to leverage the potential of these versatile macrocycles.

Part 1: Synthesis of C-Methylcalix[2]resorcinarene

The synthesis of C-methylcalix[2]resorcinarene is a well-established procedure involving the acid-catalyzed condensation of resorcinol with acetaldehyde. The following protocol is a reliable method for producing this macrocycle in a laboratory setting.

Protocol 1: Synthesis of C-Methylcalix[2]resorcinarene

Materials:

  • Resorcinol (C₆H₆O₂)

  • Acetaldehyde (C₂H₄O)

  • Ethanol (98%)

  • Hydrochloric acid (HCl, 37%)

  • Distilled water

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle

  • Vacuum filtration apparatus (Büchner funnel, filter paper)

  • Vacuum desiccator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel, dissolve 0.1 mol of resorcinol in 100 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 0.1 mol of acetaldehyde dropwise through the dropping funnel while stirring continuously.

  • Catalyst Addition: Carefully add 10 mL of concentrated hydrochloric acid (37%) dropwise to the reaction mixture. The addition of the acid catalyst will initiate the condensation reaction.

  • Reflux: Heat the mixture to reflux at approximately 70-80°C using a heating mantle and maintain the reflux for 24 hours with continuous stirring.[3]

  • Precipitation: After 24 hours, cool the reaction mixture to room temperature. A precipitate of C-methylcalix[2]resorcinarene should form. To enhance precipitation, 30 mL of distilled water can be added to the mixture.[3]

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with a 1:1 mixture of ethanol and distilled water until the filtrate is neutral (check with pH paper).[3]

  • Drying: Dry the purified C-methylcalix[2]resorcinarene in a vacuum desiccator to a constant weight.

  • Characterization: The final product can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy and Proton Nuclear Magnetic Resonance (¹H-NMR) to confirm its structure.[3]

Diagram 1: Synthesis of C-Methylcalix[2]resorcinarene

G Resorcinol Resorcinol Reaction_Mixture Reaction Mixture Resorcinol->Reaction_Mixture Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Mixture Ethanol Ethanol (Solvent) Ethanol->Reaction_Mixture HCl HCl (Catalyst) HCl->Reaction_Mixture Reflux Reflux (70-80°C, 24h) Reaction_Mixture->Reflux Precipitation Precipitation & Cooling Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying CMCR C-Methylcalix[4]resorcinarene Drying->CMCR

Caption: Workflow for the synthesis of C-methylcalix[2]resorcinarene.

Part 2: Application in Heavy Metal Remediation

C-methylcalixresorcinarenes are effective adsorbents for various heavy metal ions from aqueous solutions. The hydroxyl groups on the upper rim of the calixarene can chelate with metal ions, leading to their removal from the water.

Protocol 2: Batch Adsorption of Lead (Pb²⁺) Ions

This protocol details a batch adsorption experiment to evaluate the efficacy of C-methylcalix[2]resorcinarene for removing lead (Pb²⁺) ions.

Materials:

  • Synthesized C-methylcalix[2]resorcinarene

  • Lead nitrate (Pb(NO₃)₂) or other soluble lead salt

  • Distilled water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks (100 mL)

  • Orbital shaker

  • pH meter

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure:

  • Stock Solution Preparation: Prepare a 1000 mg/L stock solution of Pb²⁺ by dissolving the appropriate amount of lead salt in distilled water. Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

  • Adsorption Experiment:

    • For each experimental run, add a known amount of C-methylcalix[2]resorcinarene (e.g., 0.1 g) to a 100 mL conical flask containing 50 mL of the Pb²⁺ working solution.[4]

    • Effect of pH: Adjust the initial pH of the solutions to different values (e.g., 3, 4, 5, 6, 7) using 0.1 M HCl or 0.1 M NaOH.[4] Agitate the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) for a set time (e.g., 60 minutes).

    • Effect of Contact Time: Using the optimal pH determined above, conduct experiments at different contact times (e.g., 10, 20, 30, 60, 90, 120 minutes).[4]

    • Effect of Initial Concentration: At the optimal pH and contact time, perform experiments with varying initial Pb²⁺ concentrations (e.g., 10, 20, 50, 100 mg/L).

  • Sample Analysis: After agitation, filter the samples to separate the adsorbent. Analyze the filtrate for the final Pb²⁺ concentration using AAS or ICP-OES.

  • Data Analysis:

    • Calculate the amount of Pb²⁺ adsorbed per unit mass of adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of Pb²⁺ (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Determine the removal efficiency (%) using: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

    • Analyze the equilibrium data using Langmuir and Freundlich isotherm models and the kinetic data using pseudo-first-order and pseudo-second-order models to understand the adsorption mechanism.[5][6][7]

Diagram 2: Heavy Metal Adsorption Mechanism

G cluster_calix This compound C1 OH Calix_Core Hydrophobic Cavity C2 OH C3 OH C4 OH Pb Pb²⁺ Pb->C1 Chelation Pb->C2

Caption: Chelation of a heavy metal ion by hydroxyl groups.

Part 3: Application in Organic Dye Remediation

The hydrophobic cavity of C-methylcalixresorcinarenes makes them suitable for encapsulating organic dye molecules, facilitating their removal from wastewater.

Protocol 3: Batch Adsorption of Methylene Blue

This protocol outlines the procedure for assessing the adsorption of a cationic dye, Methylene Blue, by C-methylcalix[2]resorcinarene.

Materials:

  • Synthesized C-methylcalix[2]resorcinarene

  • Methylene Blue (C₁₆H₁₈ClN₃S)

  • Distilled water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks (100 mL)

  • Orbital shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 1000 mg/L stock solution of Methylene Blue by dissolving the dye in distilled water. Prepare working solutions of various concentrations by serial dilution.[8]

  • Adsorption Experiment:

    • Add a fixed amount of C-methylcalix[2]resorcinarene (e.g., 0.05 g) to 50 mL of Methylene Blue solution of a specific concentration in a conical flask.[2]

    • Effect of pH: Investigate the effect of pH on dye removal by adjusting the initial pH of the solutions from 2 to 10.[9] Agitate the flasks for a predetermined time.

    • Effect of Contact Time: At the optimal pH, study the effect of contact time on adsorption by taking samples at different time intervals (e.g., 10, 30, 60, 120, 180 minutes).

    • Effect of Initial Dye Concentration: Using the optimal pH and contact time, vary the initial Methylene Blue concentration to study the adsorption isotherm.

  • Sample Analysis: After the adsorption experiment, centrifuge or filter the samples. Measure the absorbance of the supernatant at the maximum wavelength of Methylene Blue (around 664 nm) using a UV-Vis spectrophotometer. Use a calibration curve to determine the final dye concentration.

  • Data Analysis: Calculate the adsorption capacity (qₑ) and removal efficiency as described in Protocol 2. Analyze the data using appropriate isotherm and kinetic models.[10]

Diagram 3: Organic Dye Adsorption Workflow

G Start Prepare Methylene Blue Solution Add_Adsorbent Add C-Methylcalixresorcinarene Start->Add_Adsorbent Adjust_pH Adjust pH Add_Adsorbent->Adjust_pH Agitate Agitate for a Set Time Adjust_pH->Agitate Separate Separate Adsorbent (Filter/Centrifuge) Agitate->Separate Analyze Analyze Supernatant (UV-Vis) Separate->Analyze Calculate Calculate Adsorption Capacity & Removal Efficiency Analyze->Calculate

Caption: Experimental workflow for organic dye adsorption.

Part 4: Adsorption Performance and Regeneration

The efficiency of C-methylcalixresorcinarenes in removing various pollutants is a key parameter for their practical application.

Table 1: Adsorption Capacities of Calixarene-Based Adsorbents for Various Pollutants

AdsorbentPollutantAdsorption Capacity (mg/g)Reference
C-4-hydroxyphenylcalix[2]resorcinareneTetracycline36.9[2]
5,11,17,23-tetra-(t-butyl)-25,26,27,28-tetrahydroxycalix[2]arene (TBCA)Pb(II)137.29[5][11]
5,11,17,23-tetra-(t-butyl)-26,27,28-tribenzoyloxycalix[2]arene (TBMTCA)Pb(II)128.46[5][11]
Calix[2]naphthalenePb(II)29.15[7]
Magnetic biocompositeMethylene BlueNot specified[12]
Activated carbon from corn cobsMethyl GreenNot specified[8]
Protocol 4: Regeneration of C-Methylcalix[2]resorcinarene Adsorbent

The reusability of an adsorbent is crucial for its cost-effectiveness and sustainability. This protocol provides a general method for regenerating C-methylcalix[2]resorcinarene after use.

Materials:

  • Spent C-methylcalix[2]resorcinarene adsorbent

  • 0.1 M HCl or 0.1 M NaOH solution (depending on the adsorbed pollutant)

  • Ethanol

  • Distilled water

  • Beakers

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Desorption: Transfer the spent adsorbent to a beaker containing a suitable eluent. For heavy metals, an acidic solution (e.g., 0.1 M HCl) is often effective. For organic dyes, a basic solution (e.g., 0.1 M NaOH) or an organic solvent like ethanol may be used.[13]

  • Agitation: Stir the mixture for a sufficient time (e.g., 2-3 hours) to allow the desorption of the pollutant from the adsorbent.[13]

  • Separation and Washing: Separate the regenerated adsorbent by filtration. Wash it thoroughly with distilled water until the pH of the filtrate is neutral.

  • Drying: Dry the regenerated adsorbent in an oven at a moderate temperature (e.g., 60°C) for 24 hours.[13]

  • Reusability Test: Evaluate the adsorption capacity of the regenerated adsorbent by repeating the adsorption experiment (Protocol 2 or 3). The removal efficiency can be monitored over several adsorption-desorption cycles to assess its stability.[14]

Conclusion

C-methylcalixresorcinarenes offer a versatile and effective platform for the remediation of water contaminated with heavy metals and organic dyes. The protocols outlined in this guide provide a comprehensive framework for their synthesis, application, and regeneration. By understanding the underlying principles of host-guest chemistry and optimizing experimental parameters, researchers can unlock the full potential of these macrocyclic compounds in developing sustainable environmental technologies.

References

Synthesis of star polymers using C-Methylcalixresorcinarene

In conclusion, the C-methylcalixresorcinarene scaffold provides a reliable and versatile starting point for the synthesis of well-defined, multi-arm star polymers. The combination of this unique core with controlled polymerization techniques like ATRP and ROP opens the door to a vast library of advanced nanomaterials with precisely engineered properties for high-value applications, from targeted drug delivery to advanced materials science. [18]

References

  • Recent progress to construct calixarene-based polymers using covalent bonds: synthesis and applic
  • Controlled Drug Delivery Systems Based on Calixarenes.
  • Calixarenes containing supramolecular vehicles for drug delivery. ScienceDirect.
  • Synthesis and characterization of multi-armed calixarene- and resorcinarene-core polylactide star polymers. RSC Publishing.
  • Research progress on calixarene/pillararene-based controlled drug release systems. PMC.
  • Role of Calixarene in Chemotherapy Delivery Str
  • Amphiphilic star block copolymers as gene carrier Part I: Synthesis via ATRP using calixr[3]esorcinarene-based initiators and characterization. ResearchGate.

  • Synthesis of star polymers via nitroxide mediated free‐radical polymerization: A “core‐first” approach using resorcinarene‐based alkoxyamine initiators.
  • Polymers with Star-Related Structures: Synthesis, Properties, and Applications.
  • Polymers with Star-Related Structures: Synthesis, Properties and Applications.
  • Resorcinarene-based ATRP initiators for star polymers. Semantic Scholar.
  • Functional polymers by atom transfer radical polymeriz
  • Ring-Opening Polymeriz
  • From Atom Transfer Radical Addition to Atom Transfer Radical Polymerization.
  • Star Polymers. PubMed.
  • Atom Transfer Radical Polymerization and the Synthesis of Polymeric M
  • Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators.
  • Synergetic binary organocatalyzed ring opening polymerization for the precision synthesis of polysiloxanes. PMC.
  • Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization of Methyl Methacrylate and Styrene with N-Heterocyclic Carbene as Ligands for Fe-Based C
  • Structural and dynamic characteristics of a star-shaped calixarene-containing polymer in aqueous solutions: the formation of mixed-shell micelles in the presence of poly(methacrylic acid). Semantic Scholar.
  • Rapid Screening of Atom Transfer Radical Polymerization Catalysts by Electrospray Ionization Mass Spectrometry. The Royal Society of Chemistry.

Application Notes and Protocols: C-Methylcalixresorcinarene as a Versatile Scaffold for Molecular Recognition

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of supramolecular chemistry, analytical chemistry, and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the use of C-methylcalix[1]resorcinarene as a foundational scaffold for a wide array of molecular recognition applications. We delve into the synthesis of the parent macrocycle, strategies for its functionalization, and detailed protocols for characterizing its host-guest interactions with various analytes. The causality behind experimental choices is emphasized to empower researchers in designing their own systems. Applications in sensing, drug delivery, and catalysis are discussed, supported by step-by-step methodologies and data interpretation guidelines.

Introduction: The C-Methylcalixresorcinarene Scaffold

C-methylcalix[1]resorcinarene is a macrocyclic compound belonging to the larger family of calixarenes, which are characterized by their cup-like three-dimensional structure.[1] Synthesized through the acid-catalyzed condensation of resorcinol and acetaldehyde, this particular resorcinarene offers a unique combination of a pre-organized hydrophobic cavity and a readily functionalizable upper rim composed of eight hydroxyl groups.[2] This inherent architecture makes it an exceptional platform for host-guest chemistry, enabling the selective binding of a diverse range of guest molecules through non-covalent interactions.[3]

The core principle behind the utility of C-methylcalix[1]resorcinarene lies in its ability to form stable inclusion complexes. The hydrophobic cavity provides a favorable environment for nonpolar guest molecules, driven by the hydrophobic effect, while the hydroxyl groups at the upper rim can engage in hydrogen bonding with polar guests or serve as anchor points for further chemical modification.[4] This adaptability allows for the rational design of receptors for specific targets, ranging from small ions and neutral molecules to larger biomolecules.[5]

Synthesis and Functionalization

The synthesis of the C-methylcalix[1]resorcinarene scaffold is a straightforward and high-yielding process, making it an accessible starting material for many research endeavors. Subsequent functionalization of the upper rim hydroxyl groups is key to tailoring its recognition properties.

Protocol: Synthesis of C-Methylcalix[1]resorcinarene

This protocol outlines the acid-catalyzed condensation reaction to produce the parent C-methylcalix[1]resorcinarene.

Materials:

  • Resorcinol (99%)

  • Acetaldehyde (99%)

  • Ethanol (98%)

  • Concentrated Hydrochloric Acid (37%)

  • Distilled water

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.2 g (0.02 mol) of resorcinol in 55 mL of absolute ethanol.

  • Slowly add 1.4 mL (0.025 mol) of acetaldehyde to the solution while stirring.

  • Carefully add 1 mL of concentrated hydrochloric acid dropwise to the mixture as a catalyst.[4]

  • Heat the reaction mixture to 70-75 °C and maintain under reflux with continuous stirring for 24 hours. A precipitate will form as the reaction progresses.[4]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the solid product using a Büchner funnel and wash thoroughly with a 1:1 mixture of ethanol and distilled water until the filtrate is neutral (check with pH paper).

  • Dry the resulting pinkish-white solid in a vacuum desiccator to obtain C-methylcalix[1]resorcinarene.

Characterization:

  • Melting Point: >300 °C[6]

  • FT-IR (KBr, cm⁻¹): Broad O-H stretch (~3400-3200), C=C aromatic stretch (~1610, 1500), C-O stretch (~1210).

  • ¹H-NMR (DMSO-d₆, ppm): Signals corresponding to the aromatic protons, the methine bridge protons, and the methyl protons.

Rationale for Functionalization

While the parent C-methylcalix[1]resorcinarene exhibits some host-guest capabilities, its true potential is unlocked through covalent modification of the upper rim hydroxyl groups. Functionalization serves several key purposes:

  • Enhanced Solubility: Introducing polar groups like sulfonic acids or polyethylene glycol (PEG) chains can render the macrocycle water-soluble, which is crucial for biological applications.[7][8]

  • Introduction of Specific Recognition Sites: Attaching moieties capable of specific interactions (e.g., hydrogen bonding, metal coordination, electrostatic interactions) allows for the targeted recognition of particular guests. For instance, incorporating amino groups can facilitate the binding of anions.[9]

  • Creation of Chiral Environments: The attachment of chiral auxiliaries to the calixarene scaffold can induce chirality, enabling the enantioselective recognition of chiral guest molecules like amino acids.[1][10]

  • Attachment of Signaling Units: For sensing applications, fluorophores or chromophores can be appended to the macrocycle. Guest binding within the cavity can then modulate the photophysical properties of the signaling unit, providing a detectable output.

Workflow for Functionalization

The following diagram illustrates a general workflow for the functionalization of C-methylcalix[1]resorcinarene.

functionalization_workflow start C-Methylcalix[4]resorcinarene functionalization Functionalization Reaction (e.g., Etherification, Esterification, Mannich Reaction) start->functionalization Select appropriate reagents and conditions purification Purification (e.g., Column Chromatography, Recrystallization) functionalization->purification Isolate the desired product characterization Characterization (NMR, MS, FT-IR) purification->characterization Confirm structure and purity application Application-Specific Use characterization->application

Caption: General workflow for the functionalization of C-methylcalix[1]resorcinarene.

Protocols for Characterizing Molecular Recognition

A variety of analytical techniques can be employed to study the host-guest interactions of C-methylcalixresorcinarene derivatives. The choice of method depends on the nature of the host, the guest, and the information sought (e.g., binding affinity, stoichiometry, thermodynamics).

NMR Titration for Binding Constant Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest complexation in solution. Changes in the chemical shifts of the host or guest protons upon complexation can be monitored to determine the binding constant (Ka).

Principle: Upon formation of a host-guest complex, the chemical environment of the protons on both the host and guest molecules is altered, leading to changes in their respective chemical shifts in the ¹H-NMR spectrum. By systematically titrating a solution of the host with the guest and monitoring these changes, a binding isotherm can be constructed and fitted to a suitable binding model to extract the association constant.[11]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the C-methylcalixresorcinarene host at a known concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O for water-soluble derivatives).

    • Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50-100 mM) in the same deuterated solvent.

  • Initial Spectrum:

    • Acquire a ¹H-NMR spectrum of the host solution alone. This will serve as the reference (0 equivalents of guest).

  • Titration:

    • Add small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • After each addition, thoroughly mix the solution and acquire a ¹H-NMR spectrum.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.

  • Data Analysis:

    • Identify a proton on the host or guest that shows a significant change in chemical shift (Δδ) upon complexation.

    • Plot the change in chemical shift (Δδ) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., Origin, HypNMR) to calculate the association constant (Ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).[11]

Principle: A solution of the guest is titrated into a solution of the host in the sample cell of a microcalorimeter. The heat change associated with each injection is measured. The resulting thermogram can be integrated to yield a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the host and guest in the same, well-matched buffer. It is critical that the buffers are identical to minimize heats of dilution.[11]

    • Typical starting concentrations are 10-50 µM for the host in the cell and 100-500 µM for the guest in the syringe. The exact concentrations will depend on the expected binding affinity.[11]

    • Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles.

  • Experimental Setup:

    • Load the host solution into the sample cell and the guest solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of injections of the guest solution into the host solution.

    • A control experiment, titrating the guest into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks in the thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the data to an appropriate binding model to determine Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Parameter Information Provided
Ka (Binding Constant) Strength of the host-guest interaction.
n (Stoichiometry) Molar ratio of guest to host in the complex.
ΔH (Enthalpy Change) Heat released or absorbed during binding.
ΔS (Entropy Change) Change in the randomness of the system upon binding.
ΔG (Gibbs Free Energy) Overall thermodynamic favorability of the interaction.
Table 1: Thermodynamic parameters obtained from Isothermal Titration Calorimetry.
Fluorescence Spectroscopy for Sensor Applications

When a C-methylcalixresorcinarene is functionalized with a fluorophore, its fluorescence properties can be modulated by guest binding, forming the basis of a fluorescent chemosensor.

Principle: The binding of a guest molecule within the calixarene cavity can alter the local environment of the attached fluorophore, leading to changes in its fluorescence intensity (quenching or enhancement), emission wavelength, or fluorescence lifetime. These changes can be correlated with the concentration of the guest.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled C-methylcalixresorcinarene host (e.g., 1-10 µM) in a suitable solvent or buffer.

    • Prepare a series of guest solutions of varying concentrations.

  • Fluorescence Measurements:

    • Record the fluorescence spectrum of the host solution in the absence of any guest.

    • Add increasing concentrations of the guest to the host solution and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the guest concentration.

    • This plot can be used to determine the sensitivity and detection limit of the sensor for the target guest.[12]

    • The binding constant can also be determined by fitting the titration data to a suitable binding model.

Applications in Molecular Recognition

The versatility of the C-methylcalixresorcinarene scaffold has led to its application in a wide range of molecular recognition challenges.

Ion and Small Molecule Sensing

By functionalizing the upper rim with appropriate recognition motifs, C-methylcalixresorcinarenes can be designed as selective sensors for various ions and small neutral molecules. For example, the introduction of soft donor atoms like sulfur can lead to selectivity for heavy metal ions, while the incorporation of hydrogen bond donors and acceptors can facilitate the recognition of anions or polar organic molecules.[13][14]

Drug Delivery Systems

The hydrophobic cavity of C-methylcalixresorcinarene and its water-soluble derivatives can encapsulate drug molecules, improving their solubility, stability, and bioavailability.[15] The release of the drug can be triggered by external stimuli such as pH or temperature changes, allowing for controlled and targeted drug delivery.[7]

Workflow for Drug Encapsulation Studies:

drug_delivery_workflow start Water-Soluble Calixresorcinarene drug_loading Drug Loading (e.g., Co-precipitation, Solvent Evaporation) start->drug_loading Select drug and loading method characterization Characterization of Drug-Loaded Nanoparticles (DLS, TEM, NMR) drug_loading->characterization Determine size, morphology, and loading efficiency release_study In Vitro Drug Release (e.g., Dialysis) characterization->release_study Monitor release profile under physiological conditions efficacy Evaluation of Therapeutic Efficacy release_study->efficacy

Sources

C-Methylcalixresorcinarene in the synthesis of nonchemically amplified molecular resists

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: C-Methylcalix[1]resorcinarene in the Synthesis of Non-Chemically Amplified Molecular Resists

For: Researchers, materials scientists, and professionals in semiconductor fabrication and nanotechnology.

Executive Summary: The Case for Molecular Resists

The relentless drive for miniaturization in the semiconductor industry necessitates patterning at ever-smaller length scales, a challenge now addressed by Extreme Ultraviolet (EUV) Lithography.[1][2] Traditional polymer-based chemically amplified resists (CARs), the workhorses of previous lithography generations, face fundamental limitations at the sub-20 nm node. Issues such as acid diffusion blur, which degrades pattern fidelity, and the inherent size of polymer molecules contribute to line-edge roughness (LER), a critical defect in modern transistors.[3]

This guide focuses on an alternative approach: non-chemically amplified molecular resists (nCARs) . These systems offer a paradigm shift by using small, well-defined molecules instead of long polymer chains.[4] By eliminating the acid-catalyzed amplification step, nCARs can mitigate diffusion blur, offering the potential for superior resolution and lower LER.[3]

Here, we detail the synthesis and application of C-methylcalix[1]resorcinarene , a robust and readily synthesized molecular glass, as a foundational negative-tone nCAR. Its compact, three-dimensional structure and high density of phenolic hydroxyl groups make it an excellent candidate for radiation-induced cross-linking, providing a direct, high-resolution patterning mechanism.

Foundational Chemistry: Synthesis of C-Methylcalix[1]resorcinarene

C-methylcalix[1]resorcinarene is a macrocyclic oligomer synthesized via a straightforward acid-catalyzed condensation reaction between resorcinol and acetaldehyde.[5][6] The reaction proceeds rapidly, forming a precipitate that can be purified through simple washing.

Causality Behind the Method:
  • Reactants: Resorcinol provides the aromatic, phenol-based repeating units essential for EUV absorption and cross-linking. Acetaldehyde forms the short "methyl-methine" bridges that link the resorcinol units into the characteristic cyclic structure.

  • Catalyst: A strong acid, typically hydrochloric acid (HCl), protonates the aldehyde, making it a more potent electrophile to attack the electron-rich resorcinol rings.[7]

  • Solvent: An alcohol like ethanol is commonly used as it solubilizes the reactants but allows the final calixarene product, which is less soluble, to precipitate out, simplifying purification.[7]

Detailed Synthesis Protocol:

Materials:

  • Resorcinol (99%)

  • Acetaldehyde (≥99.5%)

  • Hydrochloric Acid (HCl, 37% concentrated)

  • Ethanol (Absolute)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Büchner funnel and filtration flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 250 mL three-neck flask, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of absolute ethanol. Equip the flask with a reflux condenser and a magnetic stir bar.

  • Catalyst Addition: To the stirred solution, add 10 mL of concentrated HCl.

  • Reactant Addition: Slowly add 4.4 g (0.1 mol) of acetaldehyde dropwise to the mixture at room temperature over 30 minutes. A precipitate will begin to form almost immediately.

  • Reaction & Reflux: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 4 hours with vigorous stirring to ensure complete reaction.

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a dense solid.

  • Purification: Filter the solid using a Büchner funnel. Wash the collected solid thoroughly with copious amounts of deionized water until the filtrate is neutral (pH ~7). This removes residual HCl and unreacted monomers.

  • Drying: Dry the purified pink-to-tan solid in a vacuum oven at 60°C overnight. The typical yield is 80-90%.

  • Characterization (Self-Validation): Confirm the structure using ¹H NMR and FTIR spectroscopy. The ¹H NMR spectrum should show characteristic peaks for the methine bridge protons and the aromatic protons.[5][7]

Lithographic Application: From Powder to Pattern

The synthesized C-methylcalix[1]resorcinarene serves as a negative-tone resist. The patterning mechanism relies on radiation-induced cross-linking of the calixarene molecules, which renders the exposed regions insoluble in a developer solvent.

Workflow Diagram: Synthesis to Patterning

G cluster_synthesis Part 1: Synthesis cluster_litho Part 2: Lithography Reactants Resorcinol + Acetaldehyde Reaction Acid-Catalyzed Condensation Reactants->Reaction Purify Filtration & Washing Reaction->Purify Product Dry C-Methylcalix[4]resorcinarene Powder Purify->Product Formulate Dissolve in PGMEA Product->Formulate Resist Formulation SpinCoat Spin-Coat on Si Wafer Formulate->SpinCoat PAB Pre-bake (PAB) SpinCoat->PAB Expose EUV / E-Beam Exposure PAB->Expose PEB Post-Exposure Bake (PEB) Expose->PEB Develop Development (e.g., Acetone) PEB->Develop Rinse Rinse & Dry Develop->Rinse Pattern Final Nanopattern Rinse->Pattern

Caption: Overall workflow from chemical synthesis to final nanopattern.

Protocol 1: Resist Formulation
  • Solution Preparation: Prepare a 1.5% (w/w) solution by dissolving the synthesized C-methylcalix[1]resorcinarene powder in propylene glycol monomethyl ether acetate (PGMEA).

  • Dissolution: Sonicate the mixture for 30 minutes to ensure complete dissolution and homogeneity.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could cause defects during spin-coating.

Protocol 2: Lithographic Processing
  • Substrate Preparation: Use a standard 4-inch silicon wafer. If adhesion is an issue, apply an adhesion promoter like hexamethyldisilazane (HMDS).

  • Spin-Coating: Dispense the filtered resist solution onto the center of the wafer. Spin-coat at 1500 rpm for 60 seconds to achieve a target film thickness of approximately 30-40 nm.

  • Pre-bake (PAB): Bake the coated wafer on a hotplate at 110°C for 60 seconds to remove the residual PGMEA solvent.

  • Exposure: Expose the resist film using an EUV or electron-beam lithography tool. The required dose will be significantly higher than for CARs due to the non-amplified nature of the resist.

  • Post-Exposure Bake (PEB): Bake the wafer at 110°C for 60 seconds. This step is crucial as it drives the cross-linking reaction initiated by the exposure, locking in the pattern.

  • Development: Immerse the wafer in an organic solvent developer, such as acetone or 2-pentanone, for 30 seconds. The unexposed regions will dissolve, while the cross-linked (exposed) regions will remain.

  • Rinsing & Drying: Rinse the developed wafer with isopropyl alcohol (IPA) for 15 seconds to remove the developer and then dry with a gentle stream of nitrogen gas.

Mechanism of Action: Radiation-Induced Cross-Linking

Unlike CARs, where a single photon generates many acid molecules to deprotect the polymer, the nCAR mechanism is direct. Each patterning event (a change in solubility) is initiated by the incoming radiation without amplification.

Upon exposure to high-energy EUV photons or electrons, the phenolic hydroxyl (-OH) groups on the calixarene molecule are the primary sites of reaction. The incident energy can lead to the homolytic cleavage of the O-H bond, generating highly reactive phenoxy radicals on the calixarene backbone. These radicals can then combine with radicals on adjacent calixarene molecules, forming new covalent C-C or C-O bonds. This intermolecular cross-linking creates a dense, insoluble network in the exposed areas.

Diagram: Proposed Cross-Linking Mechanism

G EUV EUV Photon / Electron Calix1 Calixarene Molecule 1 (Soluble) EUV->Calix1 Energy Absorption & Radical Formation Calix2 Calixarene Molecule 2 (Soluble) EUV->Calix2 Energy Absorption & Radical Formation Radical1 Phenoxy Radical 1 Calix1->Radical1 Developer Developer (Acetone) Calix1->Developer Dissolves (Unexposed Area) Radical2 Phenoxy Radical 2 Calix2->Radical2 Calix2->Developer Dissolves (Unexposed Area) Network Cross-linked Calixarene Network (Insoluble) Radical1->Network Intermolecular Cross-linking Radical2->Network Intermolecular Cross-linking Network->Developer Remains on Substrate

Caption: Negative-tone patterning via radiation-induced radical cross-linking.

Performance & Characterization

The performance of a resist is defined by its sensitivity, contrast, and ultimate resolution. These parameters must be carefully measured to validate any new resist system.

Key Characterization Techniques:
  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to monitor the chemical changes in the resist film before and after exposure. A decrease in the broad -OH stretching band (~3300 cm⁻¹) can indicate its involvement in cross-linking.[8][9]

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information of the resist surface, helping to confirm the reaction mechanism.[1][10]

  • Outgassing Analysis: During EUV exposure, volatile fragments can be released, which can contaminate the expensive optics. Techniques like quadrupole mass spectrometry are used to measure this outgassing.[10][11]

  • Scanning Electron Microscopy (SEM): The primary tool for visualizing the final patterned features and measuring critical dimensions (CD) and line-edge roughness (LER).

Typical Performance Data (Foundational System)

The following table summarizes expected performance metrics for the unfunctionalized C-methylcalix[1]resorcinarene system. It is important to note that while this foundational system demonstrates high resolution, its sensitivity is low. Advanced derivatives incorporating photosensitive groups like sulfonium salts can dramatically improve sensitivity.[10][12][13]

ParameterTypical ValueSignificance
Resolution (Half-Pitch) 25 - 35 nmDemonstrates the intrinsic high-resolution capability of the molecular glass structure.
Sensitivity (E₀ Dose) 150 - 250 mJ/cm²The dose required to initiate cross-linking. The high value is characteristic of nCARs.
Contrast (γ) > 3.0A high contrast value indicates a sharp transition between exposed and unexposed regions, leading to well-defined features.
Line-Edge Roughness (LER) < 3 nm (3σ)Low LER is a key advantage of molecular resists over many polymer-based systems.
Etch Resistance HighThe high aromatic carbon content provides excellent resistance to plasma etching processes used in pattern transfer.[13]

Conclusion & Outlook

C-methylcalix[1]resorcinarene provides a robust and accessible entry point into the field of non-chemically amplified molecular resists. Its straightforward synthesis and inherent high-resolution capabilities make it an ideal platform for research and development. While its sensitivity is modest, this foundational system serves as a scaffold upon which more sensitive functionalities can be built, paving the way for next-generation materials that can resolve the trade-offs between resolution, line roughness, and sensitivity that currently challenge the semiconductor industry.[10]

References

  • Grzeskowiak, S. et al. (2017). Analytical techniques for mechanistic characterization of EUV photoresists. Proc. SPIE 10146, Advances in Patterning Materials and Processes XXXIV.
  • Grzeskowiak, S. et al. (2017). Analytical techniques for mechanistic characterization of EUV photoresists. SPIE Digital Library.
  • Hill, S. B. et al. (2005). Method for the Characterization of Extreme-Ultraviolet Photoresist Outgassing. National Institutes of Health (NIH).
  • De Simone, D. et al. (2021). Chemical and structural characterization of EUV photoresists as a function of depth by standing-wave x-ray photoelectron spectroscopy. IBM Research.
  • Grijalba, A. et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. Available at:

  • Chen, Z. et al. (2020). Nonchemically-Amplified Molecular Resists Based on Calixarene Derivatives Enabling 14 nm Half-Pitch Nanolithography. ResearchGate.
  • Tafurt, S. et al. (2023). Tabletop EUV lithography system for resist characterization. SPIE Digital Library.
  • Various Authors. Synthesis reaction of calix[1]resorcinarene from resorcinol with various aldehydes. Semantic Scholar. Available at:

  • Oizumi, H. et al. (2009). Development of New Negative-tone Molecular Resists Based on Calixarene for EUV Lithography. ResearchGate.
  • Goh, Y. K. et al. (2010). Nonchemically amplified resists for 193-nm immersion lithography: influence of absorbance on performance. Proc. SPIE 7639, Advances in Resist Materials and Processing Technology XXVII.
  • Chen, Z. et al. (2021). Increasing the sensitivity of a non-chemically amplified molecular resist by cascade esterification. RSC Applied Interfaces.
  • Andrikopoulos, K. et al. (2021). High Sensitivity Resists for EUV Lithography: A Review of Material Design Strategies and Performance Results. MDPI.
  • Blakey, I. et al. Non-chemically Amplified Resists for Extreme UV Lithography. University of Queensland Polymer Chemistry Group.
  • Chen, Z. et al. (2023). Nonchemically Amplified Molecular Resists Based on Sulfonium-Functionalized Sulfone Derivatives for Sub-13 nm Nanolithography. ACS Applied Nano Materials.
  • Chang, S. W. et al. (2006). Sub-50 nm feature sizes using positive tone molecular glass resists for EUV lithography. Journal of Materials Chemistry.
  • Oizumi, H. et al. (2009). Development of New Negative-tone Molecular Resists Based on Calixarene for EUV Lithography. CiNii Research.
  • Fajar, A. et al. (2019). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Atlantis Press. Available at:

  • Thue, V. et al. (2007). High yield synthesis of the parent C-unsubstituted calix[1]resorcinarene octamethyl ether. Arkivoc. Available at:

  • Goh, Y. K. et al. (2010). Non-chemically amplified resists for 193-nm immersion lithography: influence of absorbance on performance. Semantic Scholar.
  • Cave, G. W. V. et al. (2001). Solvent-free synthesis of calix[1]resorcinarenes. Green Chemistry. Available at:

Sources

Application Notes & Protocols: Mannich Reactions Involving C-Methylcalixresorcinarene

Application Notes & Protocols: Mannich Reactions Involving C-Methylcalix[1]resorcinarene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the Mannich reaction involving C-methylcalix[1]resorcinarene, a versatile macrocyclic scaffold. We delve into the underlying reaction mechanism, provide detailed, field-tested protocols for the synthesis of aminomethylated derivatives, and discuss critical aspects of product characterization. Furthermore, this guide explores the significant applications of these functionalized calixresorcinarenes, particularly within the realms of supramolecular chemistry, catalysis, and as potential platforms for drug delivery systems. The protocols and insights presented herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in both academic and industrial settings.

Introduction: The Strategic Importance of C-Methylcalix[1]resorcinarene Functionalization

C-methylcalix[1]resorcinarene is a prominent member of the calixarene family, characterized by a bowl-shaped structure comprised of four resorcinol units linked by methylene bridges at their meta positions. This unique three-dimensional architecture, featuring a hydroxyl-rich upper rim and a modifiable lower rim, makes it an attractive building block in supramolecular chemistry. However, the inherent properties of the parent C-methylcalix[1]resorcinarene, such as poor solubility in common organic solvents and water, often limit its direct application.[2]

The Mannich reaction offers a powerful and efficient strategy for the functionalization of the C-methylcalix[1]resorcinarene scaffold.[3] This multicomponent reaction introduces aminomethyl groups onto the electron-rich aromatic rings of the resorcinol units, specifically at the ortho position relative to the hydroxyl groups.[2][3] This modification not only enhances the solubility and processability of the macrocycle but also introduces versatile amino functionalities that can serve as handles for further chemical transformations or as active sites for molecular recognition and catalysis.[4] The resulting aminomethylated calix[1]resorcinarenes, often referred to as Mannich bases, are pivotal intermediates in the synthesis of more complex supramolecular architectures and functional materials.[5][6]

The Mannich Reaction: A Mechanistic Overview

The Mannich reaction is a classic example of a nucleophilic addition reaction, involving the condensation of a compound with an active hydrogen atom, an amine, and a non-enolizable aldehyde, typically formaldehyde.[5][7] In the context of C-methylcalix[1]resorcinarene, the resorcinol rings act as the nucleophile (the compound with an active hydrogen).

The reaction proceeds through a three-step mechanism:[8]

  • Formation of the Iminium Ion: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde. Subsequent dehydration leads to the formation of a highly electrophilic iminium ion (also known as a Schiff base).[8]

  • Electrophilic Aromatic Substitution: The electron-rich resorcinol ring of the C-methylcalix[1]resorcinarene then acts as a nucleophile, attacking the iminium ion. This step is an electrophilic aromatic substitution, where the aminomethyl group is introduced onto the aromatic ring.

  • Proton Transfer: A final proton transfer step regenerates the aromaticity of the resorcinol ring, yielding the final aminomethylated product.

The reaction is typically carried out under mild conditions, often in an alcoholic solvent, and can be catalyzed by either acid or base, although acidic conditions are more common for this specific transformation.[8]

Mannich_Reaction_Mechanismcluster_reactantsReactantscluster_intermediatesKey Intermediatescluster_productProductCalixC-Methylcalix[4]resorcinareneProductAminomethylated CalixresorcinareneCalix->ProductNucleophilic Attack on Iminium IonAmineSecondary Amine (e.g., Piperidine)IminiumIminium Ion FormationAmine->IminiumReacts withFormaldehydeFormaldehydeFormaldehyde->IminiumIminium->ProductElectrophilic Aromatic Substitution

Figure 1: Simplified workflow of the Mannich reaction with C-methylcalix[1]resorcinarene.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of an aminomethylated C-methylcalix[1]resorcinarene.

Synthesis of C-methylcalix[1]resorcinarene (Starting Material)

The parent C-methylcalix[1]resorcinarene is typically synthesized via an acid-catalyzed condensation reaction between resorcinol and acetaldehyde.[9]

  • Reagents and Materials:

    • Resorcinol

    • Acetaldehyde

    • Ethanol

    • Concentrated Hydrochloric Acid

    • Distilled Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve resorcinol in a 1:1 mixture of ethanol and water.

    • Add concentrated hydrochloric acid dropwise to the solution while stirring.

    • Slowly add acetaldehyde to the reaction mixture.

    • Reflux the mixture for 16-24 hours. A precipitate will form as the reaction progresses.

    • After cooling to room temperature, filter the solid product and wash thoroughly with distilled water and then with cold ethanol to remove unreacted starting materials and byproducts.

    • Dry the resulting solid under vacuum to obtain C-methylcalix[1]resorcinarene as a pale yellow or off-white powder.

Synthesis of Tetrakis(N-piperidinomethyl)-C-methylcalix[1]resorcinarene

This protocol describes a representative Mannich reaction using piperidine as the secondary amine.

  • Reagents and Materials:

    • C-methylcalix[1]resorcinarene

    • Piperidine

    • Formaldehyde (37% aqueous solution)

    • Ethanol or Acetonitrile[10][11]

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

  • Procedure:

    • Suspend C-methylcalix[1]resorcinarene in ethanol in a round-bottom flask.

    • Add piperidine to the suspension with stirring.

    • Add the aqueous formaldehyde solution dropwise to the reaction mixture.

    • Reflux the mixture for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.[12]

ParameterConditionRationale
Solvent Ethanol or AcetonitrileProvides good solubility for the reactants and facilitates the reaction.[10][11]
Temperature RefluxIncreases reaction rate and ensures completion.
Reaction Time 12-24 hoursSufficient time for the multi-step reaction to proceed to completion.
Amine Piperidine (Secondary Amine)A common secondary amine used in Mannich reactions, leading to stable products.
Formaldehyde 37% Aqueous SolutionReadily available and effective source of the carbonyl component.

Table 1: Key Parameters for the Mannich Reaction of C-Methylcalix[1]resorcinarene.

Product Characterization: A Self-Validating System

Thorough characterization of the synthesized aminomethylated calixresorcinarene is crucial to confirm its structure and purity. The combination of the following techniques provides a self-validating system.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Expected Signals: Look for the disappearance of the broad O-H stretching band of the starting calixresorcinarene and the appearance of new bands corresponding to C-N stretching (around 1286 cm⁻¹) and the characteristic vibrations of the aminomethyl group.[12] The aromatic C-H and C=C stretching bands will remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is a powerful tool for structural elucidation. Key signals to look for include:

      • The disappearance of the signal for the aromatic protons at the ortho position of the hydroxyl groups.

      • The appearance of new signals for the methylene protons of the aminomethyl group (Ar-CH₂-N), often appearing as two doublets due to diastereotopicity.[12]

      • Signals corresponding to the protons of the amine moiety (e.g., piperidine ring protons).

      • The characteristic signals for the methine bridge and methyl groups of the calixresorcinarene backbone will be retained, although their chemical shifts may be slightly altered.[12]

    • ¹³C NMR: Confirms the presence of the new carbon atoms from the aminomethyl group and the amine.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the product, confirming the successful incorporation of the four aminomethyl groups. Techniques like Electrospray Ionization (ESI) are commonly used.[11]

Characterization_WorkflowStartSynthesized ProductFTIRFTIR SpectroscopyStart->FTIRFunctional Group AnalysisNMRNMR Spectroscopy (¹H & ¹³C)Start->NMRStructural ElucidationMSMass SpectrometryStart->MSMolecular Weight DeterminationStructure_ConfirmationStructure Confirmation & Purity AssessmentFTIR->Structure_ConfirmationNMR->Structure_ConfirmationMS->Structure_Confirmation

Figure 2: Workflow for the characterization of aminomethylated C-methylcalix[1]resorcinarene.

Applications in Research and Drug Development

The introduction of aminomethyl groups onto the C-methylcalix[1]resorcinarene scaffold opens up a wide range of applications:

  • Drug Delivery and Formulation: The enhanced solubility and the presence of amino groups allow these modified calixresorcinarenes to act as host molecules for various drug candidates. The hydrophobic cavity can encapsulate poorly soluble drugs, while the hydrophilic amino groups on the upper rim can improve aqueous solubility and provide sites for further conjugation.

  • Catalysis: The amino groups can act as basic catalytic sites or can be used to chelate metal ions, creating novel catalytic systems for various organic transformations.

  • Sensing and Molecular Recognition: The functionalized cavity of aminomethylated calixresorcinarenes can be tailored to selectively bind specific guest molecules or ions, making them suitable for the development of chemical sensors.

  • Biomaterials and Surface Modification: These compounds can be used to modify the surface of polymers and other materials, imparting new properties such as biocompatibility or the ability to interact with biological molecules like peptides.[1][12] Their potential application in chromatographic separation techniques has also been explored.[1]

The diverse biological activities of Mannich bases in general, including anti-inflammatory, anticancer, and antimicrobial properties, suggest that aminomethylated calixresorcinarenes could serve as valuable scaffolds in drug discovery programs.[13]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; side reactions.Ensure anhydrous conditions if necessary; optimize reaction time and temperature; check the purity of starting materials.
Incomplete Functionalization Insufficient amount of amine or formaldehyde; steric hindrance.Use a stoichiometric excess of the amine and formaldehyde; consider using a less bulky amine.
Product is an Oily Mixture Presence of impurities or byproducts.Purify by column chromatography or recrystallization from a suitable solvent system.
Broad or Unresolved NMR Spectra Aggregation of the calixresorcinarene molecules.Record the spectrum at a higher temperature or in a different solvent (e.g., DMSO-d₆).

Table 2: Troubleshooting Guide for the Mannich Reaction of C-Methylcalix[1]resorcinarene.

Conclusion

The Mannich reaction is a cornerstone technique for the functionalization of C-methylcalix[1]resorcinarene. The straightforward and efficient nature of this reaction provides access to a wide array of aminomethylated derivatives with tunable properties. The protocols and characterization strategies outlined in this guide are designed to be robust and reproducible, empowering researchers to confidently synthesize and utilize these versatile macrocycles in their respective fields. The continued exploration of these functionalized calixresorcinarenes holds significant promise for advancements in supramolecular chemistry, materials science, and pharmaceutical development.

References

  • Alternative and Eco-Friendly Synthesis of Tetrakis(Aminomethyl)Calix-[1]-Resorcinarene. (n.d.). SCIRP. Retrieved January 2, 2026, from [Link]

  • Aminomethylated Calix[1]resorcinarenes as Modifying Agents for Glycidyl Methacrylate (GMA) Rigid Copolymers Surface. (2019). MDPI. Retrieved January 2, 2026, from [Link]

  • Reaction of functionalization of C-tetra(propyl)calix[1]resorcinarene... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • (PDF) Aminomethylated Calix[1]resorcinarenes as Modifying Agents for Glycidyl Methacrylate (GMA) Rigid Copolymers Surface. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of calix[1]resorcinarenes 1–4. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. Retrieved January 2, 2026, from [Link]

  • Synthesis of aminomethylated calix[1]resorcinarenes. (2022). Science Primary Literature. Retrieved January 2, 2026, from [Link]

  • Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. (n.d.). Der Pharma Chemica. Retrieved January 2, 2026, from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Mannich reaction. (2020). L.S.College, Muzaffarpur. Retrieved January 2, 2026, from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Gatha Cognition. Retrieved January 2, 2026, from [Link]

  • Syntheses and biological activities of calix[1]resorcinarene derivatives modified by sulfonic acid and sulfonamides. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

  • Review Article Mannich Bases: An Important Pharmacophore in Present Scenario. (2014). CORE. Retrieved January 2, 2026, from [Link]

  • Aminomethylated Calix[1]resorcinarenes as Modifying Agents for Glycidyl Methacrylate (GMA) Rigid Copolymers Surface. (2019). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • This work is protected by copyright and other intellectual property rights and duplication or sale of all or part is not permitt. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • (PDF) Mannich Reaction in the Calyx[1]resorcinarenes Series Containing Organophosphorus Fragments on the Lower Molecule Rim. (2009). ResearchGate. Retrieved January 2, 2026, from [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. Retrieved January 2, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of C-Methylcalixresorcinarene

Technical Support Center: Overcoming Solubility Challenges of C-Methylcalix[1]resorcinarene

Welcome to the technical support center for C-methylcalix[1]resorcinarene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges associated with this versatile macrocycle. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your experiments and unlock the full potential of C-methylcalix[1]resorcinarene in your research.

The Challenge: Intrinsic Low Solubility

C-methylcalix[1]resorcinarene is a remarkable molecule with a unique three-dimensional structure that makes it an attractive candidate for applications in drug delivery, sensing, and catalysis. However, its utility is often hampered by its inherently low solubility in aqueous and many common organic solvents. This poor solubility arises from strong intramolecular hydrogen bonding between the hydroxyl groups on the upper rim of the calixarene, which favors self-association over interaction with solvent molecules.[2]

This guide provides a systematic approach to overcoming these solubility issues, from simple solvent selection and pH adjustments to more advanced chemical modifications.

Troubleshooting Guide: A Decision-Making Workflow

When encountering solubility issues with C-methylcalix[1]resorcinarene, this workflow can help you identify the most appropriate solution for your specific application.

Solubility_TroubleshootingstartStart: C-Methylcalix[4]resorcinareneInsoluble in Desired Solventsolvent_selectionIs an organic solvent or aqueous/organic mixture acceptable?start->solvent_selectionorganic_choiceSelect an appropriate organic solvent(e.g., DMSO, DMF).solvent_selection->organic_choiceYesph_adjustmentIs the application compatible with basic pH?solvent_selection->ph_adjustmentNo (Aqueous solution required)end_solubleSolubility Achievedorganic_choice->end_solubleaqueous_basicDissolve in dilute aqueous base(e.g., NaOH).ph_adjustment->aqueous_basicYesderivatizationAre you able to chemically modify the molecule?ph_adjustment->derivatizationNo (Neutral pH required)aqueous_basic->end_solublesulfonationSulfonation Protocolderivatization->sulfonationYesmannich_reactionMannich Reaction Protocolderivatization->mannich_reactionYesend_insolubleConsult further literature for specialized derivatives.derivatization->end_insolubleNosulfonation->end_solublemannich_reaction->end_soluble

Caption: Troubleshooting workflow for C-methylcalix[1]resorcinarene solubility.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is C-methylcalix[1]resorcinarene soluble?

While comprehensive quantitative data is scattered, C-methylcalix[1]resorcinarene exhibits the highest solubility in polar aprotic solvents.

Table 1: Qualitative Solubility of C-Methylcalix[1]resorcinarene in Common Organic Solvents

SolventChemical FormulaPolaritySolubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighSoluble
N,N-Dimethylformamide (DMF)C₃H₇NOHighSoluble
Tetrahydrofuran (THF)C₄H₈OModerateSparingly Soluble
AcetoneC₃H₆OModerateSparingly Soluble
MethanolCH₄OHighSparingly Soluble
EthanolC₂H₆OHighSparingly Soluble

For applications such as NMR spectroscopy and certain chemical reactions, DMSO and DMF are the recommended starting solvents.[3] For purification purposes, mixtures of solvents like acetonitrile/water or ethanol/water are often employed.[1][4]

Q2: How can I dissolve C-methylcalix[1]resorcinarene in water? The molecule has many hydroxyl groups.

Despite the presence of eight hydroxyl groups, the strong intramolecular hydrogen bonding significantly limits its water solubility.[2] However, there are two primary strategies to achieve aqueous solubility:

  • pH Adjustment: By increasing the pH of the aqueous solution, the phenolic hydroxyl groups can be deprotonated, forming water-soluble resorcinate salts.

  • Chemical Derivatization: Introducing charged or highly polar functional groups to the calixarene framework can dramatically enhance its water solubility.

Q3: What is the effect of temperature on the solubility of C-methylcalix[1]resorcinarene in water?

The dissolution of C-methylcalix[1]resorcinarene in water is an endothermic process, meaning that its solubility increases with temperature. A study by Franco et al. provides quantitative data on this relationship.

Table 2: Solubility of C-Methylcalix[1]resorcinarene in Water at Various Temperatures

Temperature (K)Temperature (°C)Molar Solubility (mol·L⁻¹)
278.1551.26 x 10⁻⁴
283.15101.58 x 10⁻⁴
288.15152.00 x 10⁻⁴
293.15202.51 x 10⁻⁴
298.15253.16 x 10⁻⁴
303.15303.98 x 10⁻⁴
308.15355.01 x 10⁻⁴

Data extracted from Franco, L. S., Salamanca, Y. P., Maldonado, M., & Vargas, E. F. (2010). Solubility of Calix[1]resorcinarene in Water from (278.15 to 308.15) K. Journal of Chemical & Engineering Data, 55(2), 1054–1056.

This data can be visualized in the following solubility curve:

Solubility_CurveSolubility of this compound in Water101520253035X_axis_endTemperature (°C)Y_axis_startY_axis_endMolar Solubility (x 10⁻⁴ mol·L⁻¹)x110x215x320x425x530x635y01y12y23y34y45

Caption: Temperature-dependent solubility of C-methylcalix[1]resorcinarene in water.

Q4: Does C-methylcalix[1]resorcinarene aggregate in solution?

Yes, like many macrocyclic molecules, C-methylcalix[1]resorcinarene and its derivatives can form aggregates in solution, especially in aqueous environments. This aggregation is driven by hydrophobic interactions and can be influenced by factors such as concentration, temperature, pH, and the presence of co-solvents or electrolytes. The formation of aggregates can be studied using techniques like dynamic light scattering (DLS). For certain water-soluble derivatives, a critical aggregation concentration (CAC) can be determined, which is the concentration above which aggregates begin to form.[5]

Experimental Protocols

Protocol 1: Solubilization in Aqueous Base

This protocol describes the solubilization of C-methylcalix[1]resorcinarene in water by pH adjustment.

Materials:

  • C-methylcalix[1]resorcinarene

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of C-methylcalix[1]resorcinarene and place it in a beaker with a magnetic stir bar.

  • Add a volume of deionized water to create a suspension.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the C-methylcalix[1]resorcinarene completely dissolves. This typically occurs at a pH above 10.

  • Record the final pH and the total volume of the solution.

Note: The resulting solution will contain the sodium salt of C-methylcalix[1]resorcinarene. Be mindful that the high pH may not be suitable for all downstream applications.

Protocol 2: Synthesis of Water-Soluble Sulfonated C-Methylcalix[1]resorcinarene

This protocol is based on the sulfomethylation of C-alkylcalix[1]resorcinarenes.[1][6][7]

Materials:

  • C-methylcalix[1]resorcinarene

  • Formaldehyde solution (37% in water)

  • Sodium sulfite (Na₂SO₃)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve C-methylcalix[1]resorcinarene in ethanol.

  • In a separate beaker, prepare an aqueous solution of sodium sulfite.

  • Add the sodium sulfite solution to the flask containing the C-methylcalix[1]resorcinarene.

  • Slowly add the formaldehyde solution to the reaction mixture.

  • Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The water-soluble sulfonated product can be isolated by precipitation upon addition of a large volume of a non-polar solvent (e.g., acetone) or by removal of the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization or dialysis.

Protocol 3: Synthesis of Water-Soluble Aminomethylated C-Methylcalix[1]resorcinarene via the Mannich Reaction

This protocol describes a general procedure for the aminomethylation of C-methylcalix[1]resorcinarene to improve its aqueous solubility.[8]

Materials:

  • C-methylcalix[1]resorcinarene

  • Paraformaldehyde

  • A secondary amine (e.g., dimethylamine, piperidine)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend C-methylcalix[1]resorcinarene in ethanol or methanol in a round-bottom flask.

  • Add paraformaldehyde and the chosen secondary amine to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, the product may precipitate from the solution or can be isolated by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

References

  • Synthetic procedure of a new sulfonatomethylated calix[1]resorcinarene 2. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Syntheses and biological activities of calix[1]resorcinarene derivatives modified by sulfonic acid and sulfonamides. (2021). RSC Advances, 11(52), 32963–32971. [Link]

  • Franco, L. S., Salamanca, Y. P., Maldonado, M., & Vargas, E. F. (2010). Solubility of Calix[1]resorcinarene in Water from (278.15 to 308.15) K. Journal of Chemical & Engineering Data, 55(2), 1054–1056. [Link]

  • Synthesis and Characterization of Two Sulfonated Resorcinarenes: A New Example of a Linear Array of Sodium Centers and Macrocycles. (2014). Molecules, 19(7), 9846–9859. [Link]

  • C-Metilcalix[1]resorcinareno. (n.d.). Chem-Impex. Retrieved January 2, 2026, from [Link]

  • Synthesis of highly functionalised calix[1]resorcinarenes and their application as drug solubilising agents. (2017). Keele University Research Repository.

  • Synthesis of the cyclochiral resorcin[1]arenes via Mannich reaction... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • (PDF) Green synthesis, crystal structure and bioactivity of C-(p-substitutedphenyl)calix[1]resorcinarenes-DMSO inclusion complexes. (2014). Jordan Journal of Chemistry, 9(2), 113-126.

  • Aggregation and catalytic properties of polymer-calix[1]resorcinarene-water-dimethylformamide systems. (2008). Colloid Journal, 70(2), 202–209.

Technical Support Center: Optimizing C-Methylcalixresorcinarene Synthesis

Technical Support Center: Optimizing C-Methylcalix[1]resorcinarene Synthesis

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of C-methylcalix[1]resorcinarene. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs). The content is structured to explain the causality behind experimental choices, ensuring a deep understanding of the reaction mechanism and conditions. This guide is grounded in established scientific literature to ensure accuracy and reproducibility.

Introduction

C-methylcalix[1]resorcinarene is a macrocyclic compound formed from the acid-catalyzed condensation of resorcinol and acetaldehyde.[1] These molecules are foundational in supramolecular chemistry, serving as scaffolds for constructing more complex host-guest systems like cavitands and carcerands.[1][2] Their unique three-dimensional structure, featuring a hydrophobic cavity and a hydrophilic upper rim of hydroxyl groups, makes them invaluable for applications in drug delivery, catalysis, and molecular recognition.[2][3]

Despite the apparent simplicity of a one-pot synthesis, achieving high yields of pure C-methylcalix[1]resorcinarene can be challenging. The reaction is sensitive to a variety of parameters, and suboptimal conditions can lead to low yields, the formation of undesirable byproducts, and purification difficulties. This guide is designed to serve as a technical support hub, offering practical, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers during the synthesis of C-methylcalix[1]resorcinarene.

Q1: What is the fundamental reaction mechanism for the formation of C-methylcalix[1]resorcinarene?

A1: The synthesis is an acid-catalyzed electrophilic aromatic substitution reaction. The process can be broken down into two main stages:

  • Hydroxyalkylation: The acid catalyst (typically a strong mineral acid like HCl) protonates the aldehyde (acetaldehyde), making it a potent electrophile.[4][5] Resorcinol, an electron-rich aromatic compound, then attacks the activated aldehyde. This initial step forms a carbocation intermediate that is stabilized by the resorcinol ring.[4]

  • Cyclooligomerization: This is a stepwise condensation process where the initial resorcinol-aldehyde adduct reacts with additional resorcinol and acetaldehyde molecules. This chain extension continues until four resorcinol units are linked by methylene bridges, at which point an intramolecular cyclization occurs to form the final tetrameric macrocycle.[6]

Q2: Why is an acid catalyst necessary, and what is its optimal concentration?

A2: The acid catalyst is crucial for activating the aldehyde for electrophilic attack on the resorcinol ring.[7][8] Concentrated hydrochloric acid is a commonly used catalyst.[9] While equimolar amounts relative to the reactants have been used, studies have shown that catalytic amounts can be sufficient and may even be preferable to minimize side reactions.[9] An optimal concentration often cited is around 4 mol% relative to the resorcinol and acetaldehyde.[9] Lewis acids have also been explored as alternative catalysts.[10]

Q3: What is the impact of the solvent system on the reaction?

A3: The solvent plays a critical role in the synthesis, influencing both the reaction rate and the isomeric distribution of the product. Ethanol is a frequently used solvent.[2][11] The polarity of the medium can affect the solubility of intermediates and the final product. For instance, adjusting the ratio of ethanol to water can selectively favor the formation of different stereoisomers, such as the cis-cis (rccc) or trans-trans (rttt) isomers.[9] Solvent-free methods have also been developed as a "green chemistry" alternative, often involving grinding the reactants with a solid acid catalyst like p-toluenesulfonic acid.[1][12]

Q4: What are the typical reaction temperature and duration?

A4: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. A common temperature is around 75°C, often at the reflux temperature of the solvent system.[9][11] The reaction time can vary significantly, from a few hours to 24 hours or more, depending on the specific conditions used.[9][11] Monitoring the reaction progress, for example by observing the precipitation of the product, is crucial to determine the optimal stopping point.

Q5: What are the expected yield and purity of the final product?

A5: Yields can range from moderate (around 40-50%) to nearly quantitative (up to 99%) under optimized conditions.[9][11] The purity of the crude product can be affected by the formation of linear oligomers and other byproducts. The product often precipitates out of the reaction mixture, which aids in its initial isolation.[13] Further purification is typically achieved by washing the precipitate with hot water to remove residual acid and unreacted starting materials, followed by recrystallization from a suitable solvent mixture like methanol/water.[9]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of C-methylcalix[1]resorcinarene.

Problem Potential Causes Recommended Solutions
Low or No Yield 1. Insufficient Catalyst Activity: The acid catalyst may be too dilute or inactive. 2. Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate. 3. Incorrect Stoichiometry: An incorrect molar ratio of resorcinol to acetaldehyde can hinder the formation of the cyclic tetramer. 4. Premature Termination: The reaction may not have been allowed to proceed for a sufficient duration.1. Catalyst Check: Use concentrated hydrochloric acid (e.g., 37%) and ensure the correct molar percentage is added.[11] Consider using a fresh bottle of acid. 2. Temperature Optimization: Maintain a consistent reaction temperature, typically at the reflux of the solvent (around 75-78°C for ethanol).[9] 3. Verify Stoichiometry: Use an equimolar ratio of resorcinol and acetaldehyde.[9] Carefully measure both reagents. 4. Extend Reaction Time: Monitor the reaction for precipitation. If none occurs, consider extending the reaction time, potentially up to 24 hours.[11]
Formation of a Tarry, Insoluble Mass 1. Excessive Catalyst Concentration: Too much acid can promote uncontrolled polymerization and the formation of insoluble byproducts. 2. High Reaction Temperature: Excessively high temperatures can accelerate side reactions. 3. Impure Starting Materials: Impurities in the resorcinol or acetaldehyde can interfere with the desired reaction pathway.1. Reduce Catalyst Amount: Use catalytic amounts of acid (e.g., 4 mol%) instead of stoichiometric quantities.[9] 2. Control Temperature: Use a regulated heating mantle or oil bath to maintain a stable temperature. Avoid localized overheating. 3. Purify Reactants: Use high-purity resorcinol and freshly distilled acetaldehyde if possible.
Product is Difficult to Purify 1. Presence of Linear Oligomers: Incomplete cyclization can lead to the formation of linear oligomeric byproducts that are difficult to separate from the desired macrocycle. 2. Formation of Multiple Stereoisomers: The reaction can produce a mixture of stereoisomers which may co-crystallize or have similar solubilities.[5]1. Optimize Reaction Conditions: Fine-tune the reaction time and temperature to favor cyclization over linear polymerization. Longer reaction times at a moderate temperature can sometimes improve cyclization efficiency. 2. Solvent-Mediated Isomer Selection: Adjusting the solvent polarity, such as the ethanol/water ratio, can selectively precipitate certain isomers.[9] Chromatographic methods like reversed-phase solid-phase extraction (RP-SPE) can be employed for separating conformers.[13]
Inconsistent Results Between Batches 1. Variability in Reagent Quality: The purity of starting materials, especially acetaldehyde which can oxidize or polymerize on storage, can vary. 2. Atmospheric Moisture: The reaction can be sensitive to water content, which can affect catalyst concentration and reaction kinetics. 3. Inconsistent Heating and Stirring: Uneven heating or inefficient stirring can lead to localized temperature gradients and concentration differences, affecting the reaction outcome.1. Standardize Reagents: Use reagents from the same supplier and lot number if possible. Consider purifying or verifying the purity of starting materials before use. 2. Control for Moisture: While some water is often part of the solvent system, it's important to be consistent. Use dry glassware and control the amount of water added. 3. Ensure Uniform Conditions: Use a well-calibrated hot plate with a stirrer and ensure vigorous, consistent stirring throughout the reaction.

Experimental Protocols & Methodologies

Standard Synthesis of C-Methylcalix[1]resorcinarene

This protocol is a generalized procedure based on common literature methods.[9][11]

Materials:

  • Resorcinol (high purity)

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol (98% or absolute)

  • Distilled Water

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.1 mol of resorcinol in 50 mL of ethanol.

  • Add 0.1 mol of acetaldehyde to the solution and stir until homogeneous.

  • Slowly add 4 mol% of concentrated hydrochloric acid to the reaction mixture while stirring.

  • Heat the mixture to reflux (approximately 75°C) and maintain this temperature with continuous stirring. A precipitate should start to form.

  • Continue the reflux for at least 5 hours. The reaction can be extended up to 24 hours to maximize the yield.

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Filter the precipitate using a Buchner funnel.

  • Wash the collected solid with copious amounts of hot water until the washings are neutral to pH paper. This removes the acid catalyst and any water-soluble impurities.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum at 40-50°C to a constant weight.

Purification by Recrystallization
  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol or a methanol/water mixture to dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Reaction Mechanism Overview

The following diagram illustrates the key steps in the acid-catalyzed formation of C-methylcalix[1]resorcinarene.

ReactionMechanismcluster_activationStep 1: Aldehyde Activationcluster_condensationStep 2: Electrophilic Attack & Condensationcluster_cyclizationStep 3: Intramolecular CyclizationAAcetaldehydeActAActivated Acetaldehyde(Electrophile)A->ActAHH+ (Acid Catalyst)H->AProtonationR1ResorcinolActA->R1AttackDimerDimeric IntermediateR1->DimerR2+ Resorcinol+ AcetaldehydeDimer->R2StepwiseCondensationOligoLinear OligomerR2->OligoMacroC-Methylcalix[4]resorcinareneOligo->MacroCyclization

Caption: Acid-catalyzed synthesis of C-methylcalix[1]resorcinarene.

Troubleshooting Workflow

This decision tree provides a logical approach to diagnosing and resolving low yield issues.

TroubleshootingWorkflowStartLow Yield ObservedCheck_ReactantsAre starting materialspure and correctlyproportioned?Start->Check_ReactantsCheck_ConditionsWere reaction temperatureand time optimal?Check_Reactants->Check_ConditionsYesPurify_ReactantsPurify/verify reactants.Ensure 1:1 molar ratio.Check_Reactants->Purify_ReactantsNoCheck_CatalystIs the catalyst activeand at the correctconcentration?Check_Conditions->Check_CatalystYesOptimize_ConditionsAdjust temperature to 75°C.Increase reaction time.Check_Conditions->Optimize_ConditionsNoCheck_PurificationWas product lost duringpurification/workup?Check_Catalyst->Check_PurificationYesOptimize_CatalystUse fresh, concentrated acid.Adjust to ~4 mol%.Check_Catalyst->Optimize_CatalystNoRefine_WorkupOptimize washing andrecrystallization steps.Check_Purification->Refine_WorkupYesSuccessYield ImprovedCheck_Purification->SuccessNoPurify_Reactants->StartRe-runOptimize_Conditions->StartRe-runOptimize_Catalyst->StartRe-runRefine_Workup->StartRe-run

Caption: Decision tree for troubleshooting low product yield.

References

  • Tsvetkova, T., & Yordanov, Y. (2012). Optimization of reaction conditions for synthesis C-tetramethylcalix[1]resorcinarene. Bulgarian Chemical Communications, 44(3), 225-231. Link

  • Nimse, S. B., & Kim, T. (2013). Biological applications of functionalized calixarenes. Accounts of chemical research, 46(11), 2458–2468. Link

  • Gaeta, C., Talotta, C., & Neri, P. (2019). The Hexameric Resorcinarene Capsule as a Brønsted Acid Catalyst for the Synthesis of Bis(heteroaryl)methanes in a Nanoconfined Space. Frontiers in Chemistry, 7, 729. Link

  • Wikipedia contributors. (2023). Resorcinarene. Wikipedia, The Free Encyclopedia. Link

  • Avram, L., & Cohen, Y. (2002). Elucidating the Importance of Hydrochloric Acid as a Cocatalyst for Resorcinarene-Capsule-Catalyzed Reactions. Angewandte Chemie International Edition, 41(19), 3684-3687. Link

  • Sardjono, R. E. (2017). Reaction mechanism of calix[n]resorcinarene formation under acidic condition: A review. Indonesian Journal of Chemistry, 17(3), 499-510. Link

  • Martinez-Cisneros, C. S., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 7(51), 48259–48266. Link

  • Goh, S. P., & D'Arcy, B. (2000). Facile Lewis Acid Catalyzed Synthesis of C4 Symmetric Resorcinarenes. Organic Letters, 2(18), 2749–2751. Link

  • Adisalamun, et al. (2021). A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. Polymers, 13(21), 3794. Link

  • Avram, L., & Cohen, Y. (2002). Elucidating the Importance of Hydrochloric Acid as a Cocatalyst for Resorcinarene-Capsule-Catalyzed Reactions. Angewandte Chemie, 114(19), 3840-3843. Link

  • Abdulrahman, M. (2022). Synthesis of highly functionalised calix[1]resorcinarenes and their application as drug solubilising agents. (Doctoral dissertation, Keele University). Link

  • Juleanti, N., et al. (2021). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. In Proceedings of the 1st International Conference on Science and Technology for an Internet of Things (pp. 1-7). Atlantis Press. Link

  • Jumina, et al. (2017). Synthesis of a Novel Calix[1]resorcinarene-Chitosan Hybrid. Oriental Journal of Chemistry, 33(6), 2843-2851. Link

  • Plachkova-Petrova, M., et al. (2012). Optimization of reaction conditions for synthesis C-tetramethylcalix[1]resorcinarene. ResearchGate. Link

  • Martinez-Cisneros, C. S., et al. (2021). Synthesis of C-tetra(propyl)calix[1]resorcinarene. ResearchGate. Link

  • Plachkova-Petrova, M., et al. (2012). Optimization of reaction conditions for synthesis C-tetramethylcalix[1] resorcinarene. ResearchGate. Link

  • Shaban, A., et al. (2019). Calix[1]resorcinarene macrocycles: Synthesis, thermal behavior and crystalline characterization. Journal of Thermal Analysis and Calorimetry, 137(1), 133-143. Link

  • Various Authors. (n.d.). Optimization of reaction conditions. ResearchGate. Link

  • Bryant, J. M., et al. (2021). A Concise Synthesis of a Methyl Ester 2-Resorcinarene: A Chair-Conformation Macrocycle. Molbank, 2021(2), M1219. Link

  • Reddit Community. (2023). What are some common causes of low reaction yields?. r/Chempros. Link

  • Various Authors. (n.d.). Optimization of Reaction Conditions a. ResearchGate. Link

  • Raston, C. L., & Scott, J. L. (2001). Solvent-free synthesis of calix[1]resorcinarenes. Green Chemistry, 3(6), 313-315. Link

  • Reddit Community. (2018). Synthesis - General tips for improving yield?. r/chemistry. Link

  • The Organic Chemistry Tutor. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis [Video]. YouTube. Link

  • Suwinska, K., et al. (2010). Electronic Supplementary Information. The Royal Society of Chemistry. Link

  • Mancini, P. M., et al. (2008). Solvent effects on chemical processes: New solvents designed on the basis of the molecular-microscopic properties of (molecular solvent + 1,3-dialkylimidazolium) binary mixtures. Journal of Physical Organic Chemistry, 21(2), 87-95. Link

  • Geis-Asteggiante, L., et al. (2012). Effects of temperature and purity of magnesium sulfate during extraction of pesticide residues using the QuEChERS method. Journal of AOAC International, 95(6), 1789-1796. Link

  • Leah4sci. (2023). Synthesis & Multi-Step Reactions Finals Practice [LIVE Recording] Organic Chemistry Review [Video]. YouTube. Link

  • Leah4sci. (2022). Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session [Video]. YouTube. Link

  • Shaban, A., et al. (2019). Calix[1]resorcinarene macrocycles. Journal of Thermal Analysis and Calorimetry, 137(1), 133-143. Link

  • Various Authors. (2015). SYNTHESIS OF CALIXARENE DERIVATIVES. ResearchGate. Link

Technical Support Center: Purification Techniques for C-Methylcalixresorcinarene Isomers

Technical Support Center: Purification Techniques for C-Methylcalix[1]resorcinarene Isomers

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of C-methylcalix[1]resorcinarene isomers. The synthesis of this macrocycle, typically via the acid-catalyzed condensation of resorcinol and acetaldehyde, invariably produces a mixture of stereoisomers (conformers).[2][3] These isomers, primarily the rccc (crown) and rctt (chair) forms, often exhibit frustratingly similar physical properties, rendering their separation a significant bottleneck in research and development.[2][4][5]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design effective purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of C-methylcalix[1]resorcinarene.

Q1: What are the main isomers of C-methylcalix[1]resorcinarene I should expect from my synthesis?

A: The condensation reaction typically yields a mixture of conformers. The most thermodynamically stable and commonly isolated isomer is the crown (rccc) conformer, which is stabilized by a circular array of intramolecular hydrogen bonds among the hydroxyl groups on the upper rim.[6][7][8] The second most prevalent isomer is the chair (rctt) conformer.[4][6] More recent, high-resolution analytical work has also confirmed the presence of other isomers, such as the diamond (rcct) conformer, in reaction mixtures.[1][6][9] The relative ratio of these isomers can be influenced by reaction conditions, particularly the polarity of the solvent medium.[2][10]

Q2: Why is separating these isomers so difficult? They often appear as a single spot on my TLC plate.

A: This is a classic challenge. The difficulty arises from the high structural similarity of the conformers. They possess the same molecular weight and elemental composition and often have very similar polarities and solubilities. Consequently, they frequently co-migrate in thin-layer chromatography (TLC) and can be difficult to resolve with basic column chromatography, leading to the deceptive appearance of a single, pure compound.[6] Recrystallization attempts alone are also frequently insufficient to separate the mixture.[6]

Q3: What is the most effective and reliable strategy for separating C-methylcalix[1]resorcinarene isomers?

A: The most robust and validated strategy involves a two-step chromatographic approach. First, an analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is developed to confirm the presence of multiple isomers and achieve baseline separation.[6][7][11] Second, this analytical method is used to design a preparative separation using Reversed-Phase Solid-Phase Extraction (RP-SPE) with a gradient elution, which has proven to be an efficient and low-cost method for obtaining each isomer with high purity.[1][6][9]

Q4: How can I definitively confirm that my product is a mixture of isomers?

A: While analytical RP-HPLC is excellent for visualizing the mixture, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive diagnostic tool. A pure isomer will exhibit a single, well-defined set of signals for the methyl (CH₃), methine (CH), aromatic (Ar-H), and hydroxyl (OH) protons. A mixture of isomers will show multiple, distinct sets of these signals in the same spectrum. For example, you might observe two or more distinct doublets for the methyl protons or multiple quartets for the methine protons, indicating the presence of different chemical environments for these groups in the different conformers.[6]

Section 2: Purification Strategy Decision Workflow

The following workflow provides a logical pathway for proceeding from a crude synthetic product to purified isomers.

purification_workflowstartCrude Synthetic ProductanalysisAnalyze by ¹H NMR &Analytical RP-HPLCstart->analysisdecisionMixture of Isomers?analysis->decisionpurePure Isomer(Final Product)decision->pure NocrystallizationAttempt FractionalCrystallizationdecision->crystallization Yesdecision_crystSeparation Successful?crystallization->decision_crystdecision_cryst->pure Yesdevelop_hplcDevelop/OptimizeAnalytical RP-HPLC Methoddecision_cryst->develop_hplc Noscale_upTranslate to PreparativeRP-SPE Protocoldevelop_hplc->scale_upseparationPerform RP-SPE Gradient Elutionscale_up->separationfractionsCollect & Analyze Fractions by RP-HPLCseparation->fractionspure_isomersCombine Pure Fractions& Lyophilizefractions->pure_isomers

Caption: Decision workflow for isomer purification.

Section 3: Troubleshooting Guide - Crystallization

Q: My crude product gives a sharp melting point and looks pure by TLC, but the ¹H NMR spectrum clearly shows a mixture of isomers. Why?

  • Causality: This is a common consequence of the isomers having very similar physical properties. They can co-crystallize to form a solid solution or a crystalline material with a consistent, sharp melting point, masking the fact that it is a mixture. As stated previously, TLC often lacks the resolving power to differentiate these conformers.[6]

  • Solution: Trust the spectroscopic data, particularly ¹H NMR. If the NMR shows multiple species, the product is a mixture. Do not rely on melting point or TLC alone for purity assessment of calixresorcinarene isomers. Proceed to a more powerful separation technique like RP-HPLC.[6][7]

Q: I've tried recrystallizing my product from several different solvents (e.g., ethanol, acetonitrile, nitrobenzene), but the isomer ratio in the solid remains unchanged according to NMR analysis. What should I do?

  • Causality: This indicates that the solubilities of the different conformers in your chosen solvents are too similar for fractional crystallization to be effective. This is a very common scenario.[6][12]

  • Solution: Further attempts at crystallization are unlikely to be productive. This is a clear indication that a chromatographic separation is necessary. The recommended next step is to develop an analytical RP-HPLC method to achieve separation, which can then be scaled to a preparative RP-SPE protocol.[1][6][9]

Section 4: Troubleshooting Guide - Chromatographic Methods (HPLC & SPE)

Q: My isomers are co-eluting or poorly resolved on my C18 RP-HPLC column. What parameters can I adjust?

  • Causality: Insufficient resolution is due to a lack of differential interaction between the isomers and the stationary phase under the current conditions.

  • Solutions & Rationale:

    • Modify the Gradient: Make the elution gradient shallower (i.e., decrease the rate of increase of the organic solvent percentage over time). This gives the molecules more time to interact with the stationary phase, enhancing the separation between closely eluting peaks.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation for these specific isomers.

    • Adjust the Additive: A small amount of acid, like 0.05-0.1% trifluoroacetic acid (TFA), is crucial for good peak shape by suppressing the ionization of the phenolic hydroxyl groups.[6][7] Ensure it is present in both aqueous and organic mobile phases.

    • Consider a Different Column: For bulky molecules like calixresorcinarenes, monolithic C18 columns can sometimes offer improved separation efficiency and better resolution compared to traditional packed-particle columns due to their larger pore structure.[9]

Q: How do I effectively translate my analytical RP-HPLC method to a preparative RP-SPE separation?

  • Causality & Principle: The elution order and approximate elution conditions from analytical HPLC can directly inform the preparative SPE protocol. The percentage of organic solvent (%B) at which an isomer elutes from the HPLC column is the key parameter.[1][9]

  • Solution & Workflow:

    • From your analytical chromatogram, note the retention time (t_R) for each isomer peak.

    • Determine the %B at the apex of each peak based on your gradient profile.

    • Prepare a series of elution solvents for the SPE cartridge with %B values that bracket the elution conditions of your target isomers. For example, if your isomers elute at 27%, 38%, and 45% B on the HPLC, you would prepare SPE elution fractions ranging from ~20% B to 50% B in small increments.[1]

    • Load your sample onto a properly conditioned RP-SPE cartridge and elute sequentially with the prepared solvents. Collect each fraction and analyze it by RP-HPLC to determine its purity.

Q: My recovery from the RP-SPE column is very low. What are the likely causes?

  • Causality: Low recovery can be caused by improper column conditioning, sample precipitation, or irreversible adsorption.

  • Solutions:

    • Ensure Proper Column Activation: The SPE cartridge must be fully wetted. A typical procedure is to wash with methanol, then acetonitrile (containing 0.1% TFA), and finally equilibrate with the initial mobile phase (water with 0.1% TFA).[6][7] Failure to do this will result in poor retention and recovery.

    • Check Sample Solubility: The sample should be dissolved in a solvent that is miscible with the initial mobile phase and in which it is fully soluble. A common choice is a 50:50 mixture of acetonitrile and water.[1][6] If the sample precipitates upon loading, it will not be purified effectively.

    • Elute with Stronger Solvent: After collecting your target fractions, perform a final wash of the SPE cartridge with 100% acetonitrile or methanol to ensure all remaining material has been eluted. If a significant amount of product comes off in this wash, it indicates your gradient did not go to a high enough organic percentage.

Section 5: Detailed Experimental Protocols

Protocol 1: Analytical RP-HPLC for Isomer Profiling

This protocol is adapted from validated methods for separating C-methylcalix[1]resorcinarene conformers.[6][7]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chromolith RP-18e (50 x 4.6 mm) or equivalent C18 reversed-phase column.[6]

  • Mobile Phase:

    • Solvent A: 0.05% TFA in Water.

    • Solvent B: 0.05% TFA in Acetonitrile.

  • Gradient Program: See Table 2 for a typical gradient.

  • Flow Rate: 2.0 mL/min.

  • Detection: 210 nm.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the crude C-methylcalix[1]resorcinarene mixture in a 1:1 acetonitrile/water solution.

  • Injection Volume: 10 µL.

  • Analysis: The resulting chromatogram should show resolved peaks for the different isomers present in the mixture.[6]

Protocol 2: Preparative Isomer Separation using RP-SPE

This protocol is designed based on the analytical HPLC results and is adapted from established procedures.[1][6][7]

  • Materials: Supelclean ENVI-18 SPE cartridge (e.g., 5 g bed weight).[6]

  • Elution Solvents: Prepare a series of elution solvents (e.g., 10-20 mL each) with increasing percentages of Solvent B (0.1% TFA in Acetonitrile) in Solvent A (0.1% TFA in Water). The percentages should be guided by the analytical HPLC run (see Section 4, Q2). A typical range might start at 15% B and increase in 2-3% increments up to 50% B.

  • Column Conditioning:

    • Wash the SPE cartridge with 30 mL of methanol.

    • Wash with 30 mL of Solvent B.

    • Equilibrate with 30 mL of Solvent A.

  • Sample Loading: Dissolve ~45 mg of the crude isomer mixture in 1 mL of 1:1 acetonitrile/water and load it onto the conditioned cartridge.[6]

  • Elution and Fraction Collection:

    • Pass each prepared elution solvent through the cartridge, starting with the lowest %B.

    • Collect the eluate from each solvent step as a separate fraction.

  • Analysis and Processing:

    • Analyze each collected fraction using the analytical RP-HPLC method (Protocol 1) to determine its purity.

    • Combine the fractions that contain a single, pure isomer.

    • Lyophilize (freeze-dry) the combined pure fractions to obtain the purified isomer as a solid.[6][7]

Section 6: Data Summary Tables

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for C-Methylcalix[1]resorcinarene Isomers in DMSO-d₆

ProtonsCrown (rccc) Isomer[6][7]Chair (rctt) Isomer[6][7]
CH₃ (d)1.391.15
CH (q)4.454.37
Ar-H (s)6.14, 6.776.08, 6.17, 6.26, 6.79
OH (s)8.538.41, 8.65

Note: Chemical shifts are approximate and can vary slightly based on solvent purity and concentration. The key diagnostic feature is the number of distinct signals, not just their precise location.

Table 2: Example RP-HPLC Gradient Program for Isomer Separation[6][7]

Time (min)% Solvent A% Solvent B
0.0955
1.0955
18.00100
21.00100
21.1955
24.0955

References

  • Ospina, D. A., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. [Link]

  • Ospina, D. A., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. National Institutes of Health. [Link]

  • Jara, P., et al. (2024). Challenges in the Characterization and Purification of (Peptide)n-Calix[1]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. MDPI. [Link]

  • Ospina, D. A., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ResearchGate. [Link]

  • Lachmann, J., & Dallenbach, R. (2002). Separation of Cis- And Trans-Isomers of Thioxanthene and Dibenz[b,e]oxepin Derivatives on Calixarene- And Resorcinarene-Bonded High-Performance Liquid Chromatography Stationary Phases. Journal of Chromatography A. [Link]

  • Atwood, J. L., et al. (2002). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. CrystEngComm. [Link]

  • Gafurov, Z. N., et al. (2018). Synthesis of rccc - and rctt -diastereoisomers of novel triazole-containing calix[1]resorcinols. ResearchGate. [Link]

  • Bowley, N. (2012). Synthetic and Structural Studies of Calix[1]pyrogallolarenes Towards Biological Applications. Nottingham Trent University Institutional Repository. [Link]

  • Reyes, D., et al. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. MDPI. [Link]

  • Prosvirkin, A. V., et al. (2005). Synthesis of rctt, rccc, and rcct Diastereomers of Calix[1]methylresorcinarenes Based on p-Tolualdehyde. ResearchGate. [Link]

  • Swastik Industries. (n.d.). Separation of Resorcinol Catechol - Column Chromatography. Swastik Industries. [Link]

  • Plachkova-Petrova, M., et al. (2012). Optimization of reaction conditions for synthesis C-tetramethylcalix[1]resorcinarene. Bulgarian Chemical Communications. [Link]

  • Plachkova-Petrova, M., et al. (2012). Optimization of reaction conditions for synthesis C-tetramethylcalix[1] resorcinarene. ResearchGate. [Link]

  • chemeurope.com. (n.d.). Resorcinarene. chemeurope.com. [Link]

  • Acevedo-Guevara, L., et al. (2017). Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calix[1]resorcinarene to the Corresponding Tetraalkyl Ether. National Institutes of Health. [Link]

Preventing by-product formation in resorcinarene condensation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing By-Product Formation in Resorcinarene Condensation

Welcome to the technical support center for resorcinarene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the acid-catalyzed condensation of resorcinol and aldehydes. Here, we address common challenges related to by-product formation, offering in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in resorcinarene synthesis and why do they form?

A1: The primary desired product is the cyclic tetramer, but several by-products can form. The most common are:

  • Acyclic (Linear) Oligomers: These are the most prevalent by-products. The condensation reaction is a stepwise electrophilic aromatic substitution. If the reaction is stopped prematurely or if conditions do not favor cyclization, these linear chains of resorcinol and aldehyde units will be the major product.[1]

  • Higher Order Cyclic Oligomers: Although less common, cyclic hexamers or other larger rings can form, particularly when reaction conditions are not tightly controlled.

  • Unreacted Intermediates: Partially formed acyclic oligomers can remain if the reaction does not go to completion.[1]

  • Oxidation Products (Xanthenes): Upon exposure to heat and oxygen, particularly in solvents like DMSO, the resorcinarene macrocycle can undergo ring-opening followed by oxidation to form colored xanthene by-products.[1] This is often the cause of unwanted red or violet coloration in the product mixture.

  • Stereoisomers: The desired cyclic tetramer can form several different stereoisomers (e.g., crown, chair, boat, diamond). While not technically by-products in the same way as oligomers, controlling the stereochemical outcome is a significant challenge. The relative ratios of these conformers are highly dependent on reaction conditions.[2][3]

The formation of these by-products is governed by the kinetics and thermodynamics of the polycondensation process. The acid catalyst protonates the aldehyde, making it a potent electrophile that attacks the electron-rich resorcinol ring. This process can continue linearly or, under the right conditions, the linear tetramer can cyclize to form the desired macrocycle.[4]

Q2: How does the choice of acid catalyst influence by-product formation?

A2: The acid catalyst is crucial and its choice and concentration significantly impact the reaction outcome.[5]

  • Catalyst Type: Both Brønsted acids (like HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (like SnCl₄) are used.[6][7][8] Concentrated hydrochloric acid is the most common catalyst.[9] Brønsted acids work by protonating the aldehyde, increasing its electrophilicity.[5] Certain Lewis acids have been shown to selectively catalyze the formation of specific stereoisomers in high yield.[8]

  • Catalyst Concentration: Using stoichiometric amounts of strong acids can sometimes lead to degradation or increased formation of linear polymers. It has been demonstrated that catalytic amounts of mineral acid can be sufficient to produce the desired cyclic products under optimized conditions.[9][10] The pH of the solution directly affects the rate of the condensation steps.[5]

Q3: Can reaction temperature and time be optimized to prevent by-products?

A3: Absolutely. Temperature and reaction time are critical parameters to control.

  • Temperature: The condensation is typically performed at elevated temperatures, often around 75-80°C, to drive the reaction forward.[9][11] However, excessively high temperatures can promote side reactions and degradation. Conversely, lower temperatures may slow the reaction significantly, potentially favoring the formation of linear oligomers if the reaction is not allowed to proceed long enough for cyclization to occur.[12]

  • Reaction Time: Sufficient time must be allowed for the equilibrium to favor the thermodynamically stable cyclic tetramer. Quenching the reaction too early will result in a mixture rich in acyclic intermediates.[1] Typical reaction times are in the range of 1 to 6 hours.[9][11][13] Monitoring the reaction (e.g., by TLC or HPLC) is recommended to determine the optimal endpoint.

Q4: What is the role of the solvent in controlling the reaction?

A4: The solvent system plays a key role in both reactant solubility and reaction selectivity.

  • Polarity: Ethanol or ethanol/water mixtures are very common solvents for this reaction.[11][14] The polarity of the medium can influence the reaction pathway. Studies have shown that increasing the polarity of the reaction medium (a higher water-to-ethanol ratio) can lead to an increase in cyclization, yielding predominantly the desired calix[5]resorcinarene products.[9][10]

  • Solvent-Free Conditions: For a greener approach, solvent-free synthesis has been developed where resorcinol, an aldehyde, and an acid catalyst (like p-toluenesulfonic acid) are ground together. This method can produce a high yield of the desired product after simple washing.[6][7]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during resorcinarene synthesis.

Problem 1: Low Yield & Predominance of a Sticky, Insoluble Precipitate
  • Likely Cause: This is a classic sign of the formation of linear oligomers or polymers. The reaction has not proceeded efficiently to the cyclization step, or the conditions favor polymerization over cyclization.

  • Solution Workflow:

    • Verify Stoichiometry: Ensure an accurate 1:1 molar ratio of resorcinol to aldehyde. An excess of either reactant can disrupt the stepwise condensation required for cyclization.

    • Optimize Catalyst Concentration: If using a high concentration of acid, try reducing it to catalytic amounts (e.g., 4 mol%).[9] This can slow down the initial condensation steps, allowing for more controlled growth towards the cyclic tetramer.

    • Increase Reaction Time/Temperature: The formation of the cyclic product is often under thermodynamic control. Increasing the reaction time or modestly increasing the temperature (e.g., to reflux at ~75°C) can help drive the equilibrium from acyclic intermediates to the more stable cyclic product.[11]

    • Adjust Solvent Polarity: Increase the proportion of water in your ethanol/water solvent mixture. Higher polarity has been shown to favor oligocyclization.[9]

Problem 2: Final Product has a Pink, Red, or Violet Discoloration
  • Likely Cause: This coloration is typically due to the formation of xanthene by-products.[1] This occurs when the resorcinarene ring opens under acidic conditions and is subsequently oxidized. This can be exacerbated by prolonged heating in the presence of air, especially in certain solvents.

  • Solution Workflow:

    • Perform Reaction Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.

    • Avoid Certain Solvents at High Temperatures: If possible, avoid using DMSO at high temperatures, as it can promote acid formation and oxidation.[1] If DMSO is necessary for solubility, ensure the system is deoxygenated.

    • Purification: These colored impurities can often be removed by recrystallization. A common method is to recrystallize the crude product from a methanol/water solution.[9]

Problem 3: Product is a Mixture of Multiple Stereoisomers
  • Likely Cause: The condensation reaction can kinetically or thermodynamically favor different stereoisomers (crown, chair, etc.) depending on the aldehyde, catalyst, and temperature used.[3]

  • Solution Workflow:

    • Catalyst Selection: For specific isomers, consider specialized catalyst systems. For instance, Brønsted acid catalysis in acetic acid has been used to selectively form the rctt chair stereoisomer.[15] Lewis acids like SnCl₄ have been reported to selectively yield the rccc conformer.[8]

    • Temperature Control: Isomer distribution can be temperature-dependent. Running the reaction at a specific, consistent temperature (e.g., 80°C) can favor the thermodynamically most stable isomer.[15]

    • Purification: If a mixture is unavoidable, separation is necessary. Advanced techniques like reversed-phase solid-phase extraction (RP-SPE) or semi-preparative HPLC can be used to isolate specific conformers.[2][16]

Visualizing Reaction Pathways

The following diagram illustrates the central challenge in resorcinarene synthesis: directing the reaction toward the desired cyclic tetramer while avoiding the kinetic trap of linear polymer formation.

G cluster_start Reactants cluster_path Reaction Pathways cluster_end Products A Resorcinol + Aldehyde C Electrophilic Aromatic Substitution A->C B Acid Catalyst (H+) B->C D Linear Dimer C->D E Linear Trimer D->E F Linear Tetramer E->F G Further Polymerization (Undesired By-product) F->G Uncontrolled Conditions H Intramolecular Cyclization (Desired Pathway) F->H Optimized Conditions J Linear Oligomers/Polymers G->J I Resorcin[4]arene (Cyclic Tetramer) H->I

Caption: Reaction pathways in resorcinarene condensation.

Protocols & Data

Table 1: Influence of Key Parameters on Product Outcome
ParameterConditionLikely OutcomeRationale
Catalyst High Conc. Mineral AcidIncreased linear polymersFast, uncontrolled condensation.
Catalytic Mineral AcidHigher yield of cyclic productSlower, more controlled reaction favoring cyclization.[9]
Lewis Acid (e.g., SnCl₄)High stereoselectivity (e.g., rccc)Template effect of the catalyst can favor a specific geometry.[8]
Solvent Low Polarity (e.g., pure EtOH)Slower reaction, potential for oligomersReduced rate of hydrolysis and condensation steps.[9]
High Polarity (e.g., EtOH/H₂O)Favors cyclizationIncreased polarity promotes the formation of cyclic products.[9][10]
Temperature Too Low (< 60°C)Incomplete reaction, acyclic intermediatesInsufficient energy to overcome activation barrier for cyclization.
Optimal (~75°C)Good yield of cyclic productBalances reaction rate and selectivity.[9][11]
Too High (> 100°C)Degradation, colored by-productsPromotes side reactions and oxidation.[1]
Protocol: Optimized Synthesis of C-Alkylresorcin[5]arene

This protocol is adapted from established methods to maximize the yield of the cyclic tetramer.[9][11]

  • Reactant Preparation: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve resorcinol (0.10 mol) and the desired aliphatic aldehyde (0.10 mol) in a 1:1 mixture of ethanol and deionized water (40 mL total). Stir until a homogeneous solution is formed.

  • Catalyst Addition: To the stirred solution, carefully add concentrated hydrochloric acid (10 mL). Alternative for higher purity: Use 4 mol% HCl relative to the resorcinol.[9]

  • Reaction: Heat the reaction mixture to 75°C and maintain vigorous stirring. A precipitate should begin to form. Allow the reaction to proceed for at least 1 hour. For challenging aldehydes, this time may be extended to 4-6 hours.

  • Isolation: After the reaction period, cool the mixture in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual acid and unreacted starting materials.

  • Purification (Recrystallization): Transfer the crude solid to a fresh flask and recrystallize from a methanol/water (v/v = 50/50) solution.[9] Filter the purified crystals and dry under reduced pressure at 60°C for 48 hours.

  • Characterization: Analyze the final product using ¹H NMR to confirm the structure and assess isomeric purity, and use techniques like HPLC or GPC to confirm the absence of oligomeric by-products.[2][9]

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and solving common issues in resorcinarene synthesis.

G cluster_yield Low Yield / Polymer cluster_color Discoloration (Oxidation) cluster_isomers Isomer Mixture start Start Synthesis problem Problem Encountered? start->problem check_stoich 1. Check Stoichiometry (1:1 Resorcinol:Aldehyde) problem->check_stoich Low Yield inert_atm 1. Use Inert Atmosphere (N2 or Ar) problem->inert_atm Discoloration spec_cat 1. Use Selective Catalyst (e.g., Lewis Acid) problem->spec_cat Isomer Mixture opt_cat 2. Optimize Catalyst (Try catalytic amount) check_stoich->opt_cat inc_time 3. Increase Time/Temp (Drive to equilibrium) opt_cat->inc_time end_node Pure Product Obtained inc_time->end_node recrys 2. Recrystallize Product inert_atm->recrys recrys->end_node purify 2. Purify via RP-SPE/HPLC spec_cat->purify purify->end_node

Sources

Technical Support Center: C-Methylcalixresorcinarene Synthesis

Technical Support Center: C-Methylcalix[1]resorcinarene Synthesis

Welcome to the technical support center for C-methylcalix[1]resorcinarene synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this classic macrocycle synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for higher yields and purity.

Overview of the Synthesis

The synthesis of C-methylcalix[1]resorcinarene is a classic example of an acid-catalyzed electrophilic aromatic substitution followed by a cyclization cascade. The reaction involves the condensation of four resorcinol molecules with four acetaldehyde molecules to form the characteristic cyclic tetramer.

While seemingly straightforward, the reaction's success is highly sensitive to several parameters. The primary challenges often revolve around controlling the formation of linear oligomers, managing the precipitation of the product, and dealing with the mixture of stereoisomers that can form.[2][3] The most stable and commonly sought-after isomer is the rccc or "crown" conformation, which is stabilized by a circular array of hydrogen bonds.[1][4]

Reaction Mechanism Overview

The process begins with the protonation of acetaldehyde by the acid catalyst, forming a reactive carbocation. This electrophile then attacks the electron-rich resorcinol ring, leading to the formation of a diarylmethane unit. This process repeats, creating linear oligomers that eventually cyclize to form the final macrocycle.

cluster_0Step 1: Electrophile Formationcluster_1Step 2: Electrophilic Aromatic Substitutioncluster_2Step 3: Oligomerization & CyclizationAcetaldehydeAcetaldehydeCarbocationReactive CarbocationAcetaldehyde->CarbocationProtonationResorcinolResorcinolH_plusH+ (Catalyst)DimerDimer FormationResorcinol->DimerLinear_OligomerLinear OligomersCarbocation_refCarbocationCalixareneC-Methylcalix[4]resorcinareneLinear_Oligomer->CalixareneIntramolecularCyclizationDimer_refDimer

Caption: Simplified reaction pathway for C-methylcalix[1]resorcinarene synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned into a solid, un-stirrable mass shortly after heating. Is this normal?

A: Yes, this is very common. The C-methylcalix[1]resorcinarene product is often poorly soluble in the reaction medium (typically ethanol/water). As the reaction proceeds, the product precipitates, often forming a thick slurry or a solid mass. While it may seem problematic, it is a strong indication that the reaction is working. Ensure you are using a robust mechanical stirrer if possible. If not, intermittent manual stirring can help, but the reaction often proceeds to a reasonable yield even without vigorous stirring once the precipitate forms.

Q2: What is the expected yield for this synthesis?

A: Yields can vary widely based on the exact conditions. A yield of the desired crown conformer around 30-40% is considered reasonable for a standard, unoptimized procedure.[2] Total yields of the mixed isomer product can be higher, sometimes reported in the range of 40-70%.[5][6] Factors like catalyst concentration, temperature, and reaction time significantly impact the final yield.

Q3: The final product is pink/brown instead of white. Is it impure?

A: While the highly pure crown isomer is typically a white or off-white solid, pink, cream, or light brown colors are very common and do not necessarily indicate significant impurity.[2][5] This coloration is often attributed to trace amounts of oxidized phenolic species or other minor byproducts. Thorough washing with water and/or an ethanol/water mixture to remove the acid catalyst is the most critical first purification step.

Q4: My ¹H NMR spectrum shows more peaks than expected. Why?

A: This is the most common characterization challenge and is almost always due to the presence of multiple stereoisomers or conformers.[2] The synthesis can produce various conformers, such as the desired crown, but also chair, boat, and diamond forms.[4] Each conformer will have a unique set of signals in the NMR spectrum, leading to a complex, overlapping result.[2] Isolating a single conformer often requires advanced purification techniques beyond simple precipitation.[4][7]

Troubleshooting Guide

Problem: Low or No Product Precipitation

Q: I've refluxed for several hours, but no precipitate has formed. What went wrong?

A: This issue typically points to a problem with one of the core reaction components or conditions.

  • Causality: The acid-catalyzed condensation requires a sufficient concentration of protons to activate the acetaldehyde and drive the electrophilic substitution. If the catalyst is too dilute or inactive, the reaction rate will be negligible.

  • Troubleshooting Steps:

    • Verify Catalyst Concentration: Ensure you used concentrated hydrochloric acid (typically 37%). Using dilute HCl will not be effective. The amount of acid is also critical; many procedures use a significant volume, sometimes in a 1:1 ratio with the solvent.[4]

    • Check Reagent Quality: Verify the purity of your resorcinol and acetaldehyde. Old or improperly stored acetaldehyde can oxidize or polymerize, reducing its reactivity.

    • Increase Reaction Time: While precipitation can be rapid, some conditions may require longer reaction times. Consider extending the reflux period to 8, 12, or even 24 hours.[5][7]

    • Induce Precipitation: After the reflux period, ensure the mixture is cooled thoroughly, preferably in an ice bath, as solubility decreases significantly at lower temperatures.[4] Adding cold water can also help induce precipitation by changing the solvent polarity.[5]

StartLow / No PrecipitateCheckCatalystIs HCl concentrated (37%)?Is the volume correct?Start->CheckCatalystCheckTimeWas reflux time adequate?(e.g., >4 hours)CheckCatalyst->CheckTimeYesFixCatalystAction: Use correct concentration/volume of HCl and restart.CheckCatalyst->FixCatalystNoCheckCoolingWas mixture cooled in an ice bath?CheckTime->CheckCoolingYesFixTimeAction: Extend reflux time(e.g., to 8-24 hours).CheckTime->FixTimeNoSuccessPrecipitate FormsCheckCooling->SuccessYesFixCoolingAction: Cool in ice bath for >1 hr.Consider adding cold water.CheckCooling->FixCoolingNo

Caption: Troubleshooting decision tree for lack of product precipitation.

Problem: Product is a Gummy or Oily Solid

Q: My product precipitated not as a powder, but as a sticky, oily solid that is difficult to filter. What should I do?

A: This is often a sign of incomplete reaction or the presence of significant amounts of linear oligomers alongside the desired cyclic product.

  • Causality: The final cyclization step is in equilibrium with the formation of linear oligomers. If the reaction is stopped prematurely or conditions do not favor cyclization, these lower molecular weight, less-ordered oligomers can contaminate the product, making it gummy.

  • Troubleshooting Steps:

    • Extend Reaction Time/Temperature: The most effective solution is often to ensure the reaction has gone to completion. If possible, return the mixture to reflux for several more hours to encourage the conversion of oligomers into the cyclic tetramer.

    • Trituration: After initial filtration (if possible), try triturating the gummy solid with a non-solvent or a poor solvent in which the impurities might be more soluble. Start with cold water. If that fails, try a cold ethanol/water mixture. This mechanical grinding and washing can often break down the oil and produce a filterable powder.

    • Solvent Polarity Adjustment: The polarity of the reaction medium can influence the outcome. Some protocols favor a higher concentration of ethanol, while others use aqueous ethanol. Adjusting the ethanol/water ratio can sometimes promote the precipitation of the desired crystalline product over amorphous oligomers.[7][8]

Experimental Protocol & Data

Standard Synthesis Protocol (Adapted from Högberg et al.)

This protocol is a common starting point for the synthesis.[4]

Materials:

  • Resorcinol (1.0 eq)

  • Acetaldehyde (1.0 eq)

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve resorcinol in ethanol (e.g., ~5-10 mL per gram of resorcinol).

  • Reagent Addition: To this solution, add acetaldehyde. Then, carefully and slowly add the concentrated hydrochloric acid. The order of addition can be critical; often, the acid is added to the mixture of resorcinol and acetaldehyde.[5][7]

  • Reaction: Heat the mixture to reflux (typically 75-80°C) with constant stirring. A precipitate should begin to form, and the mixture may become very thick.[4] Continue refluxing for at least 4-8 hours.

  • Isolation: After the reflux period, cool the reaction flask to room temperature and then place it in an ice bath for at least 1 hour to maximize precipitation.

  • Washing: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of deionized water until the washings are neutral to pH paper. This step is crucial to remove all traces of the HCl catalyst. A final wash with a cold 1:1 ethanol/water mixture can also be performed.[5][9]

  • Drying: Dry the fine, pale solid under vacuum at a moderate temperature (e.g., 40-60°C) to a constant weight. The melting point should be very high, typically decomposing above 300°C.

Impact of Reaction Parameters on Yield and Isomer Distribution

The choice of catalyst and solvent system can significantly influence the reaction outcome. While HCl in ethanol/water is traditional, other systems have been explored to improve yields or simplify the process.

ParameterCondition 1Outcome 1Condition 2Outcome 2Rationale & Reference
Catalyst Conc. HCl (equimolar)Standard method, often produces isomer mixtures.p-Toluenesulfonic acid (p-TsOH) (catalytic)Enables solvent-free conditions, potentially greener synthesis.[10]Strong Brønsted acids are required. p-TsOH is a solid, allowing for easier handling in solvent-free preparations.
Solvent Ethanol/WaterGood for precipitating the product, but solubility is low. Polarity can be tuned.Solvent-Free (neat)Reduces solvent waste and can decrease reaction times.[1]In solvent-free conditions, reactants are in high concentration, accelerating the reaction. May favor certain conformers.[1]
Temperature Reflux (~75°C)Standard condition to provide activation energy.Room TemperaturePossible with highly active catalysts or solvent-free grinding.Lower temperatures can slow the reaction but may offer better selectivity for a specific isomer by favoring the thermodynamically stable product.

Workflow & Characterization

cluster_synthesisSynthesiscluster_isolationIsolation & Purificationcluster_characterizationCharacterizationMix1. Mix Resorcinol,Acetaldehyde, EthanolAdd_HCl2. Add Conc. HCl CatalystMix->Add_HClReflux3. Heat to Reflux(4-8 hours)Add_HCl->RefluxCool4. Cool in Ice BathReflux->CoolFilter5. Vacuum FilterCool->FilterWash6. Wash with H2O(until neutral pH)Filter->WashDry7. Dry Under VacuumWash->DryProductFinal ProductDry->ProductNMR¹H NMR Spectroscopy(Check for isomer mixture)Product->NMRMPMelting Point(Expect >300 °C)Product->MP

Caption: Standard experimental workflow for synthesis and characterization.

References

  • Mora, J. R., et al. (2022). "Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction." ACS Omega. Available at: [Link]

  • Mora, J. R., et al. (2022). "Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction." National Institutes of Health (NIH). Available at: [Link]

  • Miloshev, St., et al. (2012). "Optimization of reaction conditions for synthesis C-tetramethylcalix[1]resorcinarene." Bulgarian Chemical Communications. Available at: [Link]

  • (2021). "Solvent-free synthesis of calix[1]resorcinarenes | Request PDF." ResearchGate. Available at: [Link]

  • Atwood, J. L., & Raston, C. L. (2001). "Solvent-free synthesis of calix[1]resorcinarenes." Green Chemistry. Available at: [Link]

  • Jumina, J., et al. (2022). "Synthesis reaction of calix[1]resorcinarene from resorcinol with various aldehydes." ResearchGate. Available at: [Link]

  • Atwood, J. L., & Raston, C. L. (2001). "Solvent-free synthesis of calix[1]resorcinarenes." Flinders University Research. Available at: [Link]

  • Plachkova-Petrova, M., et al. (2012). "Optimization of reaction conditions for synthesis C-tetramethylcalix[1] resorcinarene | Request PDF." ResearchGate. Available at: [Link]

  • Jumina, J., et al. (2021). "Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds." Atlantis Press. Available at: [Link]

  • Al-Hujran, T. (2016). "Synthesis of highly functionalised calix[1]resorcinarenes and their application as drug solubilising agents." ResearchGate. Available at: [Link]

  • Jumina, J., et al. (2023). "Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds." Atlantis Press. Available at: [Link]

  • Jumina, J., et al. (2017). "Synthesis of a Novel Calix[1]resorcinarene-Chitosan Hybrid." Oriental Journal of Chemistry. Available at: [Link]

  • Budiana, I. G. M. N., et al. (2021). "Synthesis and In Vitro Evaluation of C-methylcalix[1]resorcinaryl octacinnamate and C-methylcalix[1]resorcinaryl octabenzoate as the Sunscreen." ResearchGate. Available at: [Link]

  • Martínez-Rico, C., et al. (2023). "Synthesis of C-tetra(aryl)resorcin[1]arenes using various types of catalysts under solvent free conditions: a comparative study." ResearchGate. Available at: [Link]

  • Mora, J. R., et al. (2021). "Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene." MDPI. Available at: [Link]

  • MacGillivray, L. R., & Atwood, J. L. (2000). "The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework." CrystEngComm. Available at: [Link]

Technical Support Center: Functionalization of C-Methylcalixresorcinarene

Technical Support Center: Functionalization of C-Methylcalix[1]resorcinarene

Welcome to the technical support center for C-Methylcalix[1]resorcinarene functionalization. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile macrocycle in their work. C-Methylcalix[1]resorcinarenes are foundational scaffolds in supramolecular chemistry, prized for their well-defined cavities and multiple functionalization points. However, harnessing their full potential requires navigating a unique set of synthetic challenges.[2][3]

This document moves beyond simple protocols to explain the why behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Section 1: Core Challenges in C-Methylcalixresorcinarene Chemistry

Understanding the inherent structural and chemical properties of C-methylcalix[1]resorcinarene is the first step to successful functionalization. The primary hurdles can be categorized as follows:

  • Regioselectivity: The molecule possesses eight phenolic hydroxyl groups on its "upper rim." Achieving selective functionalization—whether you aim for mono-, di-, tri-, or tetra-substitution—is a significant challenge.[2] Without precise control, reactions often yield complex mixtures of products that are difficult to separate.[4] The preference for a reaction to occur at one position over another is known as regioselectivity.[5][6]

  • Steric Hindrance: The bulky methyl groups at the "lower rim" and the overall cage-like structure can physically block reagents from accessing the reactive hydroxyl sites, slowing down reactions or preventing them altogether.[2][4]

  • Solubility Mismatch: The starting calixresorcinarene is typically soluble in polar aprotic solvents (e.g., DMSO, DMF). However, as the polar hydroxyl groups are replaced with nonpolar functionalities (like long alkyl chains), the product's solubility can change dramatically, often leading to precipitation mid-reaction or complications during workup and purification.

  • Conformational Rigidity & Isomerism: The parent macrocycle exists in a stable, rigid "cone" or "chair" conformation, held in place by a strong network of intramolecular hydrogen bonds.[7] While this pre-organized structure is useful for host-guest chemistry, it can also influence the accessibility of reactive sites. Functionalization can permanently "lock" a specific conformation, but poorly controlled reactions might yield a mixture of conformational isomers.[8]

  • Purification & Characterization Complexity: The similarity in properties between partially substituted products and the starting material makes chromatographic separation a non-trivial task.[4] Furthermore, confirming the exact substitution pattern and conformational geometry requires advanced analytical techniques, primarily 2D NMR spectroscopy.[8]

Section 2: Troubleshooting Guide & Experimental Protocols

This section addresses common problems in a practical Q&A format, providing both diagnostic advice and actionable solutions.

Q1: My etherification/alkylation reaction has a very low yield or fails to proceed. What's going wrong?

Common Causes & Solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl groups have a pKa that requires a sufficiently strong base for complete deprotonation to the reactive phenoxide.

    • Troubleshooting: Ensure your base is strong enough and used in sufficient excess. For a standard Williamson ether synthesis, sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or DMSO are common choices.[7] Weak bases like triethylamine (TEA) are often insufficient.

    • Pro-Tip: The reaction is often sensitive to trace amounts of water, which will consume the base. Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Poor Reagent Solubility: Your alkylating agent (e.g., an alkyl halide) may not be sufficiently soluble in the chosen reaction solvent, limiting its effective concentration.

    • Troubleshooting: Select a solvent that can dissolve both the calixarene salt and the electrophile. If a single solvent is not effective, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be used to shuttle the alkylating agent into the reactive phase.

  • Steric Hindrance from the Electrophile: A bulky alkyl halide will react much slower than a simple one like methyl iodide due to steric clash with the calixarene framework.

    • Troubleshooting: If possible, use a less hindered electrophile. Alternatively, increase the reaction temperature and time significantly. Be aware that harsh conditions can lead to side reactions or degradation.[2]

Workflow Diagram: Troubleshooting Low Etherification Yield

GstartLow Yield in Etherificationq1Is the base strong enough?(e.g., NaH, K2CO3)start->q1a1_yesYesq1->a1_yes  OKa1_noNo/Unsureq1->a1_no  Problemq2Are all reagents soluble?a1_yes->q2sol1Switch to a stronger base(e.g., NaH in DMF).Ensure stoichiometric excess.a1_no->sol1  Solutionend_nodeRe-run Optimized Reactionsol1->end_nodea2_yesYesq2->a2_yes  OKa2_noNoq2->a2_no  Problemq3Is the electrophile bulky?a2_yes->q3sol2Change solvent or add aPhase-Transfer Catalyst (PTC)like TBAB.a2_no->sol2  Solutionsol2->end_nodea3_yesYesq3->a3_yes  Problema3_noNoq3->a3_no  OK(Re-evaluate other params)sol3Increase reaction time/temperature.Consider a less hindered electrophile.a3_yes->sol3  Solutiona3_no->end_nodesol3->end_node

Caption: Troubleshooting workflow for low-yield etherification reactions.

Q2: My reaction produces an inseparable mixture of mono-, di-, and tri-substituted products. How can I improve regioselectivity?

Common Causes & Solutions:

  • Incorrect Stoichiometry: Adding a large excess of the electrophile will inevitably lead to over-functionalization, resulting in a mixture of products.[4]

    • Troubleshooting: Carefully control the stoichiometry. For tetra-substitution, use a slight excess of the reagent (e.g., 4.5-5 equivalents). For mono- or di-substitution, this is much harder. A better approach is to use a large excess of the calixarene relative to the electrophile to favor mono-substitution, but this is often impractical.

    • Pro-Tip: A stepwise approach is often more effective. Synthesize a tetra-substituted derivative and then selectively cleave some of the groups, or use protecting groups on some hydroxyls before proceeding with functionalization.

  • Reaction Conditions are too Harsh: High temperatures can provide enough energy to overcome the activation barriers for multiple substitutions, reducing selectivity.

    • Troubleshooting: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature and monitor progress by Thin Layer Chromatography (TLC) before deciding to heat.

Table 1: Controlling Stoichiometry for Desired Substitution

Target ProductMolar Ratio (Calixarene:Base:Electrophile)Recommended ConditionsExpected Outcome
Tetra-substituted 1 : >8 : >4K2CO3, DMF, 60-80 °CPredominantly the tetra-product, easier to purify.
Mono-substituted 1 : 1 : 1 (or less)NaH, THF, 0 °C to RTOften yields a mix. Requires careful monitoring and difficult purification.
Di-substituted 1 : 2 : 2NaH, THF, 0 °C to RTVery challenging. Will likely produce a statistical mixture of products.
Q3: My product crashed out of the reaction as an insoluble solid or oil. What should I do?

Common Causes & Solutions:

  • Solubility Inversion: As the polar -OH groups are converted to non-polar ethers or esters, the product becomes insoluble in the polar reaction solvent (e.g., DMF).

    • Troubleshooting: Choose a solvent with intermediate polarity that can accommodate both the starting material and the expected product. Dioxane or THF can be good alternatives.

    • Pro-Tip: If precipitation is unavoidable, ensure vigorous stirring to keep the solid suspended and prevent it from forming a solid mass, which would halt the reaction. The reaction may still proceed in a heterogeneous state, albeit more slowly.

Q4: The NMR spectrum of my product is very complex and I can't confirm its structure or conformation. How can I be sure I made the right molecule?

Common Causes & Solutions:

  • Presence of a Mixture: The complexity may arise from a mixture of products (different degrees of substitution) or conformational isomers.

    • Troubleshooting: Attempt further purification. If the mixture is inseparable, advanced NMR techniques are required.

  • Interpreting the Spectrum: A pure, single conformer of a functionalized calixresorcinarene can still have a complex spectrum.

    • Analytical Protocol:

      • ¹H NMR: Look for characteristic signals. For the C-methylcalix[1]resorcinarene core, the bridging methine protons (-CH-) are diagnostic.[9] In the cone conformation, these often appear as distinct doublets due to their different chemical environments.[1]

      • ¹³C NMR: Confirms the number of unique carbon environments, which can help determine the symmetry and substitution pattern of the product.[9]

      • 2D NMR (COSY & HSQC): These experiments confirm connectivity. A COSY (Correlation Spectroscopy) spectrum shows which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with the carbon it is directly attached to.[8]

      • 2D NMR (NOESY/ROESY): These are essential for determining conformation.[8] They show which protons are close to each other in space, even if they aren't bonded. For a cone conformer, you would expect to see correlations between protons on adjacent aromatic rings.[8]

      • Mass Spectrometry: Confirms the molecular weight of your product, verifying that the desired number of functional groups has been added.

Diagram: Analytical Workflow for Structure Confirmation

GstartPurified ProductmsMass Spectrometry(Confirm Mass)start->msnmr1h¹H NMR(Check Complexity)start->nmr1hnmr1h_simpleSimple Spectrum?nmr1h->nmr1h_simplenmr2d_confirmCOSY & HSQC(Confirm Connectivity)nmr1h_simple->nmr2d_confirm  YesrepurifyComplex Spectrum:Mixture Suspected.Re-purify.nmr1h_simple->repurify  Nonmr2d_confoNOESY / ROESY(Determine Conformation)nmr2d_confirm->nmr2d_confofinalStructure & ConformationConfirmednmr2d_confo->final

Caption: Workflow for the structural and conformational analysis of functionalized calixresorcinarenes.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best general-purpose solvent for calixresorcinarene functionalization?

    • There is no single "best" solvent. The choice depends on the specific reaction. DMF is excellent for reactions involving ionic intermediates due to its high polarity but can be difficult to remove. THF and Dioxane are good alternatives with lower boiling points. For the initial synthesis of the calixresorcinarene macrocycle itself, ethanol with an acid catalyst is standard.[10]

  • FAQ 2: Can I perform functionalization at the ortho C-H position of the resorcinol rings instead of the hydroxyl groups?

    • Yes, direct C-H functionalization is possible but significantly more challenging than O-functionalization.[2] It often requires transition-metal catalysis (e.g., Palladium, Manganese) and directing groups to achieve selectivity.[11][12] Yields are often lower, and reaction conditions are more specialized.[2]

  • FAQ 3: How do I remove the DMF solvent completely from my final product?

    • DMF has a high boiling point (153 °C) and is difficult to remove under a standard rotary evaporator. The most effective method is to dilute the reaction mixture with a large volume of water and extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane. The product, now in the organic layer, can be washed several times with brine (saturated NaCl solution) to pull the residual DMF into the aqueous phase.

  • FAQ 4: My purified product is a white powder, but the literature reports it as crystalline. Why?

    • The parent C-methylcalix[1]resorcinarene is highly crystalline due to its extensive intermolecular hydrogen bonding network.[9] When you functionalize the hydroxyl groups, you disrupt this network. The resulting derivative may be amorphous or semi-crystalline, which is perfectly normal.[9] Obtaining single crystals for X-ray diffraction often requires extensive screening of crystallization conditions.

References

  • Garay-Salgado, E., et al. (2022). Challenges in the Characterization and Purification of (Peptide)n-Calix[1]Resorcinarene Conjugates. MDPI. Available at: [Link]

  • Wheeler, S. E., et al. (2021). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. ChemRxiv. Available at: [Link]

  • Costin, A. (2016). Investigation of Resorcin[1]arenes Upper Rim Functionalization. CORE. Available at: [Link]

  • Höpfl, H., et al. (2018). Functionalized Calix[1]Nanocones. PMC - NIH. Available at: [Link]

  • Mouradzadegun, A., et al. (2014). Supplementary Material: Synthesis of the 3D-network polymer supported Bronsted acid ionic liquid based on calix[1]resorcinarene. The Royal Society of Chemistry. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2023). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. MDPI. Available at: [Link]

  • Chawla, H. M., & Goel, N. (2011). Synthesis and applications of chromogenic calix[1]resorcinarene derivatives. Research Journal of Chemistry and Environment. Available at: [Link]

  • Eddaif, L., et al. (2019). Calix[1]resorcinarene macrocycles. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Wikipedia. (n.d.). Regioselectivity. Wikipedia. Available at: [Link]

  • Jumina, et al. (2022). Reaction mechanism of calix[n]resorcinarene formation under acidic conditions. ResearchGate. Available at: [Link]

  • Sharma, S. K., & Kumar, V. (2009). Design and synthesis of Calixarene. ResearchGate. Available at: [Link]

  • McMahon, G., et al. (2003). Important calixarene derivatives - their synthesis and applications. Semantic Scholar. Available at: [Link]

  • Steed, J. W. (n.d.). Calixarenes. DAV University. Available at: [Link]

  • McMahon, G., et al. (2003). Important Calixarene Derivatives: Their Synthesis and Applications. ResearchGate. Available at: [Link]

  • Steed, J. W. (2002). Calixarenes. ResearchGate. Available at: [Link]

  • Hudson, J. L., et al. (2004). Purification of HiPCO Carbon Nanotubes via Organic Functionalization. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Purechemistry. (2023). Regioselectivity and chemoselectivity of aliphatic addition reactions. Purechemistry. Available at: [Link]

  • Mohanty, S. R., et al. (2022). Overcoming the Challenges toward Selective C(6)–H Functionalization of 2-Pyridone with Maleimide through Mn(I)-Catalyst. ResearchGate. Available at: [Link]

  • Prakash Raja. (2021). Chemo Selectivity // Regio Selectivity // Stereo Selectivity // Stereo Specific. YouTube. Available at: [Link]

  • Ye, Z., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. Available at: [Link]

  • 3D chemistry. (2021). Regioselectivity in retrosynthesis | regioselective reaction. YouTube. Available at: [Link]

  • dos Santos, A. F., et al. (2007). Optimization of reaction conditions for synthesis C-tetramethylcalix[1] resorcinarene. ResearchGate. Available at: [Link]

  • McMahon, G., et al. (2003). Important Calixarene Derivatives—Their Synthesis and Applications. Scirp.org. Available at: [Link]

  • Wang, H., et al. (2006). Solubilization, purification and functionalization of carbon nanotubes using polyoxometalate. PubMed. Available at: [Link]

  • Tejel, C., et al. (2021). Synthesis and characterization of functionalized calixarene-capped porous coordination cages. Morressier. Available at: [Link]

  • Studylib. (n.d.). Synthesis of dimethyl ether of marsupsin Rapid Communication The synthetic. Studylib. Available at: [Link]

Technical Support Center: C-Methylcalixresorcinarene Conformational Stabilization

Technical Support Center: C-Methylcalix[1]resorcinarene Conformational Stabilization

Welcome to the technical support center for C-Methylcalix[1]resorcinarene (CMCR). This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of controlling and stabilizing the various conformational isomers of this versatile macrocycle. As a macrocyclic compound formed from the acid-catalyzed condensation of resorcinol and acetaldehyde, CMCR is a foundational building block in supramolecular chemistry.[2][3] Its utility in host-guest systems, catalysis, and nanomaterials is critically dependent on its three-dimensional structure.[3][4]

The flexibility of the CMCR framework allows it to adopt several conformations, with the most common being the crown, chair, boat, saddle, and diamond shapes.[1][5][6] The crown conformer is generally the most thermodynamically stable due to a circular array of intramolecular hydrogen bonds that rigidify the structure.[7][8] However, experimental conditions, solvent choice, and the presence of guest molecules can significantly influence the conformational landscape, leading to the isolation of less common isomers or mixtures that can be challenging to separate and characterize.[9][10][11]

This document provides field-proven insights and detailed protocols to help you troubleshoot common issues and selectively stabilize the conformer required for your application.

Frequently Asked Questions (FAQs)

Q1: What are the primary conformers of C-Methylcalix[1]resorcinarene and which is the most stable?

Five primary conformers have been identified for the CMCR nucleus: crown, boat, saddle, chair, and diamond.[7] In most synthetic preparations, the crown conformer (C₄ᵥ symmetry) is the most stable and, therefore, the major product.[1] Its stability arises from a belt of intramolecular hydrogen bonds between the hydroxyl groups of adjacent resorcinol units, which locks the molecule into a well-defined, bowl-shaped cavity.[7][8] The other conformers, such as the chair (C₂ₕ symmetry), are less stable and typically require specific templating molecules or crystallization conditions to be isolated.[9][10]

Q2: What are the key experimental factors that influence which conformer is formed?

The conformational outcome is highly sensitive to the reaction and crystallization environment. Key factors include:

  • Synthesis Conditions: The choice of acid catalyst, reaction time, and temperature during the initial cyclocondensation can modulate the conformer ratios in the crude product.[1]

  • Solvent: The polarity of the solvent used for crystallization is critical. Polar, hydrogen-bonding solvents can compete for the hydroxyl groups, disrupting the intramolecular hydrogen bonds that favor the crown conformation and potentially leading to other isomers. Desolvation of a crystalline solvate can also lead to structural changes.[8]

  • Guest Molecules (Templating): This is one of the most powerful methods for conformational control. The presence of a specific guest molecule whose size, shape, and chemical properties are complementary to the cavity of a non-crown conformer can template the formation of that specific isomer during crystallization.[9][10] For example, a flattened cone conformation was observed when CMCR was co-crystallized with decamethylruthenocene.[11]

Q3: How can I reliably characterize the different conformers?

A combination of techniques is essential for unambiguous conformational assignment:

  • ¹H NMR Spectroscopy: This is the most accessible method. The high symmetry of the crown conformer results in a simple spectrum with single peaks for the methine protons, aromatic protons, and methyl groups.[12] Less symmetric conformers, like the chair, will show multiple distinct signals for these protons.[1][13]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation and allows for detailed analysis of the intramolecular and intermolecular interactions.[8][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is an excellent tool for identifying the presence of multiple conformers in a mixture, as different isomers often have distinct retention times.[1][5] It is also used to monitor the purification of a specific conformer.[7]

Table 1: Spectroscopic Comparison of Major CMCR Conformers
FeatureCrown Conformer (rccc)Chair Conformer (rcct)
Symmetry C₄ᵥ (High)C₂ₕ (Lower)
¹H NMR: Methine (CH) One sharp signal (e.g., quartet at ~4.45 ppm in DMSO-d₆)[1]Multiple signals (e.g., quartet at ~4.37 ppm in DMSO-d₆)[1]
¹H NMR: Aromatic (ArH) Two sharp singlets (e.g., ~6.14 and ~6.77 ppm in DMSO-d₆)[1]Multiple singlets (e.g., 6.08, 6.17, 6.26, 6.79 ppm in DMSO-d₆)[1]
¹H NMR: Methyl (CH₃) One sharp doublet (e.g., ~1.39 ppm in DMSO-d₆)[1]Multiple doublets (e.g., ~1.15 ppm in DMSO-d₆)[1]
Stability Thermodynamically most stable, stabilized by intramolecular H-bonds.[7]Less stable; typically requires a template for isolation.[9][10]

Troubleshooting Guide

This section addresses specific experimental challenges in a problem/solution format.

Problem 1: My synthesis yields an inseparable mixture of conformers.

  • Underlying Cause: Standard synthesis protocols often produce a thermodynamic mixture of conformers.[13] While the crown form usually predominates, other isomers like the chair and diamond can form in significant amounts, and their similar properties can make separation by traditional column chromatography or recrystallization difficult.[7]

  • Expert Recommendation: The most robust method for separating CMCR conformers is using reversed-phase solid-phase extraction (RP-SPE) or preparative RP-HPLC.[1] These techniques separate the isomers based on subtle differences in their polarity and interaction with the stationary phase. Analysis by RP-HPLC has shown that reaction mixtures can contain not just the expected crown and chair conformers, but also the diamond isomer.[5]

Workflow for Conformer Separation

Caption: Workflow for the separation and purification of CMCR conformers.

Protocol: Separation of CMCR Conformers via RP-SPE

This protocol is adapted from established methods for separating C-tetramethylcalix[1]resorcinarene isomers.[1][7]

  • Analytical Verification: First, develop an analytical RP-HPLC method to confirm the presence of multiple conformers in your mixture. A typical method uses a C18 column with a water/acetonitrile gradient containing 0.05% TFA.[7]

  • SPE Cartridge Preparation: Activate a C18 RP-SPE cartridge (e.g., 5g) by washing with 30 mL of methanol, followed by 30 mL of acetonitrile (ACN) with 0.1% TFA. Equilibrate the cartridge with 30 mL of water with 0.1% TFA.[1]

  • Sample Loading: Dissolve ~50 mg of the crude CMCR mixture in 1 mL of a 50:50 ACN/water solution and load it onto the conditioned cartridge.[1]

  • Gradient Elution: Elute the conformers by applying a stepwise gradient of increasing ACN concentration in water (both containing 0.1% TFA). Collect fractions at each step. The exact gradient will depend on your specific conformer mixture but start with a low percentage of ACN and increase it incrementally.

  • Analysis and Isolation: Analyze each collected fraction using your analytical RP-HPLC method. Combine the fractions that contain a single, pure conformer.[1]

  • Recovery: Lyophilize (freeze-dry) the combined pure fractions to remove the solvent and obtain the pure conformer as a solid powder.[7]

Problem 2: The desired conformer is unstable and converts back to the crown form in solution.

  • Underlying Cause: A conformer isolated via templating (e.g., the chair form) may be a kinetically trapped product. When redissolved, especially in a polar solvent, it can revert to the more thermodynamically stable crown conformation.

  • Expert Recommendation: To preserve a less stable conformation, you must either keep it in the solid state or "lock" it through covalent modification or permanent host-guest complexation. The interconversion from a bowl (crown) to a boat conformation has been observed, where intramolecular hydrogen bonds are broken and reformed with guest molecules, stabilizing the new structure.[7]

Stabilization Strategies
  • Host-Guest Complexation: If the conformer was isolated as a host-guest complex, dissolving it may break the complex apart. The most effective strategy is to use the complex directly for subsequent applications where the solid-state structure is relevant.

  • Covalent Modification: Functionalizing the upper rim hydroxyl groups can prevent the formation of the intramolecular hydrogen bond belt that stabilizes the crown conformer. Selective O-alkylation, for example, can lock the molecule into a specific arrangement.[14] It has been shown that under certain conditions, the crown conformer can be selectively alkylated while the chair conformer does not react, providing a chemical means of both separation and stabilization.[14]

Problem 3: My attempts to crystallize the product result in an oil or amorphous powder.

  • Underlying Cause: This issue, known as "oiling out," occurs when a solute comes out of solution at a temperature above its melting point or precipitates too rapidly for an ordered crystalline lattice to form.[15] For CMCR, this can be exacerbated by residual impurities or using a solvent in which it is too soluble.

  • Expert Recommendation: The key is to achieve a slow, controlled rate of crystallization. If the solid oils out, the solution is likely too saturated.

Troubleshooting Crystallization

Caption: Decision-making workflow for troubleshooting CMCR crystallization.

  • Re-dissolve and Dilute: Place the flask back on the heat source and add a small amount of additional solvent to re-dissolve the oil or precipitate.[15] This slightly reduces the supersaturation.

  • Slow Cooling: Insulate the flask to slow the rate of cooling. Place it on a wooden block or wrap it in glass wool and cover the top. This gives the molecules more time to arrange themselves into an ordered lattice.[15]

  • Solvent System Change: If repeated attempts fail, consider a different solvent or a mixed-solvent system. Growing crystals by slow evaporation of a dilute solution or by vapor diffusion are alternative methods worth exploring.[16]

  • Purity Check: Impurities can inhibit crystallization. If the material is not pure, consider purifying it by RP-SPE as described above before attempting recrystallization.

By understanding the fundamental principles of CMCR conformational dynamics and applying these targeted troubleshooting strategies, you can gain precise control over the isomeric form of your macrocycle, enabling new discoveries in molecular recognition and materials science.

References

  • Niño-Ramírez, V. A., Rivera-Monroy, Z. J., & Maldonado, M. (Year not available). Illustration of the structure of calix[1]resorcinarene crown... ResearchGate. Retrieved from [Link]

  • Ma, B. Q., & Coppens, P. (2003). Transformation of a C-methylcalix[1]resorcinarene-based host–guest complex from a wave-like to a novel triangular brick-wall architecture. Chemical Communications, (4), 504-505. Retrieved from [Link]

  • Ma, B. Q., Zhang, Y., & Coppens, P. (2001). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. CrystEngComm, 3(24), 1-3. Retrieved from [Link]

  • Rivera-Monroy, Z. J., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. Available at: [Link]

  • Rivera-Monroy, Z. J., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 7(51), 48515–48524. Retrieved from [Link]

  • Matheny, J. M., Bosch, E., et al. (n.d.). Self-Assembly of C-Methyl Calix[1]resorcinarene with 1,2-Bis(5'-pyrimidyl)ethene. Retrieved from [Link]

  • Wawer, I., et al. (2010). X-ray diffraction, FT-IR, and 13C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[1]resorcinarene. Journal of Physical Chemistry B, 114(32), 10445-10453. Retrieved from [Link]

  • Ma, B. Q., Zhang, Y., & Coppens, P. (2001). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. CrystEngComm. Retrieved from [Link]

  • Rojas-León, C. A., et al. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. International Journal of Molecular Sciences, 25(18), 10010. Retrieved from [Link]

  • Coppens, P., et al. (2000). Does C-methylcalix[1]resorcinarene always adopt the crown shape conformation? A resorcinarene/bipyridine/decamethylruthenocene supramolecular clathrate with a novel framework structure. Chemical Communications, (22), 2299-2300. Retrieved from [Link]

  • Ochoa-Puentes, C., et al. (2017). Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calix[1]resorcinarene to the Corresponding Tetraalkyl Ether. Molecules, 22(10), 1675. Retrieved from [Link]

  • Chen, L., et al. (2023). Synthesis and Structure of a Host-Guest Inclusion System between C-propyl-o-toluidine-methyl-resorcin[1]arene and Ethanol Solvate. Journal of Materials Science and Chemical Engineering, 11, 22-33. Retrieved from [Link]

  • Zhang, Y., et al. (2023). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. International Journal of Molecular Sciences, 24(24), 17215. Retrieved from [Link]

  • Patel, K. D., & Vashi, K. (2022). Review on Cavintands Molecules: Calix[1]arene and Resorcin[1]arene. Journal of Drug Delivery and Therapeutics, 12(4), 183-193. Retrieved from [Link]

  • Mouradzadegun, A., Elahi, S., & Abadast, F. (2014). Supplementary Material. The Royal Society of Chemistry. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Mbiya, W., & Luyt, A. S. (2015). Conformations of calix[1]resorcinarene. ResearchGate. Retrieved from [Link]

  • Ma, B. Q., & Coppens, P. (2000). Does C-methylcalix[1]resorcinarene always adopt the crown shape conformation? A resorcinarene/bipyridine/decamethylruthenocene supramolecular clathrate with a novel framework structure. ResearchGate. Retrieved from [Link]

  • Oldknow, J. C., et al. (2017). A propanol-seamed C-methylcalix[1]resorcinarene hexamer accessible via solution crystallization, liquid-assisted grinding and vapour sorption. CrystEngComm, 19(29), 4223-4227. Retrieved from [Link]

Enhancing the purity of C-Methylcalixresorcinarene through recrystallization

Technical Support Center: C-Methylcalix[1]resorcinarene Purification

Welcome to the technical support center for the purification of C-Methylcalixresorcinarene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile macrocycle. The unique supramolecular properties of C-methylcalixresorcinarene make it a valuable building block in host-guest chemistry, materials science, and pharmaceutical formulations[1][2]. However, achieving high purity, particularly separating its various conformational isomers, can be a significant challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the recrystallization process. Our approach is grounded in the causality behind experimental choices, providing you with not just steps, but the reasoning behind them.

Part 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, relying on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures[3]. However, C-methylcalixresorcinarene presents unique challenges, often due to its high melting point (>300 °C) and its tendency to exist as a mixture of stable conformational isomers (e.g., crown, chair, boat, and diamond)[4]. These isomers often have very similar solubility profiles, making separation by simple recrystallization difficult[4][5].

Here we address the most common problems encountered during the recrystallization of this compound.

Q1: My C-methylcalix[1]resorcinarene won't dissolve, even with heating. What's wrong?

Answer:

This is a common issue stemming from the compound's robust hydrogen-bonding network and rigid structure. There are several potential causes:

  • Inappropriate Solvent Choice: C-methylcalixresorcinarene is a polar molecule with eight hydroxyl groups, but it also has a large, rigid hydrocarbon framework. Solvents that are too nonpolar (like hexanes) will be ineffective. While highly polar solvents are required, a single solvent may not be sufficient.

  • Insufficient Solvent Volume: You may simply not be using enough solvent. For a successful recrystallization, the compound should be sparingly soluble at room temperature but fully soluble in the boiling solvent[3].

  • Insufficient Heating: Given the high boiling points of some suitable solvents (like DMSO), you must ensure you are reaching a temperature sufficient to dissolve the compound.

Solutions & Scientific Rationale:

  • Optimize the Solvent System:

    • Ethanol or Methanol: These are often the first choice. Synthesis procedures frequently result in the precipitation of the product from an ethanol-water mixture, indicating its solubility in hot alcohol[6]. A boiling ethanol solution has been successfully used to grow single crystals for X-ray diffraction[7].

    • Mixed Solvent Systems: If a single solvent fails, a binary system is the next logical step. A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DMSO, or hot ethanol) and then add a "poor" solvent (an anti-solvent, in which it is poorly soluble, e.g., water) dropwise until the solution becomes turbid. Re-heating to clarify the solution followed by slow cooling can yield high-purity crystals[8][9].

    • High-Boiling Point Solvents: For particularly stubborn samples, Dimethyl Sulfoxide (DMSO) can be effective, as it is an excellent solvent for hydrogen-bond-rich compounds. However, its high boiling point (189 °C) and difficulty of removal can complicate the procedure.

  • Increase Solvent Volume Incrementally: Add the hot solvent in small portions (e.g., 1-2 mL at a time) to your crude product, allowing time for dissolution after each addition. This ensures you use the minimum amount of hot solvent necessary, which is critical for maximizing your yield[10].

  • Ensure Adequate Heating: Use an appropriate heating apparatus (e.g., a heating mantle or a sand bath) to safely reach and maintain the boiling point of your chosen solvent.

Q2: The compound "oiled out" upon cooling instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. Given that C-methylcalixresorcinarene has a very high melting point (decomposing above 300 °C), this phenomenon is almost always due to the presence of significant impurities that depress the melting point of the mixture or the solution becoming supersaturated too quickly.

Solutions & Scientific Rationale:

  • Increase the Amount of "Good" Solvent: The primary reason for oiling out is that the solution becomes saturated at too high a temperature. By adding more solvent, you lower the saturation temperature, allowing crystallization to occur at a point where the compound is in its solid state[10]. Add 10-20% more solvent, reheat to dissolve completely, and attempt to cool again.

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation rather than crystallization, which can trap impurities and lead to an amorphous or oily product.

    • Allow the flask to cool slowly on the benchtop, insulated with a cloth or glass wool.

    • Avoid placing the flask directly in an ice bath until a significant amount of crystalline solid has already formed at room temperature.

  • Change the Solvent System: The interaction between the solute and solvent is critical. Sometimes, a different solvent or solvent pair will have a more favorable solvodynamic profile that encourages crystal lattice formation. If you are using ethanol, consider trying an ethanol/water or an acetone/water mixture.

Q3: My solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?

Answer:

This indicates that your solution is not supersaturated, or that crystallization is not being initiated. This could be because too much solvent was used, or because there are no nucleation sites for crystals to begin growing.

Solutions & Scientific Rationale:

  • Induce Nucleation (Crystal Growth Initiation):

    • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for the first crystals to form[10].

    • Seed Crystals: If you have a small amount of pure C-methylcalixresorcinarene, add a single tiny crystal to the solution. This acts as a template onto which other molecules can deposit, initiating crystallization[10].

  • Reduce Solvent Volume: If nucleation techniques fail, it is likely you have used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the total volume). Then, allow the solution to cool again. This will increase the concentration of the solute, leading to supersaturation upon cooling.

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can carefully add a "poor" solvent (one in which it is insoluble but miscible with the first solvent) dropwise until persistent cloudiness appears. This drastically reduces the compound's solubility and promotes crystallization.

Q4: My final product purity hasn't improved. The ¹H NMR spectrum is still complex and suggests a mixture.

Answer:

This is the most critical and frequent issue with C-methylcalixresorcinarene purification. While recrystallization can remove unreacted starting materials or polymeric byproducts, it is often ineffective at separating the different conformational isomers (stereoisomers) of the final product[4][5].

Scientific Rationale:

The synthesis of C-methylcalixresorcinarene, typically an acid-catalyzed condensation of resorcinol and acetaldehyde, produces several stereoisomers, with the crown (C4v symmetry) and chair (C2h symmetry) conformers being common[4][11]. These isomers have nearly identical molecular weights and polarities, resulting in very similar solubilities. During recrystallization, they tend to co-crystallize, meaning the resulting solid is still a mixture of conformers. This is why the ¹H NMR spectrum remains complex, showing multiple sets of peaks for the aromatic, methine, and hydroxyl protons[4][6].

Solution:

When isomeric purity is required, you must move beyond simple recrystallization.

  • Advanced Chromatographic Techniques: As demonstrated in the literature, methods like Reversed-Phase Solid-Phase Extraction (RP-SPE) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are highly effective for separating these conformers[4][5][12]. These techniques separate molecules based on subtle differences in their partitioning between a nonpolar stationary phase and a polar mobile phase, which is sufficient to resolve the different spatial arrangements of the isomers.

Part 2: Experimental Protocol & Data

Recommended Starting Protocol for Recrystallization

This protocol is a robust starting point. Adjust solvent volumes based on the scale of your reaction and the observed solubility of your crude product.

Objective: To remove residual starting materials and linear oligomers from crude C-methylcalixresorcinarene.

Materials:

  • Crude C-methylcalixresorcinarene powder

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer Flasks

  • Heating mantle or hot plate with a water/sand bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude C-methylcalixresorcinarene (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal volume of hot ethanol (e.g., start with 20-30 mL) and attach a condenser. Heat the mixture to a gentle reflux with stirring.

  • Achieve a Clear Solution: Continue adding small portions of hot ethanol until the solid has completely dissolved. Note the total volume of solvent used.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source, detach the condenser, and cover the flask opening. Allow the solution to cool slowly to room temperature. Crystal formation should begin within 15-30 minutes.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol or an ethanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. The final product should be a white to light-colored powder[1][4].

Visualization of the Recrystallization Workflow

Recrystallization_Workflowcluster_dissolutionStep 1: Dissolutioncluster_coolingStep 2: Crystallizationcluster_isolationStep 3: IsolationCrudeCrude ProductDissolveDissolve at RefluxCrude->DissolveSolventMinimum Hot SolventSolvent->DissolveSlowCoolSlow Cool to RTDissolve->SlowCoolSaturated SolutionFilterVacuum FiltrationIceBathCool in Ice BathSlowCool->IceBathInduce Max PrecipitationIceBath->FilterWashWash with Cold SolventFilter->WashDryDry Under VacuumWash->DryPurePure CrystalsDry->Pure

Caption: General workflow for the recrystallization of C-methylcalixresorcinarene.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a typical C-methylcalix[1]resorcinarene synthesis?

Answer: The synthesis is an acid-catalyzed cyclocondensation between resorcinol and acetaldehyde[5][13]. The most common impurities are:

  • Unreacted Starting Materials: Residual resorcinol and acetaldehyde.

  • Linear Oligomers: Incomplete cyclization can lead to the formation of linear chains of resorcinol units linked by ethylidene bridges instead of the closed macrocycle.

  • Other Stereoisomers: As discussed, the reaction produces a mixture of conformers (crown, chair, etc.), which are technically isomers, not impurities, but are often undesired components in the final product mixture[4].

Q2: Why is separating the conformers (e.g., crown vs. chair) so important?

Answer: The three-dimensional shape of the calixresorcinarene cavity is what dictates its function in supramolecular chemistry[14]. The different conformers present cavities of different shapes, sizes, and symmetries. For applications in molecular recognition, drug delivery, or catalysis, where a specific host-guest binding interaction is required, having a single, well-defined conformer is crucial for reproducibility and efficacy[1][15]. For example, the antioxidant activity has been shown to differ between the crown and chair conformers of a related calixresorcinarene[6].

Visualization of Common Conformers

ConformersMixSynthesis Product(Mixture)CrownCrown Conformer(C4v)Mix->CrownChairChair Conformer(C2h)Mix->ChairOtherOther Isomers(Boat, Diamond)Mix->Other

Caption: Synthesis yields a mixture of C-methylcalixresorcinarene conformers.

Q3: Is there a universal solvent system for recrystallizing all calixresorcinarenes?

Answer: No, there is no universal solvent. The ideal recrystallization solvent is highly dependent on the specific substituents on the calixresorcinarene framework[8][9]. C-methylcalixresorcinarene is relatively polar due to its eight hydroxyl groups. A derivative with long alkyl chains at the lower rim would be significantly more nonpolar and would require a less polar solvent system for recrystallization. The selection of a solvent system must always be tailored to the specific molecule being purified. A summary of potential solvents is provided below.

Table 1: Potential Solvents for C-Methylcalix[1]resorcinarene Recrystallization
Solvent/SystemTypeBoiling Point (°C)Rationale & Notes
Ethanol Primary78Good starting point. Soluble when hot, less soluble when cold. Often used in synthesis[6][7].
Methanol Primary65Similar to ethanol but more polar and lower boiling point.
Acetone/Water Mixed56-100Acetone is a good solvent; water acts as an anti-solvent. Good for inducing crystallization.
Ethanol/Water Mixed78-100The product often precipitates from this mixture during synthesis, making it a logical choice[5].
Acetonitrile/Water Mixed82-100Used as a solvent for dissolving the compound prior to RP-SPE/HPLC analysis[4][5].
DMSO Last Resort189Excellent dissolving power for polar compounds, but high boiling point makes removal difficult.

References

  • Gomez-Torres, Y., et al. (2022). Efficient Separation of C-Tetramethylcalixresorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. [Link]

  • Gomez-Torres, Y., et al. (2022). Efficient Separation of C-Tetramethylcalixresorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. National Institutes of Health. [Link]

  • Triay, J., et al. (2023). Challenges in the Characterization and Purification of (Peptide)n-CalixResorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. MDPI. [Link]

  • Yusof, M. S. M., et al. (2015). Synthesis, Structural and Antioxidant Properties of C-p-methoxyphenylcalixresorcinarene. International Journal of ChemTech Research. [Link]

  • Tepper, H. L., et al. (2014). A propanol-seamed C-methylcalixresorcinarene hexamer accessible via solution crystallization, liquid-assisted grinding and vapour sorption. CrystEngComm. [Link]

  • Zhang, Y., et al. (2000). Does C-methylcalixresorcinarene always adopt the crown shape conformation? Chemical Communications. [Link]

  • Wikipedia. Resorcinarene. Wikipedia. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • LookChem. C-METHYLCALIXRESORCINARENE Product Page. LookChem. [Link]

  • Matheny, J. M., et al. (2007). Self-Assembly of C-Methyl Calixresorcinarene with 1,2-Bis(5'-pyrimidyl)ethene. Crystal Growth & Design. [Link]

  • Atwood, J. L., & Steed, J. W. (Eds.). (2004). Solvent-free synthesis of calixresorcinarenes. Encyclopedia of Supramolecular Chemistry. [Link]

  • Al-Rawi, S. F., et al. (2014). Green synthesis, crystal structure and bioactivity of C-(p-substitutedphenyl)calixresorcinarenes-DMSO inclusion complexes. Jordan Journal of Chemistry. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Torres, P., et al. (2022). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calixresorcinarene. MDPI. [Link]

  • Al-Ani, M. (2019). Synthesis of highly functionalised calixresorcinarenes and their application as drug solubilising agents. ResearchGate. [Link]

  • Budiana, I. G. M. N., et al. (2018). Synthesis and In Vitro Evaluation of C-methylcalixresorcinaryl octacinnamate and C-methylcalixresorcinaryl octabenzoate as the Sunscreen. ResearchGate. [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]

Modifying reaction parameters to control C-Methylcalixresorcinarene conformation

Technical Support Center: C-Methylcalix[1]resorcinarene Synthesis

Welcome to the technical support center for the synthesis and conformational control of C-Methylcalix[1]resorcinarene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing this versatile macrocycle. Here, we address common experimental challenges, provide in-depth explanations for reaction parameter choices, and offer detailed protocols to achieve desired conformational outcomes.

Introduction to C-Methylcalix[1]resorcinarene and Its Conformations

C-Methylcalix[1]resorcinarene is a macrocyclic compound formed by the acid-catalyzed condensation of resorcinol and acetaldehyde.[2][3] Its bowl-shaped structure, with a hydrophilic upper rim and a hydrophobic cavity, makes it a valuable building block in supramolecular chemistry, with applications in drug delivery, sensing, and catalysis.[1][2][4][5]

The utility of C-methylcalix[1]resorcinarene is intrinsically linked to its conformation. The four resorcinol units can be arranged in different orientations, leading to several stereoisomers. The most common conformations are the rccc (cis-cis-cis) or "crown" form, and the rctt (cis-trans-trans) or "chair" form.[6][7] Other less common conformations such as the rcct ("diamond" or "boat") have also been reported.[7][8] The crown conformation is often desired due to its well-defined cavity, which is stabilized by a circular array of intramolecular hydrogen bonds.[8][9] Controlling the reaction to selectively produce a specific conformer is a common challenge for researchers.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of C-Methylcalix[1]resorcinarene.

Q1: My reaction yields a mixture of conformers. How can I selectively synthesize the rccc (crown) conformation?

A1: Achieving high selectivity for the rccc conformer depends on carefully controlling the reaction conditions to favor thermodynamic equilibrium. The rccc isomer is generally the most thermodynamically stable product.[7]

  • Solvent Choice: The polarity of the solvent plays a crucial role.[2][6] Protic, polar solvents like ethanol or a mixture of ethanol and water are commonly used.[2][10] These solvents can stabilize the polar transition states and intermediates leading to the cyclic product. Some studies have shown that changing the ratio of the water-organic phase can selectively produce different isomers.[2][6]

  • Reaction Time and Temperature: Longer reaction times and elevated temperatures, such as refluxing in ethanol (around 78°C), generally favor the formation of the thermodynamically more stable rccc isomer.[11][12] Under these conditions, the reaction can reach equilibrium, allowing the initially formed kinetic products to convert to the more stable crown conformation.

  • Catalyst Concentration: While a strong acid catalyst like hydrochloric acid (HCl) is necessary, using it in catalytic amounts is often sufficient.[2][6] High concentrations of acid can sometimes lead to the formation of linear oligomers and other side products.[2]

Q2: I am observing a low yield of the cyclic product and a significant amount of an insoluble, amorphous solid. What is happening and how can I fix it?

A2: The formation of insoluble, amorphous solids is a common issue and typically indicates the formation of linear, high-molecular-weight oligomers instead of the desired cyclic tetramer.[2]

  • Cause: This often results from an excessively high concentration of the acid catalyst or improper stoichiometry of the reactants.[2] An equimolar amount of acid, for instance, has been shown to promote the formation of linear oligomers.[2]

  • Troubleshooting Steps:

    • Reduce Catalyst Concentration: Use a catalytic amount of HCl. The optimal amount may need to be determined empirically for your specific setup, but starting with a lower concentration is advisable.

    • Control Reactant Addition: Slow, dropwise addition of the aldehyde to the resorcinol and catalyst solution can help maintain a low concentration of the reactive electrophile, favoring cyclization over polymerization.

    • Ensure Proper Mixing: Vigorous stirring is essential to ensure a homogeneous reaction mixture and prevent localized high concentrations of reactants.

Q3: Can I synthesize the rctt (chair) conformation selectively?

A3: Yes, selective synthesis of the rctt conformer is possible by manipulating the reaction to be under kinetic control. The rctt isomer is often the kinetically favored product, meaning it forms faster but is less stable than the rccc isomer.[11][12]

  • Reaction Conditions for Kinetic Control:

    • Lower Temperature: Running the reaction at a lower temperature will slow down the rate of equilibration, allowing the kinetically favored product to be isolated.

    • Shorter Reaction Time: Limiting the reaction time prevents the conversion of the initially formed rctt isomer to the more stable rccc form.

    • Solvent-Free Conditions: Some solvent-free methods, often using a solid acid catalyst like p-toluenesulfonic acid (p-TsOH), have been reported to favor the formation of the chair conformation.[7][13]

The interplay between kinetic and thermodynamic control is a fundamental concept in organic chemistry.[11][12] The following diagram illustrates this principle in the context of C-Methylcalix[1]resorcinarene synthesis.

Gcluster_0Reaction PathwayReactantsResorcinol + AcetaldehydeTS1Transition State 1 (Lower Ea)Reactants->TS1 Low TempShort TimeTS2Transition State 2 (Higher Ea)Reactants->TS2 High TempLong TimeKinetic_Productrctt (Chair) Conformer(Less Stable)TS1->Kinetic_ProductThermodynamic_Productrccc (Crown) Conformer(More Stable)TS2->Thermodynamic_ProductKinetic_Product->Thermodynamic_ProductEquilibration(Reversible)

Caption: Kinetic vs. Thermodynamic control in C-Methylcalix[1]resorcinarene synthesis.

Q4: My product is difficult to purify. What are the recommended purification methods?

A4: Purification can be challenging due to the potential for a mixture of conformers and oligomeric byproducts.

  • Recrystallization: This is the most common method. The choice of solvent is critical. Ethanol is often a good starting point. The rccc isomer is typically less soluble than the rctt isomer and other byproducts in hot ethanol, allowing for its selective crystallization upon cooling.

  • Chromatography: While less common for large-scale preparations, column chromatography can be effective for separating conformers. More recently, reversed-phase solid-phase extraction (RP-SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC) have been shown to be effective for separating different conformers.[8][9]

Experimental Protocols

Protocol 1: Synthesis of rccc-C-Methylcalix[1]resorcinarene (Thermodynamic Control)

This protocol is adapted from established methods and is designed to favor the formation of the thermodynamically stable rccc (crown) conformer.[8][9][10]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (1 equivalent) in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid to the resorcinol solution.

  • Aldehyde Addition: While stirring vigorously, slowly add acetaldehyde (1 equivalent) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78-80°C) and maintain reflux for an extended period (e.g., 8-12 hours) to ensure the reaction reaches thermodynamic equilibrium.

  • Precipitation and Isolation: A precipitate will form as the reaction progresses. After the reflux period, allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining acid, followed by a wash with cold ethanol to remove unreacted starting materials and soluble byproducts.

  • Drying: Dry the product under vacuum to obtain the rccc-C-Methylcalix[1]resorcinarene.

Protocol 2: Synthesis of rctt-C-Methylcalix[1]resorcinarene (Kinetic Control)

This protocol is designed to favor the formation of the kinetically controlled rctt (chair) conformer.

  • Solvent-Free Setup: In a mortar, combine resorcinol (1 equivalent) and acetaldehyde (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature for a short period (e.g., 15-30 minutes). The reaction is often rapid under these conditions.

  • Work-up: The resulting solid mixture can be worked up by dissolving it in a suitable solvent (e.g., acetone) and then precipitating the product by adding a non-solvent (e.g., water).

  • Isolation and Washing: Collect the precipitate by filtration, wash with water, and then a minimal amount of cold ethanol.

  • Drying: Dry the product under vacuum.

Data Summary

The following table summarizes the expected outcomes based on the chosen reaction parameters.

ParameterCondition for rccc (Crown)Condition for rctt (Chair)Rationale
Control ThermodynamicKineticThe rccc isomer is more stable, while the rctt isomer forms faster.[11][12]
Temperature High (e.g., reflux)Low (e.g., room temp)Higher temperatures provide the energy to overcome the activation barrier to the more stable product and allow for equilibration.[11]
Reaction Time LongShortLonger times allow the reaction to reach equilibrium, favoring the thermodynamic product.[11]
Solvent Polar, protic (e.g., ethanol/water)Solvent-free or less polarSolvent can influence the stability of intermediates and transition states.[2][6]
Catalyst Catalytic HClCatalytic p-TsOH (solid)The choice of catalyst can influence the reaction pathway.[13]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of C-Methylcalix[1]resorcinarene.

workflowcluster_inputInputscluster_processProcesscluster_outputOutputsResorcinolResorcinolReactionReaction(Control Temp, Time, Solvent)Resorcinol->ReactionAcetaldehydeAcetaldehydeAcetaldehyde->ReactionCatalystAcid Catalyst(HCl or p-TsOH)Catalyst->Reactionrcccrccc (Crown)Reaction->rcccThermodynamicConditionsrcttrctt (Chair)Reaction->rcttKineticConditions

Caption: General workflow for C-Methylcalix[1]resorcinarene synthesis.

References

  • Plachkova-Petrova, M., et al. (2012). Optimization of reaction conditions for synthesis C-tetramethylcalix[1]resorcinarene. Bulgarian Chemical Communications, 44(3), 225-230.

  • Matthews, S. E., et al. (2018). Fixing the Conformation of Calix[1]arenes: When Are Three Carbons Not Enough?. Chemistry – A European Journal, 24(21), 5558-5566. Available from: [Link]

  • Sardjono, R. E., & Rachmawati, R. (2017). Synthesis of C-methylcalix[1]resorcinarene. AIP Conference Proceedings, 1862(1), 030113.

  • Scott, J. L., & Strauss, C. R. (2001). Solvent-free synthesis of calix[1]resorcinarenes. Green Chemistry, 3(5), 246-248. Available from: [Link]

  • Ma, B. Q., & Coppens, P. (2003). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. CrystEngComm, 5, 265-267. Available from: [Link]

  • Ocampo-López, J., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 7(51), 48153–48160. Available from: [Link]

  • Wikipedia. (2023). Thermodynamic versus kinetic reaction control. Available from: [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]

  • García-Ríos, D., et al. (2023). Synthesis of C-tetra(aryl)resorcin[1]arenes using various types of catalysts under solvent free conditions: a comparative study. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-10.

  • Weinelt, F., & Schneider, H. J. (1991). The mechanism of the synthesis of calix[1]resorcinarenes. The Journal of Organic Chemistry, 56(19), 5527-5535.

  • Susanto, H., et al. (2019). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Atlantis Press. Available from: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of C-Methylcalixresorcinarene Conformers by NMR Spectroscopy

A Senior Application Scientist's Guide to the Characterization of C-Methylcalix[1]resorcinarene Conformers by NMR Spectroscopy

For researchers, medicinal chemists, and materials scientists, C-methylcalix[1]resorcinarene is a foundational macrocycle in supramolecular chemistry. Its bowl-shaped structure, capable of encapsulating guest molecules, is not static. The synthesis of this molecule, typically a straightforward acid-catalyzed condensation of resorcinol and acetaldehyde, yields a mixture of stereoisomers.[2][3] The orientation of the methyl groups at the methylene bridges dictates the overall three-dimensional shape, resulting in several distinct conformers. Identifying and isolating the desired conformer is critical for any subsequent application, from drug delivery to catalysis.

While techniques like X-ray crystallography provide definitive solid-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy remains the indispensable tool for determining conformational identity and purity in solution, which is the medium for most applications. This guide provides an in-depth comparison of the NMR characteristics of the primary C-methylcalix[1]resorcinarene conformers, supported by experimental data and protocols, to enable unambiguous structural assignment.

The Conformational Challenge: Crown, Chair, and Boat Isomers

The relative orientation of the four methyl groups on the bridging carbons gives rise to at least five possible conformers: the highly symmetric rccc (crown), the rctt (chair), the rcct (boat), and the less common rctc (saddle) and diamond isomers.[2][3][4] The crown conformer, possessing C4v symmetry, is often the most thermodynamically stable and is stabilized by a circular array of intramolecular hydrogen bonds.[3] However, reaction conditions can be tuned to favor other conformers.[3] The key to differentiating these structures lies in understanding how their molecular symmetry translates to their NMR spectra.

Gcluster_rcccrccc (Crown, C4v)cluster_rcttrctt (Chair, C2h)cluster_rcctrcct (Boat, C2v)cluster_rctcrctc (Saddle, Cs)rccc_nodeHigh Symmetry(4 equivalent resorcinol units)rctt_nodeInversion Center(2 sets of equivalent units)rccc_node->rctt_nodeSymmetry Breakingrcct_nodeTwo Perpendicular Planes(2 sets of equivalent units)rctt_node->rcct_nodeConformational Interconversionrctc_nodeLower Symmetry(More complex spectra)rcct_node->rctc_nodeFurther Symmetry Reduction

Caption: Relationship between symmetry and major conformers.

Part 1: Differentiating Conformers with 1D NMR (¹H and ¹³C)

The first step in any analysis is the acquisition of standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. The number of signals observed directly reflects the symmetry of the molecule.

  • The Crown (rccc) Conformer (C4v Symmetry): Due to its high symmetry, all four resorcinol units are chemically and magnetically equivalent. This results in the simplest spectrum. We expect to see one signal for the bridging methine protons (-CH-), one for the methyl groups (-CH₃), one for the hydroxyl groups (-OH), and two for the aromatic protons on the resorcinol rings.[2][3][5]

  • The Chair (rctt) Conformer (C2h Symmetry): This conformer has a center of inversion, which reduces its symmetry compared to the crown. The four resorcinol units are now divided into two non-equivalent sets. Consequently, the number of signals in the NMR spectrum doubles. For instance, one would expect two distinct signals for the methine protons, two for the methyl groups, and so on.[2][6]

  • The Boat (rcct) Conformer (C2v Symmetry): Like the chair, the boat conformer also has two sets of equivalent resorcinol units, leading to a similarly complex spectrum with multiple signals for each type of proton and carbon.[1]

The causality is clear: as the symmetry of the conformer decreases, the number of unique chemical environments for the nuclei increases, leading to a greater number of resonances in the NMR spectrum.

Comparative ¹H NMR Data Summary

The following table summarizes typical ¹H NMR chemical shifts for the crown and chair conformers, which are the most commonly isolated products. This data provides a clear quantitative comparison for initial identification.

ConformerProton TypeTypical Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityReference
Crown (rccc) -CH₃1.39Doublet[2][3]
-CH-4.45Quartet[2][3]
Aromatic CH6.14Singlet[2][3]
Aromatic CH6.77Singlet[2][3]
-OH8.53Singlet[2][3]
Chair (rctt) -CH₃1.15Doublet[2][3]
-CH-4.37Quartet[2][3]
Aromatic CH6.08, 6.17Two Singlets[2][3]
Aromatic CH6.26, 6.79Two Singlets[2][3]
-OH8.41, 8.65Two Singlets[2][3]

Part 2: Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides strong evidence for a particular conformer, 2D NMR experiments offer definitive proof by revealing through-bond and through-space correlations. This layered approach forms a self-validating system for structural elucidation.[7]

Logical Workflow for NMR Characterization

GASample Preparation(DMSO-d6 or CDCl3)B1D ¹H & ¹³C NMRInitial Symmetry AssessmentA->BAcquisitionC2D COSY(¹H-¹H J-Coupling)B->CHypothesis TestingD2D HSQC/HMBC(¹H-¹³C Correlation)B->DHypothesis TestingE2D NOESY/ROESY(Through-Space Correlation)B->EHypothesis TestingFDefinitive ConformerAssignmentC->FConfirm ConnectivityD->FAssign CarbonsE->FConfirm 3D Structure

Caption: A logical workflow for conformer identification using NMR.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). For C-methylcalix[1]resorcinarene, the most important correlation is the cross-peak between the methine (-CH-) proton and the methyl (-CH₃) protons, confirming their connectivity.[7]

  • HSQC & HMBC (Heteronuclear Correlation):

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond ¹JCH). This is essential for assigning the carbon spectrum.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (2-3 bonds, ²JCH and ³JCH). This is powerful for confirming the overall carbon framework.[8]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for conformational analysis. NOESY and ROESY detect protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds.[9][10]

    • For the Crown Conformer: A key NOE correlation will be observed between the methine proton and the aromatic proton on the adjacent resorcinol unit that points into the cavity. This confirms the inward-pointing arrangement of all four units.

    • For the Chair Conformer: The NOE patterns become more complex. Critically, one can observe NOEs between protons on resorcinol rings that are spatially adjacent but distant in the primary sequence, confirming the "up-and-down" arrangement characteristic of the chair. For example, the methine protons of an "up" resorcinol unit will show NOEs to aromatic protons of an adjacent "down" unit.

The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the molecule in solution. For medium-sized molecules where the NOE might be close to zero, ROESY is often preferred as the ROE is always positive.[9]

Part 3: Experimental Protocols

Trustworthy data begins with a robust experimental protocol. The following is a generalized procedure for the NMR analysis of C-methylcalix[1]resorcinarene conformers.

Step-by-Step NMR Analysis Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified C-methylcalix[1]resorcinarene sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it effectively solubilizes all conformers and allows for the observation of the hydroxyl protons.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup & 1D Acquisition:

    • The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.[5][6]

    • ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 15 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, more scans (~2000) are typically required.[7]

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence. Acquire 256-512 increments in the indirect dimension with 8-16 scans per increment.

    • HSQC: Use a gradient-selected HSQC experiment optimized for a one-bond coupling constant of ~145 Hz.

    • NOESY: This is the most critical experiment for conformer analysis.

      • Use a standard 2D NOESY pulse sequence.

      • Crucial Parameter: The mixing time (d8) determines the time allowed for NOE buildup. For molecules of this size, a mixing time in the range of 300-500 ms is a good starting point.[11] It may be beneficial to run multiple NOESY experiments with different mixing times to monitor the NOE buildup and avoid artifacts from spin diffusion.[9]

Comparison with Alternative Methods

While NMR is the gold standard for solution-state analysis, other techniques have their place.

  • X-ray Crystallography: Provides an unambiguous solid-state structure. However, it requires suitable single crystals, and the conformation in the crystal lattice may not be the dominant conformer in solution.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An excellent technique for separating the different conformers prior to analysis.[2][3] The retention time can give an initial indication of the conformer type, but it is not a definitive characterization method on its own.

Ultimately, the combination of separation by HPLC followed by detailed NMR analysis of each isolated fraction provides the most comprehensive and reliable characterization of C-methylcalix[1]resorcinarene conformers.

References

  • Atwood, J. L., & Steed, J. W. (Eds.). (2004). Encyclopedia of Supramolecular Chemistry. CRC Press. (Note: General reference for context, not directly cited with a URL).
  • Pineda-Castañeda, H. M., Maldonado, M., & Rivera Monroy, Z. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 7(51), 48231–48239. [Link]

  • Pineda-Castañeda, H. M., Maldonado, M., & Rivera Monroy, Z. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. National Institutes of Health. [Link]

  • ResearchGate. (2022). Illustration of the structure of calix[1]resorcinarene crown conformer. ResearchGate. [Link]

  • Madigan, R. P., et al. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. ChemRxiv. [Link]

  • Márquez-Lázaro, R., et al. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. MDPI. [Link]

  • Mouradzadegun, A., Elahi, S., & Abadast, F. (2014). Supplementary Material for Synthesis of the 3D-network polymer supported Bronsted acid ionic liquid based on calix[1]resorcinarene. The Royal Society of Chemistry. [Link]

  • Rivera-Jiménez, M., et al. (2017). Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calix[1]resorcinarene to the Corresponding Tetraalkyl Ether. National Institutes of Health. [Link]

  • Bowley, N. (2014). Synthetic and Structural Studies of Calix[1]pyrogallolarenes Towards Biological Applications. Nottingham Trent University Institutional Repository. [Link]

  • ResearchGate. (2020). Conformations of calix[1]resorcinarenes. ResearchGate. [Link]

  • Madigan, R. P., et al. (2024). NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. [Link]

  • Gibb, C. L. D., & Gibb, B. C. (2004). Resorcinarene Assemblies as Synthetic Receptors Supplementary Information. University of New Orleans. [Link]

  • University of Missouri-St. Louis. (2018). NOESY and ROESY. UMSL Chemistry & Biochemistry. [Link]

  • LibreTexts Chemistry. (2023). 5.4: NOESY Spectra. LibreTexts. [Link]

A Researcher's Guide to C-Methylcalixresorcinarene Structures: An X-ray Diffraction Perspective

A Researcher's Guide to C-Methylcalix[1]resorcinarene Structures: An X-ray Diffraction Perspective

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of macrocycles like C-methylcalix[1]resorcinarene is paramount for designing host-guest systems, drug delivery vehicles, and novel materials. While a suite of analytical techniques can provide structural insights, single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular conformation and packing in the solid state. This guide provides an in-depth comparison of XRD studies of C-methylcalix[1]resorcinarene, offering experimental insights and data to inform your research.

The Conformational Plasticity of C-Methylcalix[1]resorcinarene

C-methylcalix[1]resorcinarene is not a rigid molecule. Its resorcinol rings can adopt various orientations, leading to distinct conformations. X-ray diffraction studies have been instrumental in identifying and characterizing these conformational isomers. The most commonly observed conformation is the "crown" (or "cone") form, where all four methyl groups are oriented on one side of the macrocycle's lower rim, and the hydroxyl groups are on the upper rim.[2][3] This arrangement creates a well-defined cavity capable of encapsulating guest molecules.[4][5]

However, the conformational landscape is richer than just the crown. Depending on the crystallization conditions, such as the solvent system and the presence of guest molecules, other conformations have been trapped and elucidated by XRD. These include the "chair," "boat," and "flattened cone" conformations.[1][6][7][8] The existence of these different conformers highlights the molecule's adaptability to its environment and the crucial role of intermolecular forces in dictating its solid-state architecture.[6]

Comparative Analysis of C-Methylcalix[1]resorcinarene Conformations Determined by X-ray Diffraction

ConformationKey Structural FeaturesCrystallization Conditions Leading to this FormRepresentative Space GroupReference
Crown (rccc) All methyl groups oriented downwards, creating a distinct cavity. Stabilized by intramolecular hydrogen bonds between adjacent hydroxyl groups.Commonly obtained from solvents like acetonitrile/water.[2]P2(1)/n[2]
Chair (rcct) Two opposite resorcinol rings are oriented upwards, and the other two are downwards.Observed in the presence of specific guest molecules and through methods like hydrothermal synthesis.[6] Can be the thermodynamic product under certain conditions.[3][1]
Flattened Cone A distorted cone shape, often observed in the presence of bulky guest molecules that disrupt the typical crown conformation. Intramolecular hydrogen bonding is absent in this form.Crystallized in the presence of decamethylruthenocene and 4,4'-bipyridine from ethanol.[7]P21/n[7]
Boat (C2v) Two adjacent resorcinol rings point in one direction, while the other two point in the opposite direction.Can be formed through the conversion of a wave-like polymer structure over time.[4] Also observed for substituted C-methylcalix[1]resorcinarenes.[8]-[4][8]

The Decisive Role of the Crystallization Environment

The choice of solvent is a critical parameter that dictates the final solid-state structure of C-methylcalix[1]resorcinarene. The solvent molecules can be incorporated into the crystal lattice, forming solvates and influencing the packing arrangement through hydrogen bonding and other weak interactions.[2] For instance, crystallization from acetonitrile and water yields a crown conformation with solvent molecules integrated into the crystal network.[2] The removal of these solvent molecules can lead to a loss of crystallinity.[2]

Furthermore, the presence of guest molecules can act as templates, guiding the self-assembly of the calixarene into specific architectures. The entrapment of guest molecules within the calixarene's cavity is a hallmark of its host-guest chemistry, and XRD provides definitive proof of this encapsulation.[4][5] The size and shape of the guest molecule can even force the calixarene into less common conformations, as seen with the flattened cone structure formed in the presence of decamethylruthenocene.[7]

Experimental Protocol: Crystallization and X-ray Diffraction Analysis

Achieving high-quality crystals suitable for single-crystal XRD can be a meticulous process. Below is a generalized protocol based on successful reported methods.

Step 1: Synthesis of C-Methylcalix[1]resorcinarene

A common synthetic route involves the acid-catalyzed condensation of resorcinol with acetaldehyde.[9][10][11]

  • Reaction: Resorcinol and acetaldehyde are reacted in a suitable solvent (e.g., ethanol or water) in the presence of an acid catalyst (e.g., hydrochloric acid).[10][11]

  • Purification: The resulting precipitate is typically washed with water and/or ethanol to remove unreacted starting materials and catalyst.[10][11] Recrystallization can be employed for further purification.[12]

Step 2: Crystallization for X-ray Diffraction

Slow evaporation or slow cooling of a saturated solution are common techniques.

  • Solvent Selection: A variety of solvents and solvent mixtures have been used, including ethanol, acetonitrile/water, and DMSO.[2][7][8] The choice of solvent can significantly impact the resulting crystal form.

  • Procedure Example (Slow Cooling):

    • Dissolve the purified C-methylcalix[1]resorcinarene (and guest molecule, if applicable) in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.[7]

    • Allow the solution to cool slowly to room temperature over several hours to days.

    • Needle-shaped or block-like crystals may form.[7]

Step 3: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a diffractometer, typically with Mo-Kα radiation.[5][7] Low-temperature data collection (e.g., 90 K) is often preferred to minimize thermal vibrations and improve data quality.[7]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and structural parameters.[7]

Visualizing the Structures: Conformations and Interactions

To better understand the structural diversity of C-methylcalix[1]resorcinarene, the following diagrams illustrate the key conformations and a typical host-guest interaction.

Gcluster_conformationsConformations of C-Methylcalix[4]resorcinareneCrownCrown (rccc)ChairChair (rcct)BoatBoat (C2v)Flattened_ConeFlattened Cone

Caption: Key conformations of C-methylcalix[1]resorcinarene.

Gcluster_interactionsHost-Guest InteractionCalixareneThis compound(Crown Conformation)GuestGuest Molecule(e.g., Solvent, Drug)Guest->CalixareneEncapsulation

Caption: Schematic of host-guest encapsulation.

Beyond X-ray Diffraction: A Multi-Technique Approach

While XRD provides unparalleled detail in the solid state, a comprehensive understanding of C-methylcalix[1]resorcinarene's structure and behavior necessitates a multi-technique approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for characterizing the structure in solution.[3][13] It can provide information about the conformational dynamics and host-guest interactions in the liquid phase.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying functional groups and studying hydrogen bonding interactions, both in the solid state and in solution.[2]

  • Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to assess the crystallinity and phase purity of a bulk sample.[2][13][14]

The joint use of these diffractometric and spectroscopic methods provides a more complete picture of these complex macromolecular systems.[2]

Conclusion

X-ray diffraction is an indispensable tool for elucidating the intricate solid-state structures of C-methylcalix[1]resorcinarene. It has revealed a fascinating conformational polymorphism that is highly sensitive to the crystallization environment. For researchers in supramolecular chemistry and drug development, a thorough understanding of the insights gained from XRD studies is essential for the rational design of novel host-guest systems and advanced materials. By carefully controlling crystallization conditions and employing a combination of analytical techniques, the vast potential of C-methylcalix[1]resorcinarene as a versatile molecular scaffold can be fully realized.

References

  • Dodziuk, H., et al. (2010). X-ray diffraction, FT-IR, and (13)C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[1]resorcinarene. The Journal of Physical Chemistry B, 114(32), 10365-10374. [Link]

  • Atwood, J. L., & Barbour, L. J. (2003). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. CrystEngComm, 5, 367-369. [Link]

  • Ma, B.-Q., & Coppens, P. (2000). Does C-methylcalix[1]resorcinarene always adopt the crown shape conformation? A resorcinarene/bipyridine/decamethylruthenocene supramolecular clathrate with a novel framework structure. Chemical Communications, (22), 2299-2300. [Link]

  • Jalil, M. A., et al. (2015). Synthesis, Structural and Antioxidant Properties of C-p-methoxyphenylcalix[1]resorcinarene. International Journal of ChemTech Research, 8(4), 1836-1843. [Link]

  • Ma, B.-Q., & Coppens, P. (2003). Transformation of a C-methylcalix[1]resorcinarene-based host–guest complex from a wave-like to a novel triangular brick-wall architecture. Chemical Communications, (4), 504-505. [Link]

  • Bowley, N. (2015). Synthetic and Structural Studies of Calix[1]pyrogallolarenes Towards Biological Applications. Nottingham Trent University. [Link]

  • Chen, L., et al. (2023). Synthesis and Structure of a Host-Guest Inclusion System between C-propyl-o-toluidine-methyl-resorcin[1]arene and Ethanol Solvate. Journal of Materials Science and Chemical Engineering, 11, 22-33. [Link]

  • Garcia-Castaneda, J. E., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 7(51), 48135-48143. [Link]

  • Al-Rawi, M. S., et al. (2014). Green synthesis, crystal structure and bioactivity of C-(p-substitutedphenyl)calix[1]resorcinarenes-DMSO inclusion complexes. Jordan Journal of Chemistry, 9(2), 107-121. [Link]

  • Garcia-Castaneda, J. E., et al. (2021). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. Molecules, 26(18), 5643. [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Argent, S. P., et al. (2014). Calix[1]arene-based metal-organic frameworks: towards hierarchically porous materials. Dalton Transactions, 43(30), 11579-11582. [Link]

  • Budiana, I. G. M. N., et al. (2017). Synthesis and In Vitro Evaluation of C-methylcalix[1]resorcinaryl octacinnamate and C-methylcalix[1]resorcinaryl octabenzoate as the Sunscreen. Rasayan Journal of Chemistry, 10(1), 123-129. [Link]

  • Wikipedia contributors. (2023, December 1). Resorcinarene. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • Eddaif, L., et al. (2019). Calix[1]resorcinarene macrocycles: Synthesis, thermal behavior and crystalline characterization. Journal of Thermal Analysis and Calorimetry, 137(2), 529-540. [Link]

  • Yulizar, Y., et al. (2020). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Proceedings of the 1st International Conference on Science and Technology, ICOST 2019, 2-3 May, 2019, Makassar, Indonesia. [Link]

  • ResearchGate. (n.d.). X-ray structure of the tetra-phosphinated calix[1]resorcinarene 8. Retrieved from [Link]

  • Salorinne, K., & Nissinen, M. (2009). Twisting of the resorcinarene core due to solvent effects upon crystallization. CrystEngComm, 11(8), 1572-1578. [Link]

  • Garcia-Castaneda, J. E., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 7(51), 48135–48143. [Link]

  • Cave, G. W. V., & Raston, C. L. (2001). Solvent-free synthesis of calix[1]resorcinarenes. Green Chemistry, 3(5), 249-252. [Link]

C-Methylcalixresorcinarene: A Comparative Analysis Against Other Calixarenes

C-Methylcalix[1]resorcinarene: A Comparative Analysis Against Other Calixarenes

In the dynamic landscape of supramolecular chemistry, calixarenes represent a cornerstone class of macrocyclic hosts, prized for their unique chalice-like structure that makes them ideal candidates for molecular recognition, catalysis, and advanced drug delivery systems. Among this versatile family, C-methylcalix[1]resorcinarene distinguishes itself through its accessible synthesis, distinct structural features, and broad functionalization potential.

This guide offers a comprehensive comparison of C-methylcalix[1]resorcinarene with other widely utilized calixarenes. We will delve into the nuances of its synthesis, structure, and performance, supported by experimental data and detailed protocols, to provide researchers, chemists, and pharmaceutical scientists with the critical insights needed to select the appropriate scaffold for their specific application.

The Architectural Advantage: Synthesis and Structure of C-Methylcalix[1]resorcinarene

C-methylcalix[1]resorcinarene is synthesized via a one-pot acid-catalyzed condensation reaction between resorcinol (1,3-dihydroxybenzene) and acetaldehyde.[1][2] This straightforward procedure yields a cyclic tetramer where four resorcinol units are linked by methyl-substituted methylene bridges.

The resulting structure, with the chemical formula C₃₂H₃₂O₈ and a molecular weight of 544.59 g/mol , is characterized by a deep, rigid cavity.[3][4] Its "upper rim" is decorated with eight hydroxyl groups, creating a polar, hydrogen-bonding region. The "lower rim" is defined by the four methyl groups from the acetaldehyde bridges. This architecture is fundamentally different from traditional p-alkoxyphenol-based calixarenes, granting it unique properties. The multiplicity of hydroxyl groups not only offers a platform for extensive derivatization but also plays a crucial role in its host-guest chemistry and self-assembly behavior.

Due to the arrangement of the resorcinol units, C-methylcalix[1]resorcinarene can exist in several conformations, with the most stable and commonly isolated being the "crown" (C₄ᵥ) conformer.[1] This conformation is stabilized by a strong intramolecular hydrogen-bonding network among the upper-rim hydroxyl groups.

A Comparative Performance Analysis: C-Methylcalix[1]resorcinarene vs. Key Alternatives

The selection of a calixarene is dictated by the intended application, which hinges on factors such as guest molecule size, polarity, and the desired solvent system. Below, we compare C-methylcalix[1]resorcinarene to two other workhorses of supramolecular chemistry: the classic p-tert-butylcalix[1]arene and the water-soluble p-sulfonatocalix[1]arene.

Data Summary Table: Calixarene Properties
PropertyC-Methylcalix[1]resorcinarenep-tert-Butylcalix[1]arenep-Sulfonatocalix[1]arene
Synthesis One-pot acid-catalyzed condensation of resorcinol and acetaldehyde.[1]Base-catalyzed condensation of p-tert-butylphenol and formaldehyde.Post-synthesis sulfonation of p-tert-butylcalix[1]arene.
Solubility Soluble in polar organic solvents (e.g., DMSO, acetone, ethanol); insoluble in water.Soluble in nonpolar organic solvents (e.g., chloroform, toluene).High solubility in water; insoluble in nonpolar organic solvents.
Cavity Features Deep, rigid cavity with a polar, H-bonding upper rim.More flexible cavity with a hydrophobic upper rim.Hydrophilic exterior with a hydrophobic cavity, suitable for aqueous media.
Primary Guest Binding Polar molecules, cations, and hydrogen-bond acceptors.Small neutral molecules, metal ions, and ammonium cations.Cationic and neutral hydrophobic guests in aqueous solutions.
Key Applications Drug delivery systems, environmental remediation (heavy metals, organic pollutants), sensor technology, and nanotechnology building blocks.[5]Ion-selective electrodes, phase-transfer catalysis, chemical sensors.Drug solubilization, enzyme mimetics, removal of organic pollutants from water.

Experimental Protocols & Methodologies

An understanding of the synthesis is critical for any application. Here, we provide a detailed, self-validating protocol for the preparation of C-methylcalix[1]resorcinarene.

Protocol: Synthesis of C-Methylcalix[1]resorcinarene

Objective: To synthesize C-methylcalix[1]resorcinarene via acid-catalyzed cyclocondensation.

Materials:

  • Resorcinol (reagent grade)

  • Acetaldehyde (40 wt. % in H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (95% or absolute)

  • Deionized Water

Step-by-Step Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of ethanol.

  • Acid Catalyst Addition: While stirring vigorously, carefully add 15 mL of concentrated HCl to the resorcinol solution. The addition is exothermic and should be done in a fume hood.

    • Causality: The strong acid protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon highly electrophilic and activating it for electrophilic aromatic substitution with the electron-rich resorcinol rings.

  • Aldehyde Addition: Slowly add 6.6 g (0.15 mol) of acetaldehyde dropwise to the reaction mixture over 15-20 minutes.

  • Reaction & Precipitation: Heat the mixture to reflux (approximately 75-80°C) and maintain for 8 hours. A precipitate will begin to form as the reaction progresses.

    • Causality: Heating provides the necessary activation energy for the sequential condensation and cyclization steps. The product is insoluble in the ethanol-water mixture, causing it to precipitate out, which drives the reaction to completion according to Le Châtelier's principle.

  • Isolation: After the reflux period, cool the flask in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a 1:1 (v/v) mixture of ethanol and deionized water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the resulting fine white to off-white powder in a vacuum oven at 60°C overnight. The typical yield is 70-80%. The product has a melting point above 300°C.[6]

Workflow Visualization

Synthesis_Workflowcluster_reactantsReactants & Reagentscluster_processProcesscluster_productFinal ProductResorcinolResorcinol in EthanolMixing1. Mix & Add CatalystResorcinol->MixingAcetaldehydeAcetaldehydeAddition2. Add AcetaldehydeAcetaldehyde->AdditionCatalystConc. HClCatalyst->MixingMixing->AdditionReflux3. Reflux (8h, ~80°C)Addition->RefluxPrecipitation4. PrecipitationReflux->PrecipitationIsolation5. Cool & FilterPrecipitation->IsolationPurification6. Wash & DryIsolation->PurificationFinal_ProductC-Methylcalix[4]resorcinarenePurification->Final_Product

Caption: Synthesis workflow for C-methylcalix[1]resorcinarene.

Structural Comparison and Host-Guest Interactions

The distinct architectures of calixarenes directly govern their host-guest binding capabilities. The diagram below illustrates the fundamental structural differences that dictate their function.

Calixarene_ComparisonConceptual Comparison of Calixarene Structurescluster_guestsnode1This compoundDeep, Polar CavityUpper Rim: 8 -OH Groups (H-Bonding)Lower Rim: 4 -CH₃ Groupsnode2p-tert-Butylcalix[4]areneShallow, Apolar CavityUpper Rim: 4 -OH GroupsLower Rim: 4 tert-Butyl Groups (Hydrophobic)node3p-Sulfonatocalix[4]areneHydrophilic ExteriorUpper Rim: 4 Sulfonate (-SO₃⁻) Groups (Water Soluble)Lower Rim: 4 tert-Butyl Groupsguest1Polar Guest(e.g., Quaternary Ammonium Salt)guest1->node1:f0 H-Bonding & Cation-πguest1->node3:f0 Electrostatic & Hydrophobicguest2Apolar Guest(e.g., Toluene)guest2->node2:f1 Hydrophobic Inclusion

Caption: Key structural differences and resulting guest interactions.

Conclusion and Outlook

C-methylcalix[1]resorcinarene presents a compelling platform for supramolecular applications, particularly where strong hydrogen-bonding interactions and a deep, accommodating cavity are required. Its straightforward synthesis and functional versatility make it an attractive alternative to traditional phenol-based calixarenes.

  • Choose C-Methylcalix[1]resorcinarene for applications in polar organic media requiring the encapsulation of polar or cationic guests, or as a scaffold for building complex, functionalized nanosystems. Its utility in drug delivery and environmental sensing is particularly well-documented.[5]

  • Choose p-tert-Butylcalix[1]arene for classic host-guest studies in nonpolar solvents and for applications leveraging its hydrophobic cavity, such as the recognition of small aromatic molecules.

  • Choose p-Sulfonatocalix[1]arene when water solubility is paramount, especially in biological and pharmaceutical contexts where interactions with charged species in an aqueous environment are targeted.

By understanding these fundamental differences, researchers can strategically select the optimal calixarene, thereby accelerating innovation and discovery in their respective fields.

References

  • Mora-Tzintzun, H. S., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). C-Methylcalix(4)resorcinarene. PubChem Compound Database. Retrieved January 3, 2026, from [Link]

  • Jumina, J., et al. (2018). Synthesis of a Novel Calix[1]resorcinarene-Chitosan Hybrid. Oriental Journal of Chemistry. [Link]

  • Ali, H. M., et al. (2013). Synthesis, Structural and Antioxidant Properties of C-p-methoxyphenylcalix[1]resorcinarene. International Conference on Fundamental and Applied Sciences.

  • Al-Surafi, A. (2017). Synthesis of highly functionalised calix[1]resorcinarenes and their application as drug solubilising agents. ResearchGate. [Link]

  • Zulfikar, M. A., et al. (2019). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Atlantis Press. [Link]

Introduction: The Promise of Calixresorcinarene Scaffolds in Redox Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Antioxidant Activity of C-Methylcalixresorcinarene Derivatives

In the continuous search for novel therapeutic agents, the modulation of oxidative stress remains a pivotal strategy in combating a spectrum of pathologies, from neurodegenerative diseases to cancer. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. Phenolic compounds are well-established as potent antioxidants, largely due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1][2]

C-methylcalixresorcinarenes, a class of macrocyclic compounds formed by the acid-catalyzed condensation of resorcinol with various aldehydes, have emerged as a highly promising scaffold for the development of synthetic antioxidants.[3][4] Their structure, characterized by a cup-like cavity and an array of hydroxyl groups on the upper rim, provides a unique platform for both radical scavenging and molecular recognition. The ease with which their structure can be modified allows for the fine-tuning of their antioxidant properties.[5]

This guide offers a comprehensive comparison of the antioxidant performance of various C-methylcalixresorcinarene derivatives, supported by experimental data from peer-reviewed literature. It is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying mechanistic principles and detailed experimental protocols to facilitate further investigation.

The Mechanistic Underpinning of Antioxidant Action

The antioxidant capacity of C-methylcalixresorcinarene derivatives is intrinsically linked to their phenolic nature. The resorcinol units contain multiple hydroxyl (-OH) groups that can readily donate a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. This process transforms the antioxidant into a resonance-stabilized radical (A•), which is significantly less reactive and unable to propagate the oxidative chain reaction.[6]

The primary mechanisms of action include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical.[1]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, followed by proton loss.[1]

  • Chelation of Metal Ions: The polyhydroxy structure can sequester transition metal ions like Fe²⁺ and Cu⁺, which are involved in the Fenton reaction that generates highly damaging hydroxyl radicals.[6][7]

The overall efficacy is a function of the number and position of hydroxyl groups, steric accessibility, and the electronic effects of other substituents on the macrocyclic frame.

Antioxidant Mechanism FreeRadical Reactive Free Radical (e.g., ROO•) NeutralizedRadical Neutralized Species (e.g., ROOH) FreeRadical->NeutralizedRadical H• Atom Transfer Calixarene Calixresorcinarene (Ar-OH) CalixRadical Stable Calixarene Radical (Ar-O•) Calixarene->CalixRadical Donates H• DPPH Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample (0.5 mL) + DPPH (2.0 mL) prep_dpph->mix prep_sample Prepare Calixarene Dilutions (ppm) prep_sample->mix incubate Incubate 30 min in Dark at RT mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis of C-Methylcalixresorcinarene Complexes

A Senior Application Scientist's Guide to Spectroscopic Analysis of C-Methylcalix[1]resorcinarene Complexes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of supramolecular chemistry, C-methylcalix[1]resorcinarene stands out as a versatile scaffold for the construction of host-guest complexes, with profound implications for drug delivery, sensing, and catalysis.[2] The ability to form stable inclusion complexes is intrinsically linked to its unique three-dimensional structure, characterized by a hydrophobic cavity and a hydrophilic upper rim adorned with hydroxyl groups.[3][4] Understanding the nuanced interactions within these complexes is paramount, and a multi-faceted spectroscopic approach is the key to unlocking these molecular secrets.

This guide provides a comparative overview of essential spectroscopic techniques for the analysis of C-methylcalix[1]resorcinarene complexes. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Structural Landscape: Conformational Isomers

C-methylcalix[1]resorcinarene can exist in several conformations, with the most common being the crown, boat, chair, and diamond forms.[2] The crown conformation is often the most stable due to the formation of a circular array of hydrogen bonds among the hydroxyl groups on the upper rim.[2][3] The specific conformation plays a crucial role in the host-guest chemistry, dictating the shape and size of the cavity available for complexation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for elucidating the dominant conformation in solution and in the solid state.

A Comparative Arsenal of Spectroscopic Techniques

The selection of an appropriate spectroscopic technique is contingent on the specific information sought. Each method offers a unique window into the molecular world of C-methylcalix[1]resorcinarene complexes.

Spectroscopic TechniqueInformation ObtainedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Detailed 3D structure, conformation, host-guest stoichiometry, binding constants, and dynamics.Provides unambiguous structural information and insights into dynamic processes.Lower sensitivity compared to other techniques; requires deuterated solvents.
Fourier-Transform Infrared (FT-IR) Presence of functional groups, hydrogen bonding interactions.Non-destructive, fast, and provides information about specific chemical bonds.Provides limited information on the overall 3D structure.
UV-Visible (UV-Vis) Spectroscopy Electronic transitions, complex formation, binding constants.Simple, rapid, and well-suited for quantitative analysis of binding events.Only applicable to systems with a chromophore; provides indirect structural information.
Fluorescence Spectroscopy Binding events, environmental polarity, and conformational changes.High sensitivity, suitable for studying systems with fluorescent probes.Requires the host or guest to be fluorescent, or the use of a fluorescent probe.
Mass Spectrometry (MS) Molecular weight of the host, guest, and complex; stoichiometry of the complex.High sensitivity and accuracy in mass determination.Can sometimes lead to fragmentation of the complex, making interpretation challenging.

In-Depth Analysis: A Technique-by-Technique Breakdown

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is the most powerful tool for the detailed structural characterization of C-methylcalix[1]resorcinarene and its complexes in solution.[2]

Key Observables and Their Interpretation:

  • 1H NMR: The chemical shifts of the aromatic protons and the methine bridge protons are highly sensitive to the conformation of the calixarene.[2] For instance, in the highly symmetric crown conformation, one would expect to see a simplified spectrum with single peaks for the aromatic and methine protons.[1] In contrast, less symmetric conformations like the boat or chair will exhibit more complex splitting patterns.[2] Upon complexation, changes in the chemical shifts of both the host and guest protons provide direct evidence of interaction and can be used to map the binding site.

  • 13C NMR: Similar to 1H NMR, the number and chemical shifts of the carbon signals provide information about the symmetry and conformation of the molecule.[1]

  • 2D NMR (COSY, NOESY): These techniques are invaluable for assigning proton signals and for determining the spatial proximity of protons, which is crucial for confirming the conformation and for elucidating the geometry of the host-guest complex. NOESY, in particular, can reveal through-space interactions between host and guest protons, providing definitive proof of inclusion.

  • Variable Temperature (VT) NMR: This technique can be used to study the dynamic processes of the calixarene, such as conformational changes.[5] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes.[5]

Experimental Protocol: 1H NMR Titration for Binding Constant Determination

  • Preparation of Stock Solutions: Prepare stock solutions of the C-methylcalix[1]resorcinarene host and the guest molecule in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Initial Spectrum: Record the 1H NMR spectrum of the host solution alone.

  • Titration: Add incremental amounts of the guest stock solution to the host solution.

  • Spectral Acquisition: Record a 1H NMR spectrum after each addition of the guest.

  • Data Analysis: Monitor the chemical shift changes (Δδ) of specific host protons that are sensitive to guest binding. Plot Δδ against the guest concentration.

  • Binding Constant Calculation: Fit the titration data to a suitable binding isotherm (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (Ka).

Logical Workflow for NMR Analysis

NMR_Workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_analysisData Analysis & Interpretationcluster_resultsResultsprepPrepare Host & GuestStock Solutionsacq_1dRecord 1D NMR(1H, 13C)prep->acq_1dacq_vtPerform VariableTemperature NMRacq_1d->acq_vtanalysis_confDetermine Conformationacq_1d->analysis_confanalysis_bindAnalyze Binding(Titration)acq_1d->analysis_bindacq_2dRecord 2D NMR(COSY, NOESY)result_struct3D Structure & Stoichiometryacq_2d->result_structanalysis_dynStudy Dynamicsacq_vt->analysis_dynanalysis_conf->acq_2dresult_constBinding Constantanalysis_bind->result_constresult_energyEnergy Barriersanalysis_dyn->result_energy

Caption: Workflow for NMR analysis of C-methylcalix[1]resorcinarene complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Hydrogen Bonds

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in C-methylcalix[1]resorcinarene and for studying the hydrogen bonding interactions that are crucial for its structure and complexation behavior.[3][6]

Key Observables and Their Interpretation:

  • O-H Stretching: The broad band in the region of 3000-3500 cm-1 is characteristic of the hydroxyl groups involved in hydrogen bonding.[1] Changes in the position and shape of this band upon complexation can indicate a disruption or alteration of the hydrogen bonding network.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm-1 and 2850-3000 cm-1, respectively.[6]

  • Aromatic C=C Stretching: Bands in the region of 1600-1450 cm-1 are indicative of the aromatic rings of the resorcinol units.[6]

The joint use of FT-IR and solid-state NMR can be particularly beneficial for elucidating the structure of poorly crystalline or desolvated resorcinarene samples.[3]

UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Interactions

UV-Vis spectroscopy is a valuable tool for studying the formation of C-methylcalix[1]resorcinarene complexes, especially when the guest molecule is a chromophore.[7][8]

Key Observables and Their Interpretation:

  • Hyperchromic/Hypochromic Effects: An increase (hyperchromic) or decrease (hypochromic) in the molar absorptivity of the guest upon complexation is a strong indicator of host-guest interaction.[9]

  • Bathochromic/Hypsochromic Shifts: A shift in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths can also signify complex formation.[10] These shifts arise from changes in the electronic environment of the chromophore upon entering the calixarene cavity.

  • Binding Constant Determination: Similar to NMR, UV-Vis titrations can be performed by monitoring the changes in absorbance at a specific wavelength as a function of host or guest concentration. The data can then be used to calculate the binding constant.[8]

Experimental Protocol: UV-Vis Titration for Complexation Studies

  • Preparation of Solutions: Prepare stock solutions of the C-methylcalix[1]resorcinarene host and the chromophoric guest in a suitable solvent (e.g., ethanol, acetonitrile).

  • Initial Spectrum: Record the UV-Vis spectrum of the guest solution alone.

  • Titration: Add incremental amounts of the host stock solution to the guest solution.

  • Spectral Acquisition: Record a UV-Vis spectrum after each addition of the host.

  • Data Analysis: Monitor the change in absorbance at the wavelength of maximum absorption (λmax).

  • Binding Constant Calculation: Use the Benesi-Hildebrand method or non-linear regression analysis to determine the binding constant and stoichiometry of the complex.[9]

Host-Guest Complexation and Spectroscopic Response

HostGuestcluster_spectroSpectroscopic ResponseHostC-Methylcalix[4]resorcinarene(Host)ComplexHost-Guest ComplexHost->Complex+GuestGuest MoleculeGuest->ComplexNMR_shiftChemical Shift Changes(NMR)Complex->NMR_shiftLeads toUV_shiftAbsorbance/Wavelength Shift(UV-Vis)Complex->UV_shiftLeads toFluo_changeFluorescence Quenching/EnhancementComplex->Fluo_changeLeads to

Caption: The formation of a host-guest complex elicits distinct spectroscopic responses.

Fluorescence Spectroscopy: High-Sensitivity Detection

Fluorescence spectroscopy is an exceptionally sensitive technique for studying host-guest interactions, provided that either the host or the guest is fluorescent.[8]

Key Observables and Their Interpretation:

  • Fluorescence Quenching/Enhancement: A decrease (quenching) or increase (enhancement) in the fluorescence intensity of the fluorophore upon addition of the other component is a clear indication of complex formation.[8] This can be caused by various mechanisms, including photoinduced electron transfer or energy transfer.

  • Emission Wavelength Shifts: Changes in the polarity of the microenvironment of the fluorophore upon encapsulation within the calixarene cavity can lead to shifts in the emission maximum.

The aggregation of calixarenes can also significantly impact their fluorescence properties, leading to phenomena like aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE).

Mass Spectrometry: Unveiling Stoichiometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of C-methylcalix[1]resorcinarene and its derivatives, as well as for confirming the stoichiometry of host-guest complexes.[10][11]

Key Observables and Their Interpretation:

  • Molecular Ion Peak: The mass spectrum of C-methylcalix[1]resorcinarene will show a molecular ion peak corresponding to its molecular weight (m/z 544 for the parent compound).[11]

  • Complex Ion Peak: In the mass spectrum of a host-guest complex, a peak corresponding to the mass of the complex (host + guest) provides direct evidence for its formation and reveals the stoichiometry.

  • Electrospray Ionization (ESI): This soft ionization technique is particularly well-suited for studying non-covalent complexes as it minimizes fragmentation.

Conclusion: A Synergy of Techniques for Comprehensive Understanding

No single spectroscopic technique can provide a complete picture of the complex world of C-methylcalix[1]resorcinarene host-guest chemistry. A synergistic approach, combining the structural detail of NMR, the hydrogen bonding information from FT-IR, the electronic insights from UV-Vis, the high sensitivity of fluorescence, and the stoichiometric confirmation from mass spectrometry, is essential for a comprehensive and robust analysis. By carefully selecting and integrating these techniques, researchers can gain a deep understanding of the forces driving molecular recognition and unlock the full potential of these fascinating macrocycles in various scientific and technological applications.

References

  • Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. Available at: [Link]

  • X-ray diffraction, FT-IR, and (13)C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[1]resorcinarene. The Journal of Physical Chemistry B. Available at: [Link]

  • Synthesis of a Novel Calix[1]resorcinarene-Chitosan Hybrid. Oriental Journal of Chemistry. Available at: [Link]

  • Supplementary Material for a paper. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and In Vitro Evaluation of C-methylcalix[1]resorcinaryl octacinnamate and C-methylcalix[1]resorcinaryl octabenzoate as the Sunscreen. ResearchGate. Available at: [Link]

  • Calix[1]resorcinarene Amide Derivative: Thermodynamics of Cation Complexation Processes and Its Remarkable Properties for the Removal of Calcium (II) from Water. MDPI. Available at: [Link]

  • Optimization of reaction conditions for synthesis C-tetramethylcalix[1] resorcinarene. ResearchGate. Available at: [Link]

  • Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. MDPI. Available at: [Link]

  • The MS Spectrum of C-Methylcalix[1]resorcinarene (a),... ResearchGate. Available at: [Link]

  • UV‐Vis spectra of C4RS in aqueous solutions of NaOH(a), CsCl(b) and... ResearchGate. Available at: [Link]

  • A water-responsive calix[1]resorcinarene system: self-assembly and fluorescence modulation. CONICET. Available at: [Link]

  • Host–Guest Chemosensor Ensembles based on Water-Soluble Sulfonated Calix[n]arenes and a Pyranoflavylium Dye for the Optical De. University of Nebraska-Lincoln. Available at: [Link]

  • Host-guest complex. DSpace Repository - Central University of Punjab. Available at: [Link]

  • Unique guest inclusion within multi-component, extended-cavity resorcin[1]arenes. Scilit. Available at: [Link]

  • Synthesis, structure and spectroscopic properties of calix[1]phloroglucinarene dodecamethyl ether and its trifluoroacetic acid complex. PubMed. Available at: [Link]

  • Conductance Studies on Complex Formation between c-Methylcalix[1]resorcinarene and Titanium (III) in Acetonitrile-H2O Binary Solutions. PubMed Central. Available at: [Link]

  • A brief review of C n -symmetric calixarenes and resorcinarenes. Taylor & Francis. Available at: [Link]

  • 1 H-NMR of C-phenylcalix[1]resorcinarene. ResearchGate. Available at: [Link]

  • Conductance studies on complex formation between c-methylcalix[1]resorcinarene and titanium (III) in acetonitrile-H₂O binary solutions. PubMed. Available at: [Link]

  • Thin film properties and the detection volatile organic compounds of C-methylcalix(4)resorcinarene. ResearchGate. Available at: [Link]

C-Methylcalixresorcinarene vs. pyrogallolarenes in supramolecular assembly

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Now

I'm currently delving into the details of C-methylcalixresorcinarene and pyrogallol, focusing on their synthesis, structural characteristics, and ability to form complex structures. My plan involves a series of in-depth Google searches to gather relevant literature and information.

Comparing Assembly Properties

I've just refined the search strategy, focusing on direct comparisons between C-methylcalixresorcinarene and pyrogallolarenes, particularly their complexation and stability. I'm now drafting the comparison guide's structure, with sections for Introduction, Structural Comparison, Synthesis, Supramolecular Assembly, Applications, and a comparative table. Concurrently, I'm working to integrate Graphviz diagrams.

Mapping Out Next Steps

I'm now outlining a detailed workflow for the comparison. It starts with targeted Google searches focusing on synthesis, structural features, and supramolecular assembly of both compounds, including applications like drug delivery and catalysis. I'll analyze this data to structure the comparison guide, including sections like Introduction, Synthesis, and a direct comparison table. This phase will involve detailed protocol creation and data synthesis into clear tables.

Outlining the Comparison

I'm currently focused on the overarching structure of the comparison. I'm starting with a concise introduction that will provide context on supramolecular assembly and the significance of macrocyclic hosts. The goal is to set the stage for a detailed evaluation of C-Methylcalixresorcinarenes and pyrogallolarenes.

Analyzing Structural Features

I'm now diving deeper into the structural aspects. The foundational difference, that pyrogallolarenes boast an extra hydroxyl group, has significant ramifications. This crucial difference leads to variations in the upper rim, dictating the hydrogen bonding capabilities and resulting assembly behavior. A clear structural diagram would be beneficial at this stage.

Exploring Stability Differences

I'm now zeroing in on the stability differences in self-assembly. It's becoming clear that the extra hydroxyl group in pyrogallolarenes significantly boosts their stability, particularly in polar solvents. This is a crucial distinction that influences their host-guest behavior and potential applications. We can show these self-assembly differences visually with a diagram.

Focusing on Kinetic Stability

I'm now zeroing in on kinetic stability, a defining characteristic of these host molecules. Pyrogallolarenes, with their robust hydrogen-bonding network, demonstrate remarkable kinetic stability in their hexameric capsule form. This enhanced stability stems from the ability of their capsules to resist guest exchange, even over extended periods, making them ideal for drug delivery applications.

Outlining the Synthesis

I'm now detailing the synthetic routes for each macrocycle. I've begun to contrast the acid-catalyzed condensation processes, highlighting the starting materials (resorcinol/pyrogallol versus acetaldehyde/aldehydes) and the resulting structural differences. I am developing clear experimental protocols and outlining factors impacting yield.

Summarizing Key Differences

My current focus is on a comprehensive comparison table. I'm compiling key properties like monomer sources, stability, and functionalization for a concise overview. This will highlight the strengths of each macrocycle. The table will provide a quick reference for researchers in the field.

Outlining the Synthesis Details

I am now focusing on the specifics of the synthesis protocols. I am outlining the reaction conditions, catalysts, and purification strategies for both C-Methylcalixresorcinarenes and pyrogallolarenes, giving experimental details and highlighting potential modifications. It is important to emphasize that each route presents its own benefits and drawbacks.

Developing a Comprehensive Guide

I'm now expanding on the synthetic methodologies for both resorcinarenes and pyrogallolarenes. I'm focusing on the reaction conditions, catalysts, and purification techniques, with a detailed step-by-step procedure for each. The protocols will include characterization data, such as NMR, IR and MS.

A Comparative Guide to the Conformational Analysis of C-Methylcalixresorcinarene in Different Solvents

A Comparative Guide to the Conformational Analysis of C-Methylcalix[1]resorcinarene in Different Solvents

For researchers, scientists, and drug development professionals, C-methylcalix[1]resorcinarene (CMCR) represents a foundational building block in supramolecular chemistry. Its unique three-dimensional, chalice-like structure provides an electron-rich cavity capable of encapsulating a wide array of guest molecules, making it invaluable for applications in sensing, catalysis, separation science, and drug delivery systems.[1][2] However, the true utility of this macrocycle is dictated by its conformational flexibility. The orientation of the four resorcinol rings is not static; it is a dynamic equilibrium profoundly influenced by its surrounding environment, most notably the solvent.

This guide provides an in-depth comparison of the conformational behavior of CMCR in different solvent systems. We will move beyond simple observation to explain the causal mechanisms behind these structural changes, present supporting experimental data, and provide validated protocols for analysis. Our objective is to equip you with the expertise to predict, control, and verify the conformation of CMCR for your specific application.

The Fundamental Conformers of C-Methylcalix[1]resorcinarene

In both solution and the solid state, CMCR can adopt several distinct conformations. The relative stability of these forms is primarily governed by a delicate balance between intramolecular hydrogen bonding and steric interactions. The most commonly observed conformers are the crown, chair, boat, and diamond.[1][3][4]

The crown conformation (C₄ᵥ symmetry) is typically the most stable and prevalent.[1][4] Its stability is derived from a circular array of eight intramolecular hydrogen bonds among the adjacent phenolic hydroxyl groups on the upper rim of the macrocycle.[1][4][5] This extensive hydrogen-bonding network creates a rigid, pre-organized cavity, often depicted as a truncated cone. The other conformations arise when one or more resorcinol rings "flip" relative to the others, disrupting this ideal hydrogen-bonding arrangement.

Gcluster_ConformersPrimary CMCR ConformersCrown (C4v)Crown (C4v)Chair (C2h)Chair (C2h)Crown (C4v)->Chair (C2h)Ring InversionBoat (C2v)Boat (C2v)Chair (C2h)->Boat (C2v)Ring InversionDiamond (C2v)Diamond (C2v)Boat (C2v)->Diamond (C2v)Ring InversionDiamond (C2v)->Crown (C4v)Ring Inversion

Caption: The primary conformations of C-methylcalix[1]resorcinarene.

The Decisive Role of the Solvent: A Comparative Analysis

The key to understanding solvent effects lies in its ability to compete with the intramolecular hydrogen bonds that stabilize the crown conformer. A solvent can disrupt this network by acting as either a hydrogen bond donor or acceptor, thereby shifting the conformational equilibrium.[6]

A. Nonpolar Aprotic Solvents (e.g., Chloroform, Benzene, Toluene)
  • Mechanism: In a nonpolar environment, there is minimal interaction between the solvent and the polar hydroxyl groups of the CMCR. The intramolecular O-H···O hydrogen bonds face no external competition and thus remain strong and intact.

  • Resulting Conformation: The rigid crown conformation is overwhelmingly dominant. The macrocycle maintains its well-defined cavity. This is the solvent class of choice when the experimental goal requires a pre-organized host structure.

B. Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone)
  • Mechanism: These solvents are potent hydrogen bond acceptors. Molecules like dimethyl sulfoxide (DMSO) can effectively solvate the hydroxyl protons, forming intermolecular CMCR(O-H)···Solvent bonds. This direct competition weakens and disrupts the internal hydrogen bond network.

  • Resulting Conformation: While the crown is often still a major species, conformational flexibility is significantly increased. Depending on the specific solvent and temperature, a dynamic equilibrium involving other conformers like the chair or boat may become accessible. In the solid state, crystallization from acetonitrile has been shown to trap the CMCR molecule in a typical crown conformation, stabilized by interactions with solvent molecules.[5]

C. Polar Protic Solvents (e.g., Methanol, Ethanol, Water)
  • Mechanism: As both hydrogen bond donors and acceptors, these solvents interact most strongly with the CMCR's hydroxyl rims. They can fully integrate into the hydrogen-bonding scheme, severely disrupting the intramolecular network and promoting intermolecular CMCR-solvent and solvent-solvent interactions. It is important to note that CMCR has very low solubility in pure water.[7]

  • Resulting Conformation: This class of solvents induces the greatest conformational lability. The molecule may adopt various conformations, and the energy barrier for interconversion is lowered. In some cases, the solvent molecules can act as templates, guiding the self-assembly of CMCR into larger supramolecular structures where less common conformers, such as the "flattened cone," are observed.[8]

Gcluster_inputSolvent Propertiescluster_processInteraction Mechanismcluster_outputConformational OutcomeSolventSolvent ChoicePolarityPolarity(Nonpolar, Polar Aprotic, Polar Protic)Solvent->PolarityHbondH-Bonding Capacity(None, Acceptor, Donor/Acceptor)Polarity->HbondEquilibriumConformational EquilibriumHbond->EquilibriumCrownCrown DominantEquilibrium->CrownNonpolarFlexibleIncreased Flexibility / MixtureEquilibrium->FlexiblePolar

Caption: Influence of solvent properties on CMCR conformational equilibrium.

Experimental Data: A Snapshot from ¹H NMR Spectroscopy

¹H NMR spectroscopy is the most powerful technique for studying CMCR conformation in solution. The chemical shifts of the hydroxyl (-OH), aromatic (Ar-H), and methine bridge (-CH-) protons are exquisitely sensitive to changes in the local electronic environment caused by conformational shifts.

Proton TypeDMSO-d₆CDCl₃Pyridine-d₅
-OH (hydroxyl) ~8.56 ppm (s)Broad signal~10.0-11.0 ppm (br s)
Ar-H (inner) ~6.76 ppm (s)~7.0 ppm (s)~7.5 ppm (s)
Ar-H (outer) ~6.15 ppm (s)~6.2 ppm (s)~6.8 ppm (s)
-CH- (methine) ~4.45 ppm (q)~4.6 ppm (q)~4.9 ppm (q)
-CH₃ (methyl) ~1.29 ppm (d)~1.7 ppm (d)~1.8 ppm (d)
Data compiled from literature sources.[9] Actual shifts may vary based on concentration and temperature.

Interpretation of Data:

  • In DMSO-d₆: The sharp, distinct singlets for the hydroxyl and two types of aromatic protons are characteristic of a single, highly symmetric conformation—the C₄ᵥ crown.[9] The DMSO, a strong H-bond acceptor, locks the -OH protons into a stable solvated state, preventing rapid exchange and allowing for clear observation.

  • In CDCl₃: The signals remain relatively sharp, consistent with the expected stable crown conformation in a nonpolar solvent. The hydroxyl proton signal often broadens due to exchange.

  • In Pyridine-d₅: Significant downfield shifts of all protons, particularly the hydroxyls, are observed. Pyridine is a strong H-bond acceptor and can also engage in π-stacking interactions. This indicates a strong solvent-solute interaction that perturbs the default crown structure, potentially favoring a more open or dynamic state.

Essential Experimental Protocols

Trustworthy conformational analysis relies on rigorous and well-executed experimental protocols. Here we detail the methodologies for the key techniques.

Protocol 1: High-Resolution ¹H NMR Spectroscopy

This is your primary tool for solution-state analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry C-methylcalix[1]resorcinarene.

    • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Causality: Using deuterated solvent prevents a large, interfering solvent signal from overwhelming the analyte signals.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary. Insoluble material will degrade spectral quality.

  • Instrument Setup:

    • Acquire spectra on a spectrometer of 400 MHz or higher. Causality: Higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

    • Shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Advanced Analysis (Justification):

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., from 25°C to 100°C). Causality: Signal broadening or coalescence upon heating indicates a dynamic exchange between two or more conformations on the NMR timescale. This allows for the calculation of the energy barriers to ring inversion.[4]

    • 2D NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other (< 5 Å). Causality: This is definitive for confirming conformation. For example, in the crown form, specific correlations between methine protons and adjacent aromatic protons will be observed, which would be absent in other conformers.[10][11]

Protocol 2: Single-Crystal X-ray Diffraction

This technique provides the unambiguous solid-state structure.

  • Crystal Growth (The Critical Step):

    • Dissolve CMCR in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile) to near saturation at an elevated temperature.[8]

    • Allow the solution to cool slowly and undisturbed over several days to weeks. Slow evaporation is another effective method. Causality: Slow crystal growth is essential to minimize defects and obtain diffraction-quality single crystals. The choice of solvent here is critical, as it can be incorporated into the crystal lattice and template a specific conformation.[12][13]

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on the goniometer of a diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Process the data and solve the crystal structure using appropriate software (e.g., SHELX). The resulting model will reveal the precise conformation and packing arrangement in the solid state.

Gcluster_prepPhase 1: Preparationcluster_analysisPhase 2: Analysiscluster_resultPhase 3: DeterminationPrepPrepare CMCR Solutionin Solvent of InterestNMRSolution-State Analysis(1H, VT, NOESY NMR)Prep->NMRXtalSolid-State Analysis(Single Crystal Growth & XRD)Prep->XtalResultConformation Determined(e.g., Crown, Chair, Mixture)NMR->ResultXtal->Result

Caption: Experimental workflow for conformational analysis of CMCR.

Conclusion and Outlook

The conformation of C-methylcalix[1]resorcinarene is not an immutable property but rather a tunable feature that is highly dependent on the solvent environment. The robust, intramolecularly hydrogen-bonded crown conformation dominates in nonpolar solvents. In contrast, polar solvents, particularly those that are protic, can disrupt this network, leading to increased conformational flexibility and the potential population of alternative structures like the chair or boat.

For the researcher, this solvent-dependent behavior is not a limitation but an opportunity. By judiciously selecting the solvent system, one can control the shape and rigidity of the CMCR cavity, thereby fine-tuning its properties for specific molecular recognition events, catalytic reactions, or the design of responsive materials. The combination of high-field NMR spectroscopy and single-crystal X-ray diffraction, supported by computational modeling, provides a complete and validated toolkit for the rational design and analysis of CMCR-based supramolecular systems.

References

  • Ma, B., Zhang, Y., & Coppens, P. (2001). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. CrystEngComm, 3, 1-3. (URL available through Semantic Scholar search results)

  • Bowley, N. (Date not available). Synthetic and Structural Studies of Calix[1]pyrogallolarenes Towards Biological Applications. Nottingham Trent University. (URL provided in search results)

  • Castillo-Aguirre, A., et al. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. MDPI. (URL: [Link])

  • Velásquez-Silva, A., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. (URL: [Link])

  • ResearchGate. (n.d.). 1H-NMR of C-phenylcalix[1]resorcinarene. (URL provided in search results)

  • Wawer, I., et al. (2010). X-ray diffraction, FT-IR, and (13)C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[1]resorcinarene. The Journal of Physical Chemistry B. (URL: [Link])

  • Atwood, J.L., et al. (2000). Does C-methylcalix[1]resorcinarene always adopt the crown shape conformation? A resorcinarene/bipyridine/decamethylruthenocene supramolecular clathrate with a novel framework structure. Chemical Communications. (URL provided in search results)

  • ResearchGate. (n.d.). Computational study of calix[1]arene derivatives and complexation with Zn2+. (URL provided in search results)

  • ResearchGate. (n.d.). Conformations of calix[1]resorcinarenes: (a). Crown; (b). Boat; (c). Chair. (URL: [Link])

  • Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. (2023). ChemRxiv. (URL: [Link])

  • Velásquez-Silva, A., et al. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega. (URL: [Link])

  • Ma, B., et al. (2001). The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. CrystEngComm. (URL: [Link])

  • A Concise Synthesis of a Methyl Ester 2-Resorcinarene: A Chair-Conformation Macrocycle. (2021).
  • A Concise Synthesis of a Methyl Ester 2-Resorcinarene: A Chair-Conformation Macrocycle. (2021). Molecules. (URL provided in search results)
  • Matthews, S. E., et al. (2018). Fixing the Conformation of Calix[1]arenes: When Are Three Carbons Not Enough? ChemistryViews. (URL: [Link])

  • Complexation of solvents and conformational equilibria in solutions of the simplest calix[1]arenes. (2014). ResearchGate. (URL provided in search results)

  • Synthesis and In Vitro Evaluation of C-methylcalix[1]resorcinaryl octacinnamate and C-methylcalix[1]resorcinaryl octabenzoate as the Sunscreen. (2018). ResearchGate. (URL provided in search results)

  • Supplementary Material for a publication in The Royal Society of Chemistry. (URL provided in search results)
  • Conductance Studies on Complex Formation between c-Methylcalix[1]resorcinarene and Titanium (III) in Acetonitrile-H2O Binary Solutions. (n.d.). ResearchGate. (URL provided in search results)

  • Matthews, S. E., et al. (2018). Fixing the conformation of calix[1]arenes: When are three carbons not enough? Chemistry - A European Journal. (URL provided in search results)

  • Fragment of the ¹H–¹H NOESY NMR spectra of 5 (DMSO–d6, 25 °C). (n.d.). ResearchGate. (URL: [Link])

  • Conformational switch in the crystal states of a calix[1]arene. (2020). The Royal Society of Chemistry. (URL: [Link])

  • Preparation and application of methylcalix[1]resorcinarene-bonded silica particles as chiral stationary phase in high-performance liquid chromatography. (2011). Chirality. (URL: [Link])

  • Non-Covalent Synthesis of Calix[1]arene-Capped Porphyrins in Polar Solvents via Ionic Interactions. (n.d.). ResearchGate. (URL provided in search results)

  • Hydrogen-Bonding Effects in Calix[1]arene Capsules. (2000). Chemistry - A European Journal. (URL provided in search results)

  • The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. (2024). MDPI. (URL: [Link])

  • Total Synthesis and Conformational Study of Callyaerin A: Anti-Tubercular Cyclic Peptide Bearing a Rare Rigidifying (Z)-2,3- Diaminoacrylamide Moiety. (2018). Angewandte Chemie International Edition. (URL provided in search results)

A Senior Application Scientist's Guide to the Validation of C-Methylcalixresorcinarene Synthesis

A Senior Application Scientist's Guide to the Validation of C-Methylcalix[1]resorcinarene Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of macrocyclic compounds like C-methylcalix[1]resorcinarene is a cornerstone of supramolecular chemistry, with profound implications for drug delivery, sensing, and catalysis.[2] The unique cavity-like structure of this molecule, formed by four resorcinol units linked by methylene bridges, allows it to encapsulate guest molecules, enhancing their solubility or acting as a nanoscale reaction vessel.[2][3] However, the utility of this powerful molecular scaffold is entirely dependent on the purity and structural integrity of the synthesized product. The cyclocondensation reaction can yield a mixture of conformational isomers and oligomeric side products, necessitating a robust, multi-faceted validation strategy.[4][5]

This guide provides an in-depth comparison of the essential analytical techniques required to unequivocally validate the synthesis of C-methylcalix[1]resorcinarene. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Synthetic Foundation: A Protocol Grounded in Causality

The synthesis of C-methylcalix[1]resorcinarene is typically achieved through an acid-catalyzed electrophilic aromatic substitution reaction between resorcinol and acetaldehyde.[6][7] The choice of an acid catalyst (commonly hydrochloric acid) is critical; it protonates the acetaldehyde, generating a carbocation that is susceptible to attack by the electron-rich resorcinol ring. The reaction is often performed under reflux to provide the necessary activation energy for the multiple condensation steps required to form the cyclic tetramer.

Experimental Protocol: Synthesis
  • Reactant Preparation: Dissolve resorcinol (4 mmol) in a suitable solvent such as ethanol or a water/ethanol mixture.[4][8]

  • Catalyst Addition: Under constant stirring, add a strong acid catalyst like concentrated hydrochloric acid (1.0 - 12 mL, depending on the specific protocol).[4][8] The acid's role is to facilitate the formation of the electrophile.

  • Aldehyde Introduction: Slowly add acetaldehyde (4 mmol) dropwise to the reaction mixture.[4] A controlled addition rate is crucial to minimize polymerization and the formation of unwanted side products.

  • Cyclization Reaction: Heat the mixture to reflux (typically 75-80°C) with constant stirring for a duration ranging from 1 to 6 hours.[4][8] A precipitate will form as the macrocycle is synthesized and becomes insoluble in the reaction medium.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Thoroughly wash the precipitate with water to remove any residual acid catalyst and unreacted starting materials.[4] This step is vital for the purity of the final product.

  • Drying: Dry the resulting solid under reduced pressure to yield C-methylcalix[1]resorcinarene, typically as a white or off-white powder.[9]

Visualizing the Synthetic Pathway

The following workflow illustrates the key stages in the synthesis of C-methylcalix[1]resorcinarene.

Synthesis_Workflowcluster_reactantsReactant PreparationResorcinolResorcinol in EthanolCatalystHCl Catalyst AdditionResorcinol->CatalystAcetaldehydeAcetaldehydeAcetaldehyde->CatalystReactionReflux & Stirring(Cyclocondensation)Catalyst->ReactionIsolationCooling & FiltrationReaction->IsolationPurificationWater Wash & DryingIsolation->PurificationFinalProductC-Methylcalix[4]resorcinarenePurification->FinalProduct

Caption: A flowchart of the C-methylcalix[1]resorcinarene synthesis process.

Core Analytical Validation Techniques: A Comparative Approach

No single technique can provide a complete picture of the synthesized product. A synergistic combination of spectroscopic and spectrometric methods is essential for unambiguous validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of C-methylcalix[1]resorcinarene in solution. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the covalent structure and shedding light on the molecule's conformation.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides a unique fingerprint of the molecule. For the desired crown conformer, a high degree of symmetry simplifies the spectrum.[10]

    • Hydroxyl Protons (-OH): A characteristic singlet appears downfield, typically around 8.5-8.6 ppm (in DMSO-d₆), corresponding to the eight hydroxyl protons involved in intramolecular hydrogen bonding.[4][9][11]

    • Aromatic Protons (Ar-H): Two distinct singlets are expected for the aromatic protons, usually found at approximately 6.15 ppm and 6.77 ppm.[4][9][11]

    • Methine Bridge Protons (-CH): A quartet is observed around 4.45 ppm, representing the four protons of the methylene bridges.[4][9]

    • Methyl Protons (-CH₃): A doublet appears upfield, typically around 1.3-1.4 ppm, corresponding to the twelve protons of the four methyl groups.[4][9] The presence of multiple sets of signals can indicate a mixture of conformers (e.g., crown, chair, boat), which is a common outcome of the synthesis.[4][5]

  • ¹³C NMR (Carbon NMR): This technique complements ¹H NMR by providing information about the carbon skeleton.

    • Aromatic Carbons: Signals for the aromatic carbons appear in the 102-153 ppm range.[9] Specifically, carbons bonded to hydroxyl groups are more deshielded (e.g., ~152.3 ppm), while others appear at distinct chemical shifts (e.g., ~102.5, ~123.5, ~125.7 ppm).[9]

    • Methine Bridge Carbon (-CH): A signal around 29.0 ppm is characteristic of the bridging methine carbon.[9]

    • Methyl Carbon (-CH₃): The methyl carbon signal is found upfield, typically around 22.0 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized macrocycle. The empirical formula for C-methylcalix[1]resorcinarene is C₃₂H₃₂O₈, corresponding to a molecular weight of 544.59 g/mol .[12]

  • Expected Result: Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to see a prominent molecular ion peak. This is often observed as the protonated molecule [M+H]⁺ at m/z 545.2.[4][5] An ion peak at m/z 544 corresponding to [M]⁺ has also been reported.[11] The confirmation of this molecular weight is strong evidence that the cyclic tetramer has formed, rather than smaller oligomers or fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for identifying the key functional groups present in the molecule, confirming the successful incorporation of the resorcinol units.

  • Key Vibrational Bands:

    • O-H Stretch: A very broad and strong absorption band in the region of 3000-3500 cm⁻¹ is the most prominent feature, characteristic of the extensive hydrogen bonding between the hydroxyl groups.[9]

    • C-H Stretch (sp³): Aliphatic C-H stretching from the methyl and methine groups appears just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Absorptions around 1605 and 1512 cm⁻¹ are indicative of the carbon-carbon double bonds within the aromatic rings.[3]

    • C-O Stretch: A strong band around 1142 cm⁻¹ corresponds to the C-O stretching of the phenolic hydroxyl groups.[3]

X-ray Crystallography and Diffraction (XRD)

While more technically demanding, single-crystal X-ray diffraction provides the most unambiguous and detailed structural information. It is the gold standard for confirming the three-dimensional structure, including the specific conformation and intermolecular interactions.

  • Definitive Structural Proof: XRD analysis can confirm that the C-methylcalix[1]resorcinarene molecule adopts the typical crown conformation, stabilized by a seam of intramolecular hydrogen bonds.[1][10]

  • Supramolecular Insights: The technique also reveals how molecules pack in the solid state and can identify the presence and location of co-crystallized solvent molecules.[1][10]

  • Powder XRD: For bulk material, powder X-ray diffraction (PXRD) can be used to assess the degree of crystallinity of the product.[9] A pattern with intense and sharp diffraction peaks indicates a high degree of crystallinity.[9]

At-a-Glance Comparison of Validation Techniques

Technique Information Provided Strengths Limitations/Considerations
¹H & ¹³C NMR Detailed covalent structure, molecular symmetry, presence of conformational isomers.[4][9]Provides the most comprehensive structural information in solution. Essential for identifying conformer mixtures.Requires a relatively pure sample and solubility in deuterated solvents. Can be complex to interpret if multiple isomers are present.
Mass Spectrometry (MS) Molecular weight confirmation.[5][11]High sensitivity and accuracy for molecular weight. Confirms successful cyclization to the tetramer.Provides no information on conformation or 3D structure. Fragmentation can sometimes complicate interpretation.
FTIR Spectroscopy Identification of key functional groups (e.g., -OH, Ar C=C).[3][9]Rapid, inexpensive, and requires minimal sample preparation. Excellent for a quick confirmation of synthesis success.Provides limited structural detail; many isomers would give a similar spectrum.
X-ray Diffraction (XRD) Definitive 3D structure, conformation, bond lengths/angles, and crystal packing.[1][10]The "gold standard" for absolute structure determination. Provides unparalleled detail of the solid-state structure.Growing suitable single crystals can be difficult and time-consuming. Provides no information about the structure in solution.

The Integrated Validation Workflow

A robust validation strategy does not rely on a single piece of evidence but rather builds a conclusive case from multiple, complementary analytical techniques.

Validation_Workflowcluster_primaryPrimary Validationcluster_secondaryDetailed Structural Elucidationcluster_tertiaryDefinitive Conformation (Optional but Ideal)StartSynthesized ProductFTIRFTIR(Functional Groups Present?)Start->FTIRMSMass Spec(Correct Molecular Weight?)Start->MSNMR¹H & ¹³C NMR(Correct Structure & Isomers?)FTIR->NMRYesFailRe-synthesize or PurifyFTIR->FailNoMS->NMRYesMS->FailNoXRDX-ray Crystallography(Absolute 3D Structure?)NMR->XRDFor Absolute ConformationValidatedValidated this compoundNMR->ValidatedStructure ConfirmedNMR->FailIncorrect StructureXRD->Validated

Caption: An integrated workflow for the validation of C-methylcalix[1]resorcinarene.

References

  • Wróblewski, W., et al. (2010). X-ray Diffraction, FT-IR, and 13C CP/MAS NMR Structural Studies of Solvated and Desolvated C-Methylcalix[1]resorcinarene. The Journal of Physical Chemistry B. Available at: [Link]

  • ACS Omega. (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. Available at: [Link]

  • ResearchGate. (n.d.). The MS Spectrum of C-Methylcalix[1]resorcinarene (a),... Available at: [Link]

  • PubMed. (2010). X-ray diffraction, FT-IR, and (13)C CP/MAS NMR structural studies of solvated and desolvated C-methylcalix[1]resorcinarene. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Material. Available at: [Link]

  • Utomo, S. B., et al. (2012). Synthesis of a Novel Calix[1]resorcinarene-Chitosan Hybrid. Oriental Journal of Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. Available at: [Link]

  • ResearchGate. (2019). Synthesis and In Vitro Evaluation of C-methylcalix[1]resorcinaryl octacinnamate and C-methylcalix[1]resorcinaryl octabenzoate as the Sunscreen. Available at: [Link]

  • MDPI. (2023). Challenges in the Characterization and Purification of (Peptide)n-Calix[1]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR of C-phenylcalix[1]resorcinarene. Available at: [Link]

Assessing the Binding Affinity of C-Methylcalixresorcinarene: A Comparative Guide for Supramolecular Chemists

Assessing the Binding Affinity of C-Methylcalix[1]resorcinarene: A Comparative Guide for Supramolecular Chemists

In the intricate world of supramolecular chemistry, C-methylcalix[1]resorcinarene (CMCR) stands out as a foundational building block for constructing complex host-guest systems.[1][2] Synthesized through the acid-catalyzed condensation of resorcinol and acetaldehyde, this macrocycle possesses a unique three-dimensional architecture characterized by a hydrophobic cavity and a hydrophilic upper rim adorned with eight hydroxyl groups.[3] This structure, typically adopting a crown-like conformation, creates a well-defined and versatile binding pocket capable of encapsulating a diverse array of guest molecules.[4][5]

Understanding the binding affinity and thermodynamic drivers of CMCR with various guests is paramount for its application in fields ranging from environmental remediation and sensor technology to advanced drug delivery systems.[2][6][7] This guide provides an in-depth comparison of CMCR's binding performance with different molecular guests, grounded in experimental data. We will explore the causality behind the choice of analytical techniques, present detailed protocols for their execution, and analyze the nuanced interactions that govern molecular recognition within this remarkable host.

Part 1: Methodologies for Quantifying Host-Guest Interactions

The selection of an appropriate analytical method is critical for accurately determining the binding affinity and thermodynamics of a host-guest system. The choice is dictated by the physicochemical properties of the host and guest, the strength of the interaction, and the specific parameters one wishes to elucidate. Here, we detail the core techniques utilized in studying CMCR complexes.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Expertise & Rationale: ITC is the premier method for a comprehensive thermodynamic characterization of binding events.[8][9] It directly measures the heat (enthalpy, ΔH) that is either released or absorbed as a guest molecule binds to the host.[10][11] From a single, meticulously executed experiment, one can determine the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and subsequently calculate the Gibbs free energy (ΔG) and entropy (ΔS) of the interaction.[12][13] This complete thermodynamic profile is invaluable for understanding the fundamental forces—be they enthalpically or entropically driven—that stabilize the complex.[12][14]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the host (CMCR) at a concentration approximately 10-30 times the expected dissociation constant (Kₑ).

    • Prepare a solution of the guest (ligand) at a concentration 10-20 times higher than the host concentration.

    • Crucially, both host and guest solutions must be prepared in an identical, well-matched buffer to minimize heats of dilution, which can otherwise obscure the binding signal. [11]

    • Thoroughly degas both solutions for at least one hour before the experiment to prevent air bubbles from interfering with the measurement.[10]

  • Instrument Setup:

    • Load the CMCR solution (typically ~300 µL) into the sample cell of the calorimeter.[11]

    • Load the guest solution (~100-120 µL) into the injection syringe.[11]

    • Allow the system to equilibrate thermally at the desired temperature (e.g., 25 °C).[15][16]

  • Titration:

    • Perform a series of small, precise injections (e.g., 10-15 injections) of the guest solution into the sample cell.[10]

    • The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power measurement is directly proportional to the heat change.

  • Data Analysis:

    • Perform a blank titration (guest solution into buffer) and subtract this data to correct for the heat of dilution.[12][16]

    • Integrate the heat-rate peaks for each injection to obtain the heat change (ΔH) per mole of injectant.

    • Plot the heat change against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, n, ΔH).[12]

Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflowcluster_prepSample Preparationcluster_expExperimentcluster_analysisData AnalysisHostHost (CMCR)in Matched BufferCellLoad Hostinto Sample CellHost->CellGuestGuest (Titrant)in Matched BufferSyringeLoad Guestinto SyringeGuest->SyringeTitrationInject Guestinto HostSyringe->Titration TitrateCell->TitrationRawDataMeasure Heat Change(Differential Power)Titration->RawDataIsothermPlot BindingIsothermRawData->IsothermFitFit Data toBinding ModelIsotherm->FitResultsThermodynamic Profile(Kₐ, ΔH, ΔS, n)Fit->Results

Caption: Workflow for determining binding thermodynamics using ITC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is a powerful tool for probing host-guest interactions at the atomic level. The binding of a guest molecule within the CMCR cavity alters the local electronic environment, causing measurable changes in the chemical shifts (Δδ) of protons on both the host and the guest.[17][18] By systematically titrating a guest into a solution of the host and monitoring these chemical shift perturbations, one can construct a binding curve to calculate the association constant.[17] Beyond affinity, NMR provides invaluable structural insights, helping to elucidate the specific orientation and conformation of the guest within the host's cavity.[4][12]

Experimental Protocol: NMR Titration

  • Sample Preparation:

    • Prepare a stock solution of the host (CMCR) in a suitable deuterated solvent (e.g., D₂O, CD₃CN).

    • Prepare a stock solution of the guest in the exact same deuterated solvent, typically at a much higher concentration.

  • Initial Spectrum:

    • Acquire a high-resolution ¹H NMR spectrum of the host solution alone to establish the initial chemical shifts of its protons.

  • Titration:

    • Create a series of samples containing a constant concentration of the host and incrementally increasing concentrations of the guest.[17] This is achieved by adding small aliquots of the guest stock solution to the host solution in the NMR tube.

    • Acquire an NMR spectrum for each sample after each addition, ensuring temperature equilibrium.

  • Data Analysis:

    • Identify a proton on the host or guest that exhibits a significant and well-resolved chemical shift change upon binding.

    • Plot the change in chemical shift (Δδ) against the total concentration of the guest.

    • Fit the resulting titration curve to a 1:1 binding model using non-linear regression analysis to determine the association constant (Kₐ).[19]

Workflow for NMR Titration

NMR_Workflowcluster_prepSample Preparationcluster_expData Acquisitioncluster_analysisData AnalysisSamplesPrepare Samples:Constant [Host]Increasing [Guest]NMRAcquire ¹H NMRSpectrum forEach SampleSamples->NMRMonitorMonitor ChemicalShift Changes (Δδ)NMR->MonitorPlotPlot Δδ vs.[Guest]Monitor->PlotFitFit Curve toBinding ModelPlot->FitResultDetermineBinding Constant (Kₐ)Fit->Result

Caption: Workflow for determining binding affinity using NMR titration.

UV-Visible Spectrophotometry

Expertise & Rationale: UV-Vis spectroscopy is a widely accessible and effective technique for studying host-guest complexation, provided that the binding event causes a change in the electronic structure of either the host or the guest.[20][21][22] This change manifests as a shift in the wavelength of maximum absorbance (λₘₐₓ) or a change in molar absorptivity. Spectrophotometric titrations are particularly useful for systems involving chromophoric guests or functionalized calixarenes.[23][24]

Experimental Protocol: UV-Vis Titration

  • Sample Preparation:

    • Prepare a stock solution of the host (CMCR or a derivative) and a stock solution of the chromophoric guest in a suitable solvent (e.g., acetonitrile, water).

  • Initial Spectrum:

    • Record the UV-Vis spectrum of the host solution in a quartz cuvette to establish a baseline.

  • Titration:

    • Add small, precise aliquots of the guest stock solution directly into the cuvette containing the host solution.[15][23]

    • After each addition, mix thoroughly and record the full UV-Vis spectrum. The spectra should be corrected for dilution.[20]

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength where the change is most significant.

    • Plot the change in absorbance (ΔA) against the concentration of the guest.

    • Use a method like the Benesi-Hildebrand plot or non-linear regression to fit the data to a specific binding stoichiometry (e.g., 1:1) and calculate the association constant.[22]

Workflow for UV-Vis Spectrophotometric Titration

UVVis_Workflowcluster_prepSample Preparationcluster_expTitration & Acquisitioncluster_analysisData AnalysisHostHost Solutionin CuvetteTitrateAdd Aliquots ofGuest to HostHost->TitrateGuestGuest StockSolutionGuest->TitrateMeasureRecord AbsorbanceSpectrum AfterEach AdditionTitrate->MeasureMonitorMonitor AbsorbanceChange (ΔA)Measure->MonitorPlotPlot ΔA vs.[Guest]Monitor->PlotFitFit Data toBinding ModelPlot->FitResultDetermineBinding Constant (Kₐ)Fit->Result

Caption: Workflow for determining binding affinity using UV-Vis titration.

Part 2: Comparative Analysis of CMCR Binding with Guest Molecules

The binding ability of CMCR is governed by a sophisticated interplay of non-covalent forces, including hydrogen bonding, π-π interactions, and hydrophobic effects, all influenced by the surrounding solvent.[6][25][26] The following table summarizes experimental data for the complexation of CMCR with a variety of guest molecules, showcasing its versatility as a molecular host.

Guest MoleculeMethodSolvent SystemBinding Constant (Kₐ or log K)Thermodynamic Parameters (kJ/mol)Stoichiometry (Host:Guest)Reference
Titanium (III) Cation (Ti³⁺) ConductometryAcetonitrile-Waterlog Kƒ varies (e.g., ~4.5 in 75% AN)ΔH > 0 (endothermic), ΔS > 0 (entropy-driven)1:1[1][27]
Choline Not SpecifiedNot Specifiedlog β = 2.96Not ReportedNot Specified[28]
Iodine (I₂) UV-VisChloroformlog K = 3.95Not Reported1:1[24]
N-methylpyridinium (2) ¹H NMRCDCl₃Kₐ = 162 ± 13 M⁻¹Not Reported1:1[18]
N-methylpyridinium (2) Fluorescence1,2-dichloroethaneKₐ ≈ 4000–6000 M⁻¹Not Reported1:1[18]
Discussion of Binding Behavior
  • Cationic Guests: CMCR demonstrates a notable affinity for cations. The complexation with the Ti³⁺ cation in acetonitrile-water mixtures is an entropically driven process.[1] This suggests that the release of ordered solvent molecules from the host's cavity and the cation's solvation shell upon complexation is the primary thermodynamic driving force, overcoming an unfavorable enthalpy change.[1] The binding of organic cations like N-methylpyridinium is also significant, likely driven by a combination of cation-π interactions with the electron-rich aromatic walls of the cavity and hydrogen bonding.[18]

  • Neutral Guests: The binding of neutral molecules like iodine highlights the role of the hydrophobic cavity. The formation of a stable 1:1 complex in chloroform demonstrates CMCR's ability to encapsulate nonpolar guests.[24] For guests capable of hydrogen bonding, such as pyrazine, interactions with the upper-rim hydroxyl groups can provide additional stability.[29]

  • The Critical Role of Solvent: The solvent environment profoundly impacts binding. The study on Ti³⁺ complexation showed that the stability of the complex is highly sensitive to the composition of the acetonitrile-water binary mixture, indicating a competitive interplay between solvent-solute and host-guest interactions.[1][27] Furthermore, a discrepancy in the binding constant for N-methylpyridinium as measured by NMR in chloroform versus fluorescence in dichloroethane highlights how solvent polarity and measurement concentration can influence observed affinities.[18]

Part 3: Conclusion and Future Outlook

C-Methylcalix[1]resorcinarene is a robust and versatile molecular host, capable of binding a range of small cationic and neutral molecules through a combination of hydrophobic, hydrogen-bonding, and cation-π interactions. The choice of analytical technique—from the comprehensive thermodynamic overview provided by ITC to the structural detail offered by NMR—is crucial for a full understanding of these complexation events.

The data clearly indicate that while the CMCR scaffold provides a pre-organized cavity, the ultimate binding affinity and thermodynamic profile are a delicate balance of guest properties and solvent effects. Future research will undoubtedly focus on the strategic functionalization of the CMCR core to enhance selectivity for specific targets, a key step in designing next-generation sensors, catalysts, and targeted drug delivery vehicles.[7][30] The continued application of these rigorous analytical methodologies will be essential in guiding the rational design of these advanced supramolecular systems.

References

  • Molecular Capsules from Resorcinol derived Calixarenes: Host-Guest Chemistry. (2014). Royal Society of Chemistry.
  • Binding Affinity and Driving Forces for the Interaction of Calixarene-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution. (n.d.).
  • Binding abilities of a chiral calix[1]resorcinarene: a polarimetric investigation on a complex case of study. (2017). National Institutes of Health.

  • Conductance Studies on Complex Formation between c-Methylcalix[1]resorcinarene and Titanium (III) in Acetonitrile-H₂O Binary Solutions. (n.d.). MDPI.

  • UV-Vis and ESI MS/MS study of calix[1]arene derivatives and their lanthanide complexes. (2025).

  • Resorcin[1]arenes: A Convenient Scaffold to Study Supramolecular Self-Assembly and Host:Guest Interactions for the Undergraduate. (2019).

  • UV-Vis and ESI MS/MS Study of Calix[1]arene Derivatives and Their Lanthanide Complexes. (2018). Semantic Scholar.

  • Critical Analysis of Association Constants between Calixarenes and Nitroaromatic Compounds Obtained by Fluorescence. Implications for Explosives Sensing. (2023). PubMed Central.
  • C-Methylcalix[1]resorcinarene. (n.d.). Chem-Impex.

  • Calix[1]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging. (2023). National Institutes of Health.

  • Synthesis of Upper-Rim Sulfanylpropyl- and p-Methoxyphenylazo-Substituted Calix[1]arenes as Chromogenic Sensors for Hg2+ and Ag+ Ions. (2023). ACS Publications.

  • Conductance Studies on Complex Formation between c-Methylcalix[1]resorcinarene and Titanium (III) in Acetonitrile-H2O Binary Solutions. (n.d.). ResearchGate.

  • Comparison of Binding Affinities of Water-Soluble Calixarenes with the Organophosphorus Nerve Agent Soman (GD) and Commonly-Used Nerve Agent Simulants. (n.d.). PubMed Central.
  • Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Comput
  • Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. (2023).
  • The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. (n.d.). PubMed Central.

  • Transformation of a C-methylcalix[1]resorcinarene-based host-guest complex from a wave-like to a novel triangular brick-wall architecture. (2025). ResearchGate.

  • Review on Cavintands Molecules: Calix[1] arene and Resorcin[1]arene. (2024).

  • C-Methylcalix[1]resorcinarene. (n.d.). Sigma-Aldrich.

  • Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. (2013).
  • Experimental points and calculated binding curves for the two binding... (n.d.).
  • Electronic Tuning of Host-Guest Interactions within the Cavities of Fluorophore-Appended Calix[1]arenes. (2022). National Institutes of Health.

  • Review on Cavintands Molecules: Calix[1] arene and Resorcin[1]arene. (2024).

  • The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. (n.d.). MDPI.

  • Self-Assembly of C-Methyl Calix[1]resorcinarene with 1,2-Bis(5'-pyrimidyl)ethene. (n.d.).

  • Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. (2022). ACS Publications.

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
  • Isothermal titr
  • Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. (2025).
  • Resorcinarene. (n.d.). Wikipedia.
  • C-Methylcalix[1]-resorcinarene. (n.d.). Biosynth.

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • C-Methylcalix[1]resorcinarene. (n.d.). Santa Cruz Biotechnology.

  • The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. (n.d.).
  • The chair conformation of C-methylcalix[1]resorcinarene in a novel, stepped, supramolecular framework. (n.d.). CrystEngComm (RSC Publishing).

  • Calix[1]resorcinarene Amide Derivative: Thermodynamics of Cation Complexation Processes and Its Remarkable Properties for the Removal of Calcium (II) from Water. (2025). National Institutes of Health.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of C-Methylcalixresorcinarene for Laboratory Professionals

A Guide to the Proper Disposal of C-Methylcalix[1]resorcinarene for Laboratory Professionals

As a Senior Application Scientist, the commitment to safety and environmental stewardship is as critical as the pursuit of scientific innovation. C-Methylcalix[1]resorcinarene (CAS No. 65338-98-9) is a versatile macrocyclic compound, instrumental in advancing fields like drug delivery, nanotechnology, and environmental remediation.[2][3] Its unique host-guest complexation abilities make it invaluable, but like all laboratory chemicals, its lifecycle management—particularly its disposal—demands rigorous adherence to safety and regulatory protocols.

This guide provides a comprehensive, step-by-step framework for the proper disposal of C-Methylcalix[1]resorcinarene, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in federal regulations and best practices, designed to provide clarity and build confidence in your laboratory's waste management program.

Section 1: Waste Characterization and Hazard Identification

Proper disposal begins with a thorough understanding of the chemical's properties and potential hazards. C-Methylcalix[1]resorcinarene is a phenolic resin derivative, and its classification for disposal should be approached with this in mind.

Causality of Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed.[4] C-Methylcalix[1]resorcinarene is not explicitly listed, so its classification depends on its characteristics. Based on available data, it is a combustible solid with a very high melting point, but it does not meet the criteria for ignitability, corrosivity, or reactivity under standard conditions.[3][5] However, due to its complex organic structure and the general principle of cautious chemical handling, it is best managed as a hazardous waste unless proven otherwise through specific analytical testing like the Toxicity Characteristic Leaching Procedure (TCLP).[4]

Key Physical and Chemical Properties

PropertyValueSource
CAS Number 65338-98-9
Molecular Formula C₃₂H₃₂O₈[3]
Appearance White to brown powder[3]
Melting Point >300 °C[3]
Storage Class 11 - Combustible Solids
Water Solubility Insoluble (Assumed based on structure)N/A

Section 2: Regulatory Compliance: Adhering to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under RCRA, which establishes a "cradle-to-grave" system for hazardous waste management.[6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures to protect employees.[1][7]

Key Regulatory Requirements:

  • Waste Generator Status: Your facility is classified as a Very Small, Small, or Large Quantity Generator based on the volume of hazardous waste produced monthly. This status dictates storage time limits and reporting requirements.[4]

  • EPA Identification Number: Facilities generating hazardous waste must obtain an EPA ID number before arranging for its disposal.[4]

  • Licensed Disposal Vendor: All hazardous waste must be transported and disposed of by a certified hazardous waste management company that also holds an EPA ID number.[4][8]

  • HAZWOPER Training: OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards require that personnel handling hazardous waste receive appropriate training.[9][10]

Section 3: Detailed Disposal Protocol for C-Methylcalix[1]resorcinarene

This protocol provides a self-validating system for the safe segregation, containment, and disposal of C-Methylcalix[1]resorcinarene waste. The logic behind each step is to prevent accidental exposure, environmental release, and non-compliance with regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling waste, ensure you are wearing the appropriate PPE to minimize exposure routes.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A fully buttoned laboratory coat.[11]

  • Respiratory Protection: If there is a risk of generating dust, an N95 respirator should be used.[8] All handling of the dry powder should ideally occur within a fume hood or other ventilated enclosure.[11]

Step 2: Waste Segregation

The principle of segregation is to prevent dangerous chemical reactions and to ensure waste streams are disposed of correctly and cost-effectively.

  • Action: Designate a specific waste container solely for C-Methylcalix[1]resorcinarene and materials heavily contaminated with it (e.g., weigh boats, contaminated wipes).

  • Rationale: Do not mix this solid waste with liquid solvents, acids, bases, or other reactive chemicals. Mixing could create an uncharacterized and potentially dangerous waste mixture.

Step 3: Containment and Labeling

Proper containment and labeling are mandated by the EPA and are crucial for safety and tracking.

  • Action:

    • Select a durable, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or drum).

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.

    • On the label, clearly write the full chemical name: "C-Methylcalix[1]resorcinarene," its CAS number "65338-98-9," and the accumulation start date (the date the first particle of waste enters the container).

  • Rationale: The container must be kept closed except when adding waste to prevent the release of dust.[12] Clear, accurate labeling ensures the waste is identified correctly by all personnel and the disposal vendor, preventing mismanagement.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated area pending pickup by a disposal vendor.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory or a central accumulation area. The storage location should be away from heat sources and incompatible materials.

  • Rationale: Storing waste in a designated, controlled area minimizes the risk of spills, unauthorized access, and accidental mixing with other chemicals.

Step 5: Final Disposal

The final step must be executed by professionals to ensure environmental compliance.

  • Action: Arrange for waste pickup with your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for C-Methylcalix[1]resorcinarene.

  • Rationale: Certified vendors are equipped to transport hazardous waste and dispose of it using approved methods, which for a combustible solid like C-Methylcalix[1]resorcinarene is typically high-temperature incineration. This method ensures complete destruction of the compound, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of C-Methylcalix[1]resorcinarene.

GC-Methylcalix[4]resorcinarene Disposal WorkflowstartStart: Waste Generatedidentify1. Identify Waste(this compound)start->identifyppe2. Don Appropriate PPE(Gloves, Goggles, Lab Coat)identify->ppesegregate3. Segregate Waste(Solids-Only Container)ppe->segregatecontain4. Contain & Label(Sealed HDPE container,'Hazardous Waste' label)segregate->containstore5. Accumulate Safely(Designated Satellite Area,Keep container closed)contain->storecontact_ehs6. Arrange for Disposal(Contact EHS or Certified Vendor)store->contact_ehsspillEmergency: Spill or Exposurestore->spillpickup7. Professional Pickup(Manifest & Transport)contact_ehs->pickupendEnd: Final Disposal(High-Temperature Incineration)pickup->endspill_protocolFollow Emergency Spill Protocol(Evacuate, Notify, Clean-up if trained)spill->spill_protocolIncident Occursspill_protocol->storeAfter Resolution

Caption: Disposal workflow for C-Methylcalix[1]resorcinarene waste.

Emergency Procedures for Spills and Exposure

In the event of an accidental release, prompt and correct action is vital.[10]

  • Minor Spill (Solid Powder):

    • Alert personnel in the immediate area.

    • If safe to do so, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the area with a wet wipe or cloth, which must also be disposed of as hazardous waste. Do not dry sweep.

  • Major Spill: Evacuate the area and contact your institution's emergency response team or EHS department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.[12]

  • Inhalation: Move to fresh air immediately.[12]

For all cases of exposure, seek prompt medical attention after initial first aid.

References

  • C-Methylcalix[1]resorcinarene. Chem-Impex, [Link].

  • EPA Hazardous Waste Management. Axonator, 29 April 2024, [Link].

  • C-Metilcalix[1]resorcinareno. Chem-Impex, [Link].

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS, 30 October 2024, [Link].

  • OSHA Rules for Hazardous Chemicals. DuraLabel, 16 December 2025, [Link].

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech, 12 July 2022, [Link].

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone, 06 January 2025, [Link].

  • Hazardous Waste. US EPA, [Link].

  • Cas 65338-98-9,C-METHYLCALIX[1]RESORCINARENE. LookChem, [Link].

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA, [Link].

  • C-METHYLCALIX[1]RESORCINARENE | CAS#:74708-10-4. Chemsrc, 24 August 2025, [Link].

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc., 13 September 2022, [Link].

  • Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. National Institutes of Health, [Link].

  • Waste, Chemical, and Cleanup Enforcement. US EPA, 15 April 2025, [Link].

  • Safety Data Sheet: Phenolic resins. Chemos GmbH & Co.KG, [Link].

  • Is Phenolic Resin Toxic? Safe Lab Material Guide. Blackland Manufacturing, 20 July 2025, [Link].

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA), [Link].

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health, [Link].

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety, [Link].

  • Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. ACS Omega, 21 December 2022, [Link].

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling C-Methylcalixresorcinarene

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling C-Methylcalix[1]resorcinarene

Welcome to your essential guide for the safe handling of C-Methylcalix[1]resorcinarene. As researchers and drug development professionals, our work with novel compounds like C-Methylcalix[1]resorcinarene is foundational to innovation. This macrocyclic compound, with its unique host-guest complexation abilities, is invaluable in developing advanced sensors, catalysts, and drug delivery systems.[2] However, innovation and safety must go hand-in-hand. This guide provides a detailed, experience-driven framework for personal protective equipment (PPE) to ensure your safety and maintain the integrity of your research.

While some studies on resorcinarene derivatives suggest low toxicity[3][4], the toxicological properties of C-Methylcalix[1]resorcinarene itself have not been fully investigated.[5] Material Safety Data Sheets (MSDS) indicate that it may cause skin, eye, and respiratory tract irritation and is considered harmful if swallowed or inhaled.[5] Therefore, we must adopt a conservative and proactive safety posture, grounding our protocols in the precautionary principle.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough risk assessment is paramount. For C-Methylcalix[1]resorcinarene, the primary physical form is a fine, brown powder, which presents a significant risk of airborne particulate generation.[5]

Key Hazards:

  • Inhalation: As a powder, fine particles can become airborne during handling (e.g., weighing, transferring) and may cause respiratory tract irritation.[5]

  • Dermal Contact: Direct skin contact can lead to irritation.[5] The chronicity of this effect is unknown, necessitating robust skin protection.

  • Ocular Exposure: The powder can cause eye irritation upon contact.[5]

  • Ingestion: Accidental ingestion may irritate the digestive tract.[5]

Given these risks, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed. Below is a summary of the minimum required PPE, with explanations grounded in the compound's properties.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile GlovesLaboratory CoatNot required (if sealed)
Weighing & Transfer Chemical Safety GogglesNitrile Gloves (Double-gloved recommended)Laboratory CoatN95 Respirator (or higher)
Solution Preparation Chemical Safety Goggles & Face ShieldNitrile GlovesLaboratory CoatN95 Respirator (if dust is possible)
General Handling Safety Glasses with Side ShieldsNitrile GlovesLaboratory CoatAs needed based on risk
Eye and Face Protection: Your First Line of Defense

Ocular exposure to C-Methylcalix[1]resorcinarene powder can cause significant irritation.[5] Standard safety glasses are insufficient when handling powders due to the risk of airborne particles bypassing the lens.

  • Chemical Safety Goggles: These are mandatory when weighing or transferring the solid compound. Goggles form a seal around the eyes, providing superior protection from dust and fine particulates.[6]

  • Face Shield: When preparing solutions or performing any operation with a splash risk, a face shield should be worn in addition to safety goggles. This provides a secondary barrier for the entire face.[7][8]

Hand Protection: Preventing Dermal Absorption

To prevent skin irritation, appropriate gloves are essential.[5]

  • Nitrile Gloves: These are the standard for handling most laboratory chemicals. They provide excellent resistance to a wide range of substances and are powder-free to prevent contamination of your experiment.[6][9]

  • Double Gloving: For tasks with a higher risk of exposure, such as weighing, double gloving is recommended. This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[9]

Body Protection: Shielding from Contamination

A laboratory coat is the minimum requirement for body protection.

  • Laboratory Coat: A long-sleeved, cuffed lab coat made of a suitable material should be worn at all times. This protects your skin and personal clothing from contamination.[6] The coat should be buttoned completely.

Respiratory Protection: Guarding Against Inhalation

The primary inhalation risk comes from the fine powder form of C-Methylcalix[1]resorcinarene.[5]

  • N95 Respirator: A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a certified chemical fume hood or ventilated enclosure. This will filter out at least 95% of airborne particles. Ensure you are properly fit-tested for the respirator to be effective.

Procedural Guidance: From Preparation to Disposal

The following workflow provides a step-by-step guide to safely handling C-Methylcalix[1]resorcinarene, integrating the use of appropriate PPE at each stage.

Workflow for Safe Handling of C-Methylcalix[1]resorcinarene

SafeHandlingWorkflowcluster_prepPreparation Phasecluster_handlingHandling Phasecluster_cleanupPost-Handling & DisposalA1. Risk Assessment- Review SDS- Identify HazardsB2. Designate Work Area- Chemical Fume Hood- Ensure Eyewash/Shower AccessA->BC3. Assemble PPE- Goggles, Gloves, Lab Coat- N95 RespiratorB->CD4. Don PPE- Follow proper sequence(Coat -> Respirator -> Goggles -> Gloves)C->DProceed to HandlingE5. Handle Chemical- Weighing/Transferring- Minimize dust generationD->EF6. Post-Handling- Securely seal container- Decontaminate work surfaceE->FG7. Doff PPE- Follow proper sequence(Gloves -> Goggles -> Coat -> Respirator)F->GProceed to CleanupH8. Personal Hygiene- Wash hands thoroughlyG->HI9. Waste Disposal- Dispose of PPE and chemical wasteaccording to institutional and local regulationsH->I

Caption: Workflow for the safe handling of C-Methylcalix[1]resorcinarene.

Step-by-Step Protocol
  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read the SDS for C-Methylcalix[1]resorcinarene.[2]

    • Designate a Work Area: Whenever possible, handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation. Ensure an eyewash station and safety shower are readily accessible.[5]

    • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage before use.

  • Donning PPE:

    • Put on your laboratory coat and fasten it completely.

    • If required, put on your N95 respirator, ensuring a proper seal.

    • Put on your chemical safety goggles.

    • Put on your inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the gloves go over the cuffs of your lab coat.[9]

  • Handling the Compound:

    • Carefully weigh or transfer the C-Methylcalix[1]resorcinarene, using techniques that minimize dust generation (e.g., using a spatula gently, avoiding dropping the powder).

    • If creating a solution, add the solid to the solvent slowly.

    • Immediately clean up any spills according to your laboratory's standard operating procedures.

  • Post-Handling and Doffing PPE:

    • Securely close the container of C-Methylcalix[1]resorcinarene.

    • Wipe down the work surface and any equipment used with an appropriate solvent.

    • Doffing Sequence: This is critical to avoid self-contamination.

      • Remove the outer pair of gloves and dispose of them.

      • Remove your lab coat.

      • Remove your safety goggles.

      • Remove your N95 respirator.

      • Remove the inner pair of gloves.

    • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan

All waste generated from handling C-Methylcalix[1]resorcinarene, including contaminated PPE and excess chemical, must be treated as hazardous waste.

  • Solid Waste: Place contaminated gloves, wipes, and respirators in a designated, sealed hazardous waste bag or container.

  • Chemical Waste: Unused C-Methylcalix[1]resorcinarene and solutions containing it should be collected in a clearly labeled, sealed hazardous waste container.

  • Regulatory Compliance: Always dispose of waste in a manner consistent with federal, state, and local regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your invaluable research.

References

  • C-METHYLCALIX[1]RESORCINARENE | CAS#:74708-10-4 | Chemsrc. (n.d.). Retrieved from [Link]

  • C-Metilcalix[1]resorcinareno - Chem-Impex. (n.d.). Retrieved from [Link]

  • Calix[1]Resorcinarene Carboxybetaines and Carboxybetaine Esters: Synthesis, Investigation of In Vitro Toxicity, Anti-Platelet Effects, Anticoagulant Activity, and BSA Binding Affinities - PubMed. (2022, December 4). Retrieved from [Link]

  • Carboxybetaine and Carboxybetaine Ester Derivatives of Tetra(dodecyloxyphenyl)-calix[1]resorcinarene: Synthesis, Self-Assembly and In Vitro Toxicity - MDPI. (2023, January 22). Retrieved from [Link]

  • Cas 65338-98-9,C-METHYLCALIX[1]RESORCINARENE - LookChem. (n.d.). Retrieved from [Link]

  • Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity - PMC - NIH. (2023, April 18). Retrieved from [Link]

  • C-Methylcalix(4)resorcinarene | C32H32O8 | CID 3952517 - PubChem. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene - MDPI. (2024, September 17). Retrieved from [Link]

  • Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications - MDPI. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10). Retrieved from [Link]

  • Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction - NIH. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.